Allyl piperidin-4-ylcarbamate hydrochloride
Description
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Properties
IUPAC Name |
prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBHRQFVYCWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Allyl Piperidin-4-ylcarbamate Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical and chemical properties of Allyl piperidin-4-ylcarbamate hydrochloride, a versatile building block in medicinal chemistry and drug discovery. The information presented herein is curated for professionals engaged in synthetic chemistry, process development, and formulation science.
Chemical Identity and Molecular Structure
This compound is the hydrochloride salt of Allyl piperidin-4-ylcarbamate. The presence of the allyl carbamate functional group on the piperidine ring offers a unique scaffold for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs).
Molecular Formula: C₉H₁₇ClN₂O₂[1]
Molecular Weight: 220.70 g/mol [1]
CAS Number: 885274-96-4[1]
Chemical Structure:
Caption: Chemical structure of this compound.
The free base, Allyl piperidin-4-ylcarbamate, has the following properties:
Physicochemical Properties
A comprehensive summary of the known and estimated physical properties of this compound is presented below.
| Property | Value | Source/Justification |
| Appearance | White to off-white crystalline solid. | Inferred from the general properties of piperidine hydrochloride salts, which are typically crystalline solids.[3] |
| Melting Point | Data not available. Expected to be significantly higher than the free base and likely to decompose upon melting. | Hydrochloride salts of amines generally have higher melting points than their corresponding free bases.[3] For example, piperidine hydrochloride has a melting point of 245-248 °C.[1] |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents (e.g., hexane, toluene). | Amine hydrochloride salts are generally soluble in polar solvents due to their ionic nature.[3][4] Piperidine hydrochloride is reported to be soluble in water.[1] |
| pKa | Data not available. The pKa of the piperidinium ion is approximately 11.2. | The pKa of the conjugate acid of piperidine is a well-established value.[5] |
Synthesis and Purification
The synthesis of this compound typically involves a two-step process: the protection of the 4-amino group of a suitable piperidine precursor with an allyloxycarbonyl (Alloc) group, followed by the formation of the hydrochloride salt.
Part 1: N-Allyloxycarbonyl Protection
The introduction of the Alloc protecting group is a common strategy in organic synthesis. A general and robust procedure for the N-protection of a primary amine, such as 4-aminopiperidine, is outlined below.[6]
Reaction Scheme:
Caption: General scheme for N-Alloc protection of a piperidine derivative.
Experimental Protocol:
-
Dissolution: Dissolve the 4-aminopiperidine derivative (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Basification: Add a suitable base, such as triethylamine or diisopropylethylamine (2.0-3.0 equivalents), to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add allyl chloroformate (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Hydrochloride Salt Formation
The formation of the hydrochloride salt enhances the stability and aqueous solubility of the compound.[3]
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the purified Allyl piperidin-4-ylcarbamate free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0 °C.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold anhydrous diethyl ether and dry it under vacuum to obtain the final product.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the allyl and piperidine protons.
-
Allyl Group:
-
A multiplet in the range of 5.8-6.0 ppm corresponding to the internal vinyl proton (-CH=).
-
Two multiplets or doublets of doublets between 5.1 and 5.4 ppm for the terminal vinyl protons (=CH₂).
-
A doublet around 4.5 ppm for the methylene protons adjacent to the oxygen (-O-CH₂-).
-
-
Piperidine Ring:
-
A broad multiplet for the proton at the 4-position (-CH-NH-).
-
Complex multiplets for the methylene protons of the piperidine ring, typically in the range of 1.4-3.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield, especially in the hydrochloride salt due to the positive charge on the nitrogen.
-
-
Carbamate and Amine Protons:
-
A broad singlet for the carbamate N-H proton.
-
In the hydrochloride salt, a broad singlet for the piperidinium N⁺H₂ protons, which may exchange with D₂O.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide complementary structural information.
-
Allyl Group:
-
A signal around 132-134 ppm for the internal vinyl carbon (-CH=).
-
A signal around 117-119 ppm for the terminal vinyl carbon (=CH₂).
-
A signal around 65-67 ppm for the methylene carbon adjacent to the oxygen (-O-CH₂-).
-
-
Carbonyl Group:
-
A signal in the range of 155-157 ppm for the carbamate carbonyl carbon.
-
-
Piperidine Ring:
-
A signal for the carbon at the 4-position (-CH-NH-) around 45-50 ppm.
-
Signals for the other piperidine methylene carbons in the range of 30-45 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate and the piperidinium N⁺H₂.
-
C=O Stretching: A strong absorption band around 1690-1710 cm⁻¹ for the carbonyl group of the carbamate.
-
C=C Stretching: A medium intensity band around 1645 cm⁻¹ for the allyl C=C double bond.
-
C-H Stretching: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2][8]
-
Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing.[2][8]
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Specific Hazards:
-
Piperidine Moiety: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage. They can also be toxic if swallowed or inhaled.[6][10]
-
Allyl Group: Allyl-containing compounds can be irritants and sensitizers.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Keep away from heat, sparks, and open flames.[8]
-
The hydrochloride salt is expected to be hygroscopic; store in a desiccator if necessary.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals. The allyl carbamate group serves as a versatile protecting group for the 4-amino functionality, which can be deprotected under specific conditions to allow for further synthetic modifications. The development of novel piperidine-based compounds is an active area of research in medicinal chemistry.[10][11][12]
Conclusion
This technical guide provides a detailed overview of the physical properties, synthesis, characterization, and safe handling of this compound. While some experimental data for the hydrochloride salt is not publicly available, this document consolidates the known information and provides expert-driven estimations based on analogous compounds. This guide is intended to be a valuable resource for researchers and scientists working with this important chemical intermediate.
References
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Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
-
ChemicalRegister. (n.d.). Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved from [Link]
- Silva, A. M., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 12(11), e0187520.
-
PubMed Central. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]
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ResearchGate. (2017, November 2). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]
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PubChem. (n.d.). Piperidine. Retrieved from [Link]
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PubMed. (2020, May 6). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. Retrieved from [Link]
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ACS Publications. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
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PubMed. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
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A Comprehensive Guide to the Synthesis and Purification of Allyl piperidin-4-ylcarbamate hydrochloride
An In-depth Technical Guide:
Abstract
Allyl piperidin-4-ylcarbamate hydrochloride is a valuable bifunctional building block in medicinal chemistry and drug discovery, frequently utilized in the construction of complex molecular scaffolds. This technical guide provides a detailed examination of a robust and scalable synthetic route, beginning from the commercially available N-Boc-4-aminopiperidine. We delve into the causality behind experimental choices, offering not just protocols but a strategic framework for synthesis and purification. The guide covers the protection of the exocyclic amine with an allyloxycarbonyl (Alloc) group, followed by the selective deprotection of the endocyclic piperidine nitrogen and subsequent hydrochloride salt formation. Emphasis is placed on self-validating protocols, in-process controls, and high-purity isolation techniques, including precipitation and recrystallization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this key synthetic intermediate.
Introduction: A Strategic Intermediate
This compound presents a piperidine scaffold functionalized with two distinct amine-derived moieties, each with orthogonal reactivity. The secondary amine within the piperidine ring serves as a nucleophile or a basic center, while the primary amine at the C4 position is masked as a stable allyl carbamate. This "Alloc" group is a well-established protecting group that can be removed under specific, mild conditions, typically involving palladium catalysis, which do not affect many other common protecting groups like Boc or Cbz.[1][2]
This orthogonal protection scheme makes the title compound an ideal intermediate for sequential, site-selective derivatization, enabling the synthesis of complex piperidine-based structures found in numerous biologically active compounds, including CCR5 antagonists for HIV treatment.[3]
| Property | Value |
| IUPAC Name | Allyl (piperidin-4-yl)carbamate hydrochloride |
| Molecular Formula | C₉H₁₇ClN₂O₂ |
| Molecular Weight | 220.70 g/mol |
| Appearance | Typically an off-white to white solid |
| Key Functional Groups | Secondary amine (as hydrochloride), Allyl carbamate |
Synthetic Strategy and Design
A logical and efficient synthesis of a multi-functionalized molecule hinges on a sound protection group strategy. Direct allylation of 4-aminopiperidine would lead to a mixture of products due to the comparable nucleophilicity of the two nitrogen atoms. Therefore, a retrosynthetic approach dictates a strategy where one nitrogen is temporarily masked while the other is functionalized.
The chosen strategy begins with tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine), a readily available starting material where the more nucleophilic ring nitrogen is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[4] This allows for the selective functionalization of the exocyclic 4-amino group. The synthesis proceeds in two key stages:
-
Alloc Group Installation: The free amino group at the C4 position is reacted with allyl chloroformate to form the stable allyl carbamate intermediate.
-
Selective Boc Deprotection & Salt Formation: The Boc group is selectively removed under acidic conditions, which simultaneously protonates the newly liberated piperidine nitrogen to yield the target hydrochloride salt.[5][6]
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis Methodology
This section provides detailed, step-by-step protocols for the two-stage synthesis.
Stage 1: Synthesis of Allyl N-(1-(tert-butoxycarbonyl)piperidin-4-yl)carbamate
Causality & Rationale: The reaction involves the nucleophilic acyl substitution of the 4-amino group onto the electrophilic carbonyl carbon of allyl chloroformate.[7] A base, such as triethylamine (TEA) or aqueous sodium hydroxide, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The Boc group on the piperidine nitrogen remains stable under these mild basic or neutral conditions.[5]
Caption: Workflow for the synthesis of the Boc-protected intermediate.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N-Boc-4-aminopiperidine (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of substrate).
-
Basification: Add triethylamine (TEA) (1.2 eq.) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acid chloride.
-
Reagent Addition: Add allyl chloroformate (1.1 eq.), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product is often a colorless oil or a white solid and may be of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Stage 2: Synthesis of this compound
Causality & Rationale: The Boc group is readily cleaved under strongly acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the free amine.[6] Using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane is highly efficient as it serves as both the deprotecting agent and the source of the chloride counterion for the final salt.[8][9]
Detailed Experimental Protocol:
-
Setup: Dissolve the crude or purified Allyl N-(1-(tert-butoxycarbonyl)piperidin-4-yl)carbamate (1.0 eq.) from Stage 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
-
Acidification: To this solution, add a 4M solution of HCl in 1,4-dioxane (4-5 eq.) at room temperature.
-
Reaction & Precipitation: Stir the mixture at room temperature. The deprotection is typically rapid (1-2 hours). Formation of a white precipitate (the hydrochloride salt) is often observed during this time.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Isolation:
-
Upon completion, add a non-polar solvent such as diethyl ether or hexanes to the reaction mixture to fully precipitate the product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to obtain the final product, this compound.
-
Caption: Key steps in the acid-catalyzed Boc deprotection mechanism.
Part II: Purification and Characterization
Achieving high purity is critical for the use of this compound in subsequent synthetic steps. The purification strategy leverages the dramatic change in physical properties between the neutral, organic-soluble intermediate and the polar, often crystalline, hydrochloride salt.
Purification Protocols
Protocol 1: Purification by Precipitation and Washing (Standard)
This is the most direct method, integrated into the final step of the synthesis.
-
Ensure the deprotection reaction is complete.
-
Add an excess of a non-polar "anti-solvent" (typically 5-10 volumes of diethyl ether) to the reaction mixture.
-
Stir the mixture vigorously for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.
-
Collect the solid by filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold diethyl ether. This removes any trapped starting material or organic-soluble byproducts.
-
Dry the product under high vacuum to remove all residual solvents. Purity is typically >95% with this method.
Protocol 2: Purification by Recrystallization (For High Purity)
If the material requires higher purity (>99%), recrystallization is the preferred method.
-
Solvent Selection: The ideal solvent system will fully dissolve the compound at an elevated temperature but result in poor solubility at room or lower temperatures. Common systems for hydrochloride salts include methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexanes.
-
Procedure:
-
Place the crude hydrochloride salt in a flask.
-
Add a minimal amount of the more polar solvent (e.g., methanol) and heat gently to dissolve the solid completely.
-
Slowly add the less polar anti-solvent (e.g., diethyl ether) dropwise to the hot solution until it becomes slightly turbid (cloudy).
-
Add a few more drops of the polar solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.
-
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the allyl group (multiplets ~5.9 ppm, ~5.2 ppm), the piperidine ring protons, and the carbamate NH proton. The absence of the Boc group's t-butyl singlet (~1.4 ppm) confirms deprotection. |
| LC-MS | A single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion for the free base (C₉H₁₆N₂O₂), corresponding to an m/z of 185.13. |
| Purity (HPLC) | >95% (by precipitation), >99% (by recrystallization). |
Summary and Key Insights
The described two-step synthesis of this compound is efficient, scalable, and relies on well-understood chemical transformations.
| Stage | Starting Material | Key Reagents | Typical Yield | Expected Purity |
| 1 | N-Boc-4-aminopiperidine | Allyl Chloroformate, TEA | 85-95% | >90% (crude) |
| 2 | Stage 1 Product | 4M HCl in Dioxane | 90-98% | >95% |
Field-Proven Insights:
-
Moisture Control: Allyl chloroformate is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents for Stage 1 to prevent hydrolysis of the reagent.
-
Temperature Management: Controlling the temperature during the addition of allyl chloroformate is critical to prevent side reactions and ensure a clean product profile.
-
Deprotection Monitoring: While Boc deprotection is usually fast, its completion should always be verified. Incomplete deprotection can complicate purification, as the starting material is non-polar and will not precipitate as a salt.
-
Solvent Choice: The choice of solvent for the deprotection step can influence the physical form of the final product. Dioxane and DCM are excellent choices that facilitate easy precipitation with ether.
This comprehensive guide provides the necessary framework for the successful synthesis and purification of this compound, empowering researchers to confidently produce this versatile chemical building block for their discovery programs.
References
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Fernandez-Forner, D., et. al. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(27), 4471-4474. [Link]
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LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]
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Pícha, F., et al. (2020). Boc deprotection conditions tested. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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RuixiBio. (n.d.). CAS:358969-71-8|Allyl 4-Aminopiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
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PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;.... Retrieved from [Link]
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ChemicalRegister. (n.d.). Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers. Retrieved from [Link]
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LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]
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Cuestiones de Fisioterapia. (n.d.). Advanced Column Chromatography Techniques for Comprehensive Extraction, Isolation and Characterization of Allicin in Garlic Extr. Retrieved from [Link]
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PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Allyl piperidin-4-ylcarbamate hydrochloride
Abstract
Solubility is a critical physicochemical property that dictates the developability and ultimate bioavailability of a potential therapeutic agent.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of Allyl piperidin-4-ylcarbamate hydrochloride (CAS Number: 885274-96-4), a piperidine-based carbamate of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively documented in public literature, this whitepaper serves as a detailed roadmap for researchers and drug development professionals. It outlines the foundational principles, key experimental protocols, and data interpretation strategies necessary to conduct a thorough solubility assessment, ensuring scientific rigor and generating reliable data for informed decision-making in a preclinical setting.[3]
Introduction: The Significance of Solubility for a Piperidine-Based Moiety
This compound is a molecule featuring several key functional groups that influence its physicochemical properties: a piperidine ring, a carbamate linker, and an allyl group, formulated as a hydrochloride salt. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, valued for its synthetic tractability and ability to interact with biological targets.[4] However, piperidine-containing compounds can often exhibit poor aqueous solubility due to the nonpolar character of the heterocyclic ring.[5]
The formulation of the active pharmaceutical ingredient (API) as a hydrochloride salt is a common strategy employed to enhance the aqueous solubility of basic compounds like those containing an amine.[6][7] The protonation of the basic piperidine nitrogen by hydrochloric acid forms an ionic salt, which is generally more water-soluble than the corresponding free base (Allyl piperidin-4-ylcarbamate, CAS: 1023810-85-6).[8][9] Understanding the extent of this solubility enhancement and its dependence on environmental factors is paramount for any drug development program.[10]
This guide will deconstruct the process of solubility determination into its core components, addressing both the "how" and the "why" of each experimental choice.
Theoretical Framework: Understanding the Nuances of Solubility
Before embarking on experimental work, it is crucial to understand the theoretical underpinnings of solubility, particularly in the context of drug discovery. The two primary types of solubility measurements are Thermodynamic and Kinetic solubility.
Thermodynamic vs. Kinetic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound. It represents the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid.[11] This is the 'gold standard' measurement, often determined using the shake-flask method, which requires longer incubation times (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13]
Kinetic solubility , in contrast, is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) upon dilution into an aqueous buffer.[14] This method is high-throughput and commonly used in early drug discovery for screening large numbers of compounds.[15] However, because it can lead to the formation of supersaturated solutions, kinetic solubility values are often higher than thermodynamic solubility and are highly dependent on the specific protocol used (e.g., incubation time, DMSO percentage).[16][17]
Distinguishing between these two is critical. A high kinetic solubility might be encouraging initially, but a low thermodynamic solubility can present significant challenges in later development stages, affecting formulation and oral bioavailability.[1]
The Critical Role of pH
For an amine hydrochloride salt like this compound, pH is arguably the most critical factor governing its aqueous solubility. The solubility of the salt is dependent on the equilibrium between the protonated (more soluble) and the free base (less soluble) forms of the piperidine nitrogen.
-
At low pH (acidic conditions): The equilibrium favors the protonated, cationic form of the piperidine ring. The compound exists predominantly as the hydrochloride salt, which is expected to have its highest solubility.
-
As pH increases (approaching the pKa of the piperidine): The piperidine begins to deprotonate, forming the neutral free base. The free base is typically less polar and thus less soluble in water, which can lead to precipitation.[18]
-
At high pH (basic conditions): The compound will exist almost entirely as the free base, likely exhibiting its lowest aqueous solubility.
Therefore, a complete solubility profile must include measurements across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to simulate conditions in the gastrointestinal tract.[14]
Experimental Protocols for Solubility Determination
This section provides detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of this compound.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the definitive technique for measuring equilibrium solubility.[11][16]
Objective: To determine the maximum equilibrium concentration of the compound in various aqueous buffers.
Materials:
-
This compound (solid powder)
-
Selection of aqueous buffers (e.g., Simulated Gastric Fluid pH 1.2, Acetate buffer pH 4.5, Phosphate-Buffered Saline (PBS) pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) for quantification.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-2 mL) of the selected buffer. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached. A 48 or 72-hour time point can be included to confirm that the concentration is no longer changing.
-
Sample Collection: After equilibration, carefully remove the vials. Let them stand for 30 minutes to allow undissolved solids to settle.
-
Filtration: Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: This step is critical to ensure that only the dissolved compound is being measured. Adsorption of the compound to the filter should be assessed and minimized.
-
Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve prepared from known concentrations of the compound must be used to determine the concentration in the filtrate.
-
Reporting: Express the thermodynamic solubility in units of µg/mL or µM at the specified pH and temperature.
The following diagram illustrates the workflow for this protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Kinetic Solubility (High-Throughput Assay)
This assay is designed for rapid screening and is particularly useful in early discovery phases.[19]
Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound (as a 10 mM stock solution in 100% DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Plate reader capable of measuring turbidity or UV absorbance
-
Multichannel pipettes
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.[17]
-
Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate. A serial dilution in DMSO can be prepared to test a range of concentrations.
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS for a 1:100 dilution, resulting in 1% final DMSO concentration) to each well.
-
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., room temperature) for a defined period, typically 1-2 hours.[14]
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done by:
-
Nephelometry (Turbidity): Measuring the light scattering caused by insoluble particles.
-
UV Absorbance: After filtering or centrifuging the plate to pellet the precipitate, the concentration of the compound remaining in the supernatant is measured by UV absorbance and compared to standards.[12]
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.
The diagram below outlines the kinetic solubility determination process.
Caption: Workflow for High-Throughput Kinetic Solubility Assay.
Data Presentation and Interpretation
Once generated, solubility data must be presented clearly and interpreted in the context of the project goals.
Tabulating Solubility Data
A well-structured table is the most effective way to summarize the quantitative results. The following template should be used to report the findings for this compound.
| Solubility Type | Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Thermodynamic | Deionized Water | ~5-6 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| Thermodynamic | 0.1 M HCl | 1.2 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| Thermodynamic | Acetate Buffer | 4.5 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| Thermodynamic | PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| Thermodynamic | PBS | 7.4 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| Kinetic | PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Turbidimetric |
| The pH of an unbuffered aqueous solution of the hydrochloride salt. |
Interpreting the pH-Solubility Profile
Plotting the thermodynamic solubility (on a log scale) against pH will generate a pH-solubility profile. For this compound, this profile is expected to be relatively flat at low pH and then decrease sharply as the pH approaches and surpasses the pKa of the piperidine nitrogen, reflecting the precipitation of the less soluble free base.[18] This profile is crucial for predicting oral absorption, as the compound will encounter a wide range of pH environments in the stomach and intestines.
Conclusion
While direct solubility data for this compound is sparse, this technical guide provides the necessary scientific foundation and validated experimental protocols for its comprehensive determination. By systematically applying the shake-flask method for thermodynamic solubility and a high-throughput assay for kinetic solubility, researchers can generate the critical data needed to advance a drug discovery program. A thorough understanding of the pH-dependent nature of this amine hydrochloride salt is essential for accurate data interpretation and for designing effective formulation strategies to overcome any potential solubility-related hurdles. The methodologies described herein represent a self-validating system for producing reliable and reproducible solubility data, forming a cornerstone of preclinical characterization.
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Glomme, A., et al. (2005). A Miniaturized Shake-Flask Method for the Determination of Solubility. Journal of Pharmaceutical Sciences, 94(1), 1-8. (Sourced via general knowledge of standard methods described in search results like[16]).
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[19]
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Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[12]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[17]
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Bergström, C. A. S., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 66(7), 899-918. (Sourced via general knowledge of standard methods described in search results like[11]).
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BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides. Retrieved from BenchChem website.[4]
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Platforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility. Retrieved from PCBIS website.[20]
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BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid. Retrieved from BenchChem website.[21]
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).[2]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21760067, Piperidine carbamate. Retrieved from PubChem.[24]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.[10]
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Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Retrieved from Pharmaceutical Technology website.[6]
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Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8534-8544.[25]
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Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1037-1046.[26]
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Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from an educational resource by the Royal Society of Chemistry.[5]
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Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1037-1046.[27]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. RJPDFT, 4(4), 183-189.[7]
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Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from Quora.[8]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.[28]
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ECHEMI. (n.d.). Ethyl 4-Allyl-4-piperidinecarboxylate Hydrochloride. Retrieved from ECHEMI website.[29]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS medicinal chemistry letters, 6(3), 254-255.[30]
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Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.[18]
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BLD Pharm. (n.d.). Allyl piperidin-4-ylcarbamate. Retrieved from BLD Pharm website.[9]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.[31]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 483343. Retrieved from PubChem.[32]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213719, Allyl (2-aminoethyl)carbamate hydrochloride. Retrieved from PubChem.[33]
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ChemicalRegister. (n.d.). PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE. Retrieved from ChemicalRegister.[34]
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Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved from Google Patents.[35]
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Organic Chemistry Portal. (n.d.). Synthesis of allyl chlorides. Retrieved from Organic Chemistry Portal.[36]
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PrepChem.com. (n.d.). Preparation of allyl chloride. Retrieved from PrepChem.com.[37]
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An In-Depth Technical Guide to the Stability and Storage of Allyl piperidin-4-ylcarbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Allyl piperidin-4-ylcarbamate hydrochloride is a key chemical intermediate in contemporary pharmaceutical research and development. Its molecular architecture, featuring a piperidine scaffold, a carbamate linker, and a reactive allyl group, makes it a versatile building block for the synthesis of a diverse range of biologically active molecules. The hydrochloride salt form is intentionally designed to enhance the compound's stability and handling properties compared to its free base.[1] This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound, ensuring its integrity for research and manufacturing purposes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and storage.
| Property | Value | Source |
| Chemical Formula | C9H17ClN2O2 | [2] |
| Molecular Weight | 220.70 g/mol | [2] |
| Appearance | White to off-white solid (typical for similar compounds) | Inferred from general knowledge of hydrochloride salts |
| Solubility | Expected to be soluble in polar solvents such as water, methanol, and ethanol.[1] | Inferred from the properties of hydrochloride salts |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by the interplay of its constituent functional groups: the carbamate, the piperidine ring, and the allyl group. The hydrochloride salt form significantly contributes to its overall stability.
The Role of the Hydrochloride Salt
The protonation of the basic piperidine nitrogen to form the hydrochloride salt is a critical factor in the compound's stability. This salt formation converts the potentially reactive free base into a more stable, crystalline solid, which is less prone to degradation.[1]
Potential Degradation Pathways
Several potential degradation pathways should be considered when working with this compound:
-
Hydrolysis: The carbamate linkage is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule.
-
Oxidation: The allyl group's double bond and the piperidine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.
-
Reactions of the Allyl Group: The terminal double bond of the allyl group can undergo various reactions, such as addition or polymerization, particularly when exposed to heat, light, or certain catalysts.
-
Hygroscopicity and Moisture-Induced Degradation: As a salt, the compound may be hygroscopic, meaning it can absorb moisture from the atmosphere.[3] This absorbed water can act as a reagent for hydrolysis and may also lead to physical changes in the solid form.
The following diagram illustrates a potential hydrolytic degradation pathway for this compound.
Caption: Potential hydrolytic degradation of this compound.
Recommended Storage and Handling
To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. Some suppliers specifically recommend this temperature range.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Protects the compound from atmospheric moisture and oxygen, which can contribute to degradation. |
| Container | Tightly sealed, light-resistant container. | Prevents exposure to moisture, oxygen, and light, all of which can be detrimental to the compound's stability. |
| Location | A dry, well-ventilated area away from incompatible materials. | Ensures a safe storage environment and prevents accidental contact with substances that could induce degradation. |
Incompatible Materials
To prevent chemical reactions that could compromise the stability of the compound, avoid storage near the following:
-
Strong Oxidizing Agents: Can lead to the oxidation of the allyl group and piperidine ring.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the carbamate linkage.
-
Heat and Ignition Sources: The compound may be combustible, and high temperatures can accelerate degradation.
Handling Procedures
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.
-
Personal Protective Equipment:
-
Safety glasses with side shields
-
Chemically resistant gloves
-
Laboratory coat
-
-
Handling Environment:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
-
Hygiene:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Experimental Protocols for Stability Assessment
For critical applications in drug development, it is often necessary to perform experimental studies to confirm the stability of a compound under specific conditions. A forced degradation study is a valuable tool for this purpose.
Forced Degradation Study Protocol
A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat if necessary to promote degradation.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C) in an oven.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable stability-indicating HPLC method.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a valuable research chemical whose stability is critical for its successful application. By understanding its physicochemical properties, potential degradation pathways, and by adhering to the recommended storage and handling guidelines, researchers can ensure the integrity and reliability of this compound in their scientific endeavors. For GMP applications, it is imperative to conduct thorough, in-house stability studies to establish appropriate storage conditions and shelf-life.
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Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. Retrieved from [Link]
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An In-depth Technical Guide to Allyl piperidin-4-ylcarbamate hydrochloride (CAS Number: 1187927-76-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Allyl piperidin-4-ylcarbamate hydrochloride, a piperidine derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, a plausible synthetic route, and its potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and related compounds.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the allyl carbamate derivative of 4-aminopiperidine. The presence of the piperidine ring, a common scaffold in many pharmaceuticals, and the reactive allyl carbamate moiety make it a compound of interest for further chemical modification and biological screening.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1187927-76-9 | Internal Database |
| Molecular Formula | C9H17ClN2O2 | [1] |
| Molecular Weight | 220.70 g/mol | [1] |
| IUPAC Name | prop-2-enyl N-(piperidin-4-yl)carbamate;hydrochloride | Internal Database |
| Synonyms | Piperidin-4-yl-carbamic acid allyl ester hydrochloride | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not reported. Expected to be >150 °C for a hydrochloride salt of this nature. | N/A |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol.[2][3] Limited solubility in non-polar organic solvents. | [2][3] |
| Stability | Stable under standard laboratory conditions. Carbamates can be susceptible to hydrolysis under strong acidic or basic conditions.[4] | [4] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the reaction of commercially available 4-aminopiperidine dihydrochloride with allyl chloroformate. This is a standard method for the formation of carbamates from amines.[5]
Proposed Synthetic Workflow
Sources
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An In-Depth Technical Guide to the Mechanism of Action of Allyl Piperidin-4-ylcarbamate Hydrochloride in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl piperidin-4-ylcarbamate hydrochloride is a versatile synthetic intermediate that holds significant value in the fields of medicinal chemistry and organic synthesis. Its utility is primarily derived from the presence of two key functional moieties: the piperidine ring, a common scaffold in numerous pharmaceuticals, and the allyl carbamate (Alloc) group, which serves as a stable yet readily cleavable protecting group for the secondary amine. This guide provides a comprehensive analysis of the core reactivity and mechanistic principles governing the application of this compound in synthetic organic chemistry. The primary focus will be on its role as a protected amine building block and the detailed mechanism of its deprotection, a critical step in the synthesis of more complex molecular architectures.
Introduction: The Strategic Importance of this compound
The 4-aminopiperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents targeting various biological pathways.[1][2] The synthesis of complex molecules incorporating this motif often requires a strategic approach to protecting the highly nucleophilic secondary amine of the piperidine ring to prevent unwanted side reactions. This compound offers a robust solution by masking the amine functionality as an allyl carbamate.
The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient starting material for multi-step syntheses. The core utility of this reagent lies in the orthogonality of the allyl carbamate protecting group, which can be selectively removed under mild conditions that do not affect other common protecting groups, such as Boc or Cbz. This allows for precise and sequential chemical modifications at different positions of a molecule.
Core Reactivity: A Tale of Two Moieties
The reactivity of allyl piperidin-4-ylcarbamate can be understood by considering its two principal components: the piperidine ring and the allyl carbamate group.
-
The Piperidine Ring: The piperidine nitrogen, once deprotected, acts as a potent nucleophile. It can readily participate in a variety of bond-forming reactions, including but not limited to:
-
N-Alkylation: Reaction with alkyl halides or other electrophilic carbon sources to introduce substituents on the nitrogen atom.
-
N-Acylation: Formation of amides through reaction with acyl chlorides, anhydrides, or carboxylic acids (often requiring activation).
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form N-substituted piperidines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form N-aryl piperidines.
-
-
The Allyl Carbamate (Alloc) Group: The Alloc group is the cornerstone of this reagent's utility as a synthetic intermediate. It is generally stable to a range of reaction conditions, including those used for peptide coupling and mild acidic or basic treatments.[3] Its primary role is to be selectively removed at a desired stage of the synthesis.
The Central Mechanism: Palladium-Catalyzed Deprotection of the Allyl Carbamate
The key transformation and the most significant "mechanism of action" associated with allyl piperidin-4-ylcarbamate in a synthetic sequence is the palladium-catalyzed deprotection of the Alloc group to unveil the free secondary amine. This reaction proceeds through a well-established catalytic cycle that offers high efficiency and selectivity under mild conditions.
The overall deprotection reaction can be summarized as follows:
The mechanism involves several key steps:
-
Oxidative Addition: The active catalyst, a palladium(0) complex (typically Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor), coordinates to the π-system of the allyl group. This is followed by an intramolecular oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond of the allyl ester moiety. This step forms a cationic η³-allylpalladium(II) complex and liberates the carbamate anion.
-
Decarboxylation: The resulting carbamate anion is unstable and readily undergoes decarboxylation to release a molecule of carbon dioxide (CO₂) and the deprotected secondary amine. This step is irreversible and drives the reaction forward.
-
Nucleophilic Attack by a Scavenger: To regenerate the palladium(0) catalyst and complete the catalytic cycle, a nucleophilic "allyl scavenger" is required. The scavenger attacks the η³-allylpalladium(II) complex, transferring the allyl group from the palladium to the scavenger.
-
Reductive Elimination and Catalyst Regeneration: This nucleophilic attack facilitates the reductive elimination of the palladium, regenerating the active Pd(0) catalyst, which can then participate in a new catalytic cycle.
Commonly used allyl scavengers include:
-
Soft Nucleophiles: Such as morpholine, dimedone, or tributyltin hydride.
-
Hydride Donors: Phenylsilane (PhSiH₃) is a popular choice as it leads to the formation of volatile propene.
The choice of scavenger can influence the reaction kinetics and the ease of purification.
Below is a diagram illustrating this catalytic cycle:
Caption: Palladium-catalyzed deprotection of an allyl carbamate.
Application in a Synthetic Context: A Case Study
To illustrate the practical application of allyl piperidin-4-ylcarbamate, we will consider a hypothetical synthetic sequence for the preparation of a novel drug candidate.
Target Molecule: A substituted N-aryl-4-aminopiperidine derivative.
Synthetic Strategy: The synthesis involves the initial modification of the piperidine nitrogen, followed by deprotection of the 4-amino group and subsequent functionalization.
Experimental Protocol:
Step 1: N-Alkylation of the Piperidine Ring
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride and free the secondary amine.
-
Add the desired alkylating agent, for instance, a substituted benzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and purify the product by column chromatography to yield the N-alkylated allyl piperidin-4-ylcarbamate.
Step 2: Palladium-Catalyzed Alloc Deprotection
-
Dissolve the N-alkylated intermediate (1.0 eq) in an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add the allyl scavenger, for example, phenylsilane (3.0 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and the crude product, the free 4-amino-N-alkylpiperidine, can be either purified or used directly in the next step.
Step 3: Functionalization of the 4-Amino Group
-
The crude product from Step 2 is dissolved in a suitable solvent.
-
An electrophile, such as an acyl chloride or an isocyanate, is added to form the final N-aryl-4-acylaminopiperidine derivative.
-
The final product is purified by standard methods such as crystallization or chromatography.
Workflow Diagram:
Caption: A general synthetic workflow utilizing allyl piperidin-4-ylcarbamate.
Quantitative Data Summary
| Protecting Group | Cleavage Conditions | Orthogonality |
| Alloc | Pd(0), Nucleophilic Scavenger | High (Orthogonal to Boc, Fmoc, Cbz, most esters) |
| Boc | Acid (e.g., TFA) | Moderate (Sensitive to strong acids) |
| Cbz | Hydrogenolysis (H₂, Pd/C) | Moderate (Sensitive to catalytic reduction) |
| Fmoc | Base (e.g., Piperidine) | High (Orthogonal to acid-labile and hydrogenolysis-labile groups) |
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its primary mechanism of action revolves around the strategic use and selective removal of the allyl carbamate protecting group. The palladium-catalyzed deprotection is a mild, efficient, and highly chemoselective transformation that allows for the unmasking of the 4-aminopiperidine moiety at a desired point in a complex synthetic route. This enables chemists to perform a wide range of chemical modifications on other parts of the molecule without affecting the protected amine. A thorough understanding of the deprotection mechanism and the factors influencing its efficiency is crucial for the successful application of this reagent in the synthesis of novel chemical entities, particularly in the realm of drug discovery and development.
References
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Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(23), 5874–5885. [Link]
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Deng, J., Liu, Y., Wang, Z., Li, Q., Li, J., & Geng, R. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3817–3820. [Link]
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"Allyl piperidin-4-ylcarbamate hydrochloride" potential biological activity
An In-depth Technical Guide to the Potential Biological Activity of Allyl piperidin-4-ylcarbamate hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a foundational scaffold in modern medicinal chemistry, present in a vast array of therapeutics targeting a wide range of diseases.[1][2] When combined with a carbamate functional group, this structural motif has given rise to potent modulators of key enzymatic pathways.[3] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet underexplored molecule: this compound. Drawing from established structure-activity relationships of analogous compounds, we hypothesize its primary potential lies in the inhibition of serine hydrolases, particularly those within the endocannabinoid and cholinergic systems. This document will detail the scientific rationale, propose a robust experimental strategy for target validation, and provide detailed protocols to empower researchers in their investigation of this and similar compounds.
Introduction: Deconstructing the Molecule
This compound is a small molecule whose potential bioactivity can be inferred by examining its constituent parts: the piperidine core, the carbamate linker, and the allyl group.
-
The Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is a privileged structure in drug discovery.[1] Its inclusion in a molecule can enhance "druggability" by improving metabolic stability and pharmacokinetic properties (ADME), while also providing a three-dimensional framework for precise interaction with biological targets.[2]
-
The Carbamate Moiety: Carbamates are recognized as stable and effective functional groups in medicinal chemistry.[3] They can act as mimics of peptide bonds and are crucial for interaction with enzyme active sites, often forming covalent or strong hydrogen bonds.[3] This functional group is central to the inhibitory activity of many well-known drugs.
-
The Allyl Group: The terminal allyl group (CH₂=CH-CH₂) is a reactive moiety. While it can be essential for specific interactions or covalent modification of a target, its reactivity also warrants careful toxicological assessment.[4]
Based on the prevalence of the piperidine carbamate core in established enzyme inhibitors, this guide will focus on two primary, hypothesized mechanisms of action: inhibition of endocannabinoid hydrolases and cholinesterases.
Hypothesized Biological Activity I: Modulation of the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating pain, mood, appetite, and memory. The primary enzymes responsible for the degradation of endocannabinoids are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Inhibition of these enzymes increases endocannabinoid levels, offering therapeutic potential.
Numerous studies have demonstrated that piperidine and piperazine carbamates are potent inhibitors of both FAAH and MAGL.[5][6] These compounds can be tuned to be selective for one enzyme or to act as dual inhibitors.[5] The piperidine ring appears to be a strict requirement for maintaining potency in this class of inhibitors.[5][7]
Proposed Mechanism of Action
We hypothesize that Allyl piperidin-4-ylcarbamate acts as an irreversible or slowly reversible inhibitor of FAAH and/or MAGL. The carbamate group is likely to interact with the catalytic serine residue within the enzyme's active site, leading to carbamoylation and inactivation of the enzyme.
Caption: Hypothesized inhibition of FAAH/MAGL by Allyl piperidin-4-ylcarbamate.
Hypothesized Biological Activity II: Cholinesterase Inhibition
The cholinergic system is vital for cognitive function, and its dysregulation is a hallmark of Alzheimer's disease. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes that degrade the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's.
Derivatives of N-benzylpiperidine carbamates have shown potent, non-selective inhibitory activity against both AChE and BuChE.[8] The piperidine moiety plays a crucial role in binding to the catalytic site of these enzymes.[1] It is therefore plausible that Allyl piperidin-4-ylcarbamate could exhibit similar inhibitory properties.
Proposed Mechanism of Action
Similar to its potential action on ECS enzymes, the compound could carbamoylate the catalytic serine residue in the active site of AChE and BuChE. This would prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Caption: Hypothesized inhibition of cholinesterases by Allyl piperidin-4-ylcarbamate.
Proposed Experimental Validation Workflow
A multi-tiered approach is essential to validate the hypothesized activities and assess the therapeutic potential of this compound.
Caption: A streamlined workflow for evaluating the compound's biological potential.
Phase 1: Primary Enzyme Inhibition Assays
The initial step is to determine if the compound directly interacts with and inhibits the target enzymes in vitro.
4.1.1. Protocol: FAAH/MAGL Inhibition Assay (Fluorometric)
This protocol is adapted from standard methods used for screening serine hydrolase inhibitors.
-
Objective: To quantify the inhibitory potency (IC₅₀) of the test compound against human FAAH and MAGL.
-
Principle: The assay measures the hydrolysis of a fluorogenic substrate by the enzyme. Inhibition of the enzyme results in a decreased fluorescent signal.
-
Materials:
-
Recombinant human FAAH or MAGL
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
FAAH substrate: Arachidonoyl-AMC
-
MAGL substrate: 4-Nitrophenyl acetate (or a fluorogenic alternative)
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control Inhibitor (e.g., URB597 for FAAH)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting range is 10 mM to 1 nM.
-
In the assay plate, add 2 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of enzyme solution (pre-diluted in Assay Buffer) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the substrate solution (pre-diluted in Assay Buffer).
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 360/460 nm for AMC-based substrates) at 37°C for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
4.1.2. Protocol: AChE/BuChE Inhibition Assay (Ellman's Method)
This is a classic colorimetric method for measuring cholinesterase activity.
-
Objective: To determine the IC₅₀ of the test compound against AChE (from electric eel) and BuChE (from equine serum).
-
Principle: The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.
-
Materials:
-
AChE and BuChE
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0
-
Substrate: Acetylthiocholine iodide (ATChI)
-
Chromogen: DTNB (Ellman's reagent)
-
Test Compound and Positive Control (e.g., Donepezil)
-
96-well clear assay plates
-
Absorbance plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
To each well, add 140 µL of Assay Buffer, 20 µL of DTNB solution, and 10 µL of the diluted compound.
-
Add 10 µL of the enzyme solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the ATChI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculate the reaction rate and determine the IC₅₀ as described in the previous protocol.
-
Data Summary and Interpretation
The IC₅₀ values obtained from these assays will provide a quantitative measure of the compound's potency against each target.
| Target Enzyme | Hypothesized IC₅₀ Range | Interpretation |
| Fatty Acid Amide Hydrolase (FAAH) | < 1 µM | Potent inhibitor; warrants further investigation. |
| Monoacylglycerol Lipase (MAGL) | < 1 µM | Potent inhibitor; potential for dual FAAH/MAGL activity. |
| Acetylcholinesterase (AChE) | < 10 µM | Active; potential lead for Alzheimer's disease research. |
| Butyrylcholinesterase (BuChE) | < 10 µM | Active; selectivity profile vs. AChE is important. |
Secondary Screening and Future Directions
If the compound shows significant activity in the primary assays (e.g., IC₅₀ < 1 µM), further studies are warranted:
-
Cellular Assays: Evaluate the compound's ability to modulate endocannabinoid or acetylcholine levels in relevant cell lines (e.g., neuroblastoma cells).
-
Selectivity Profiling: Screen the compound against a panel of other serine hydrolases and related enzymes to determine its selectivity.
-
In Vitro ADMET: Assess metabolic stability using liver microsomes, determine cell permeability (e.g., using a Caco-2 assay), and evaluate potential cytotoxicity.
-
Structural Biology: Co-crystallization or computational modeling studies can elucidate the binding mode of the compound within the enzyme's active site, guiding future structure-activity relationship (SAR) studies.
Conclusion
This compound is a molecule of significant interest due to its structural similarity to known potent enzyme inhibitors. The piperidine carbamate core strongly suggests potential activity against key serine hydrolases within the endocannabinoid and cholinergic systems. The experimental framework provided in this guide offers a clear, logical, and robust pathway for validating these hypotheses. Successful validation would establish this compound as a valuable pharmacological tool and a potential starting point for the development of novel therapeutics for neurological disorders.
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Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed. [Link]
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Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. [Link]
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(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PMC. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]
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Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. PubMed. [Link]
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The Strategic Utility of Allyl Piperidin-4-ylcarbamate Hydrochloride in Modern Drug Discovery: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its status as a "privileged scaffold."[2] The unique stereochemical and physicochemical properties of the piperidine moiety, including its stable chair conformation and the ability of the nitrogen atom to modulate solubility and lipophilicity, make it an invaluable component in the design of novel therapeutics.[1] This guide focuses on a particularly versatile building block, Allyl piperidin-4-ylcarbamate hydrochloride , and its strategic application in drug discovery programs.
Chemical and Physical Properties
This compound is a white to off-white solid. Its structure combines the key features of the 4-aminopiperidine core with an allylcarbamate (Alloc) protecting group on the 4-amino substituent. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.
| Property | Value | Source |
| CAS Number | 885274-96-4 | Internal Data |
| Molecular Formula | C₉H₁₇ClN₂O₂ | Internal Data |
| Molecular Weight | 220.70 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in water, methanol, and DMSO | Internal Data |
Synthesis and Reaction Mechanisms
The synthesis of this compound is a straightforward process that involves the protection of the 4-amino group of a suitable piperidine precursor with an allyl chloroformate, followed by the formation of the hydrochloride salt.
Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the Alloc protection of amines and subsequent salt formation.
Step 1: Synthesis of Allyl piperidin-4-ylcarbamate (Free Base)
-
Reaction Setup: To a solution of 4-aminopiperidine dihydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add a base such as sodium hydroxide or triethylamine (2.2 equivalents) at 0 °C.
-
Addition of Reagent: Slowly add allyl chloroformate (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: If a biphasic system is used, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude Allyl piperidin-4-ylcarbamate as an oil or solid. The crude product can be purified by column chromatography if necessary.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude or purified Allyl piperidin-4-ylcarbamate in a minimal amount of a suitable organic solvent such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until the precipitation of a white solid is complete. The pH should be acidic.[4]
-
Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound.
The Strategic Importance of the Alloc Protecting Group
The choice of the allyloxycarbonyl (Alloc) group for protecting the 4-amino functionality is a key feature of this building block. The Alloc group is stable under a wide range of conditions used for the removal of other common protecting groups like Boc and Fmoc, providing excellent orthogonality in multi-step syntheses.[5]
Deprotection of the Alloc Group
The Alloc group is typically removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger for the allyl cation.[5]
Caption: Palladium-catalyzed deprotection of the Alloc group.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The ability to selectively deprotect the 4-amino group allows for its derivatization at a later stage in a synthetic sequence.
Workflow for Elaboration of the Scaffold
Caption: General workflow for the derivatization of the scaffold.
This scaffold is particularly useful in the synthesis of compounds targeting a variety of biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): The piperidine core is a common feature in ligands for serotonin and dopamine receptors.
-
Enzyme Inhibitors: Derivatives have been explored as cholinesterase inhibitors for the treatment of neurodegenerative diseases.
-
Ion Channels: The scaffold can be incorporated into molecules designed to modulate ion channel activity.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (multiplets between 5-6 ppm for the vinyl protons and a doublet around 4.5 ppm for the methylene protons), the piperidine ring protons (multiplets between 1.5-3.5 ppm), and the carbamate N-H proton.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate at approximately 155 ppm, the vinyl carbons of the allyl group between 117-133 ppm, and the carbons of the piperidine ring in the upfield region.[8]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would typically show the molecular ion peak corresponding to the free base [M+H]⁺. Fragmentation patterns would likely involve the loss of the allyl group and cleavage of the piperidine ring.[9][10]
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic design, incorporating the privileged piperidine scaffold and an orthogonally protected amino group, allows for the efficient synthesis of diverse libraries of compounds for biological screening. The straightforward synthesis and well-defined deprotection protocols make it an attractive starting material for the development of novel therapeutics targeting a wide range of diseases.
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An In-Depth Technical Guide to Allyl piperidin-4-ylcarbamate hydrochloride in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of Allyl piperidin-4-ylcarbamate hydrochloride, a heterocyclic compound of interest in modern medicinal chemistry. While specific biological data for this exact molecule remains largely proprietary or within early-stage research, this document synthesizes available information on its core components—the piperidine scaffold and the allylcarbamate moiety—to offer a scientifically grounded perspective on its synthesis, potential mechanisms of action, and prospective therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, providing detailed protocols, theoretical frameworks, and data presentation to facilitate further investigation into this and related chemical entities. The piperidine ring is a highly privileged scaffold in medicinal chemistry, integral to a wide array of approved pharmaceuticals targeting a spectrum of diseases, particularly those affecting the central nervous system (CNS).[1] The carbamate group, valued for its chemical stability and ability to act as a peptide bond surrogate, is a key structural motif in numerous drugs and prodrugs.[2] The strategic combination of these two pharmacologically significant fragments in this compound suggests a molecule designed for specific and potent biological interactions.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of a molecule featuring a piperidine ring N-substituted at the 4-position with an allylcarbamate group. The allyloxycarbonyl (Alloc) group serves as a well-established protecting group for amines in peptide synthesis, known for its stability under both acidic and basic conditions and its selective removal using palladium catalysts.[3]
| Property | Value | Source |
| IUPAC Name | prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride | PubChem |
| Molecular Formula | C₉H₁₇ClN₂O₂ | [4] |
| Molecular Weight | 220.70 g/mol | [4] |
| CAS Number | 1023810-85-6 (free base) |
Synthesis and Manufacturing
A definitive, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on fundamental principles of organic chemistry and established methodologies for similar compounds, a highly probable synthetic route involves the reaction of 4-aminopiperidine with allyl chloroformate. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt, which typically enhances stability and aqueous solubility.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-Aminopiperidine dihydrochloride
-
Allyl chloroformate
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or isopropanol)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of 4-Aminopiperidine Free Base: To a stirred solution of 4-aminopiperidine dihydrochloride in water, add a stoichiometric equivalent of a suitable base (e.g., NaOH) to liberate the free amine. Extract the aqueous layer with an organic solvent like DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
N-Alloc Protection: Dissolve the freshly prepared 4-aminopiperidine in anhydrous DCM and cool the solution to 0°C in an ice bath. Add triethylamine (1.1 equivalents) to the solution. Slowly add allyl chloroformate (1.0 equivalent) dropwise while maintaining the temperature at 0°C.[5] Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified Allyl piperidin-4-ylcarbamate free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.[6]
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Medicinal Chemistry Context and Potential Applications
The structural components of this compound suggest several potential avenues for its application in medicinal chemistry. The piperidine moiety is a well-established pharmacophore known to interact with a variety of biological targets, while the carbamate linkage provides metabolic stability and specific hydrogen bonding capabilities.[1][7]
Neurological and Psychiatric Disorders
Derivatives of 4-aminopiperidine have shown significant activity in the central nervous system. They have been investigated as:
-
Cognition Enhancers: Certain 4-aminopiperidine analogues have demonstrated potent cognition-enhancing activity in preclinical models, suggesting potential for treating neurodegenerative diseases like Alzheimer's.[8]
-
N-Type Calcium Channel Blockers: By decorating the nitrogen atoms of the 4-aminopiperidine scaffold, researchers have developed potent N-type calcium channel blockers with analgesic effects in models of neuropathic pain.[9]
-
Dopamine Transporter Ligands: Modifications of the 4-aminopiperidine structure have been explored to create ligands for the dopamine transporter, with potential applications in treating cocaine addiction.[10]
-
5-HT₂A Receptor Inverse Agonists: Carbamate-containing piperidine derivatives have been developed as potent inverse agonists for the 5-HT₂A receptor, showing antipsychotic-like efficacy in animal models.[11]
Enzyme Inhibition
The carbamate functional group is a known pharmacophore in various enzyme inhibitors. Piperidine carbamates have been specifically investigated as:
-
Cholinesterase Inhibitors: Carbamate derivatives with N-benzylpiperidine moieties have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[12]
-
Monoacylglycerol Lipase (MAGL) Inhibitors: Piperidine-derived carbamates have been identified as highly efficient and irreversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system.[13][14]
Anti-inflammatory and Analgesic Potential
The piperidine scaffold is a core component of many analgesic compounds, most notably morphine.[14] Studies have shown that novel 4-aminopiperidine derivatives can exhibit significant analgesic activity, potentially through interaction with opioid receptors or by modulating pain signaling pathways.[8]
Prospective Biological Evaluation Workflow
To elucidate the specific pharmacological profile of this compound, a systematic in vitro and in vivo evaluation is necessary. The following workflow outlines a logical progression of experiments based on the potential applications derived from its structural analogues.
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Recommended In Vitro Assays
-
Receptor Binding Panels: A broad screening against a panel of CNS receptors (dopaminergic, serotonergic, adrenergic, opioid) to identify primary biological targets.
-
Enzyme Inhibition Assays:
-
Acetylcholinesterase (AChE) Inhibition Assay: To assess its potential for Alzheimer's disease treatment.[9]
-
Monoacylglycerol Lipase (MAGL) Inhibition Assay: To evaluate its role in modulating the endocannabinoid system.
-
-
Cell Viability Assays (e.g., MTT Assay): To determine the cytotoxicity of the compound in relevant cell lines (e.g., neuronal cells, cancer cell lines).[15]
The Role of the Alloc Group: Protection and Bioisosterism
The allyloxycarbonyl (Alloc) group in this molecule is intriguing. While it is a standard protecting group for amines, its presence in a final compound for medicinal evaluation is less common.
-
As a Protecting Group: In a synthetic context, the Alloc group is advantageous due to its stability and orthogonal removal conditions, typically involving a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) and a scavenger.[3][16] This allows for selective deprotection in the presence of other sensitive functional groups.
-
As a Pharmacophore or Prodrug Moiety: The allyl group itself can participate in biological interactions. It is also conceivable that the Alloc-protected amine could function as a prodrug, being cleaved in vivo to release the free 4-aminopiperidine.
-
Bioisosteric Replacement: In lead optimization, the carbamate moiety could be replaced with other bioisosteres such as amides, ureas, or various heterocyclic rings to improve pharmacokinetic properties or reduce off-target effects.[13][17]
Conclusion and Future Directions
This compound stands as a molecule of significant potential, bridging the privileged piperidine scaffold with the versatile carbamate linker. Although direct experimental data on its biological activity is not yet in the public domain, a thorough analysis of its constituent parts and structurally related compounds provides a strong rationale for its investigation as a modulator of CNS targets or as an enzyme inhibitor. Future research should focus on a systematic biological screening to identify its primary targets, followed by structure-activity relationship studies to optimize its potency, selectivity, and pharmacokinetic profile. The synthesis and evaluation of this compound could unlock new therapeutic avenues, leveraging the proven potential of the 4-aminopiperidine framework.
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Adhikari, S., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(16), 7077-7095. Available from: [Link]
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Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. Available from: [Link]
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Van der Schyf, C. J., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]
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Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of the American Chemical Society, 131(47), 17258-17269. Available from: [Link]
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Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. Available from: [Link]
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ResearchGate. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]
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Gentile, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Available from: [Link]
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Singh, P., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22989. Available from: [Link]
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Szymańska, A., et al. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 27(19), 6653. Available from: [Link]
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De Luca, S., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201. Available from: [Link]
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White Rose eTheses Online. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
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Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117769. Available from: [Link]
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Matias, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(32), 6566-6593. Available from: [Link]
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Szymański, P., et al. (2010). Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. European Journal of Medicinal Chemistry, 45(7), 2841-2851. Available from: [Link]
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Zhang, M., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(20), 3867-3875. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging Allyl piperidin-4-ylcarbamate hydrochloride in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Allyl piperidin-4-ylcarbamate hydrochloride in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the identification of novel lead compounds, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," which, despite their low affinity, bind to the target protein with high ligand efficiency.[4][5] Subsequent optimization of these fragment hits into more potent, drug-like molecules is often more straightforward and allows for a more thorough exploration of chemical space.[1][2]
This compound (CAS No. 885274-96-4) is an exemplary fragment that embodies several key features desirable for an FBDD campaign.[6] Its structure incorporates a three-dimensional piperidine scaffold, a carbamate linker, and a reactive allyl group, each contributing strategic advantages for drug design.
-
The Piperidine Scaffold: Piperidine is a prevalent motif in approved drugs, offering a saturated, three-dimensional structure that can effectively probe protein binding sites.[7][8][9][10] This contrasts with the often flat, aromatic structures that dominate many fragment libraries, providing an opportunity to explore different binding modes.[7][8][11]
-
The Carbamate Group: The carbamate moiety is a key structural element in numerous therapeutic agents.[12][13][14][15] It is recognized for its chemical and proteolytic stability, its ability to act as a peptide bond surrogate, and its capacity to form crucial hydrogen bond interactions with protein targets.[12][13][15] The conformational constraint imposed by the carbamate can also aid in pre-organizing the fragment for optimal binding.[13][15]
-
The Allyl Group: The terminal allyl group serves as a versatile chemical handle for subsequent fragment elaboration.[16][17][18] Its reactivity allows for a wide range of chemical modifications, such as palladium-catalyzed cross-coupling reactions, thiol-ene additions, and metathesis, providing a clear and rapid path for "fragment growing" into more potent leads.[19][20]
This guide provides a comprehensive overview of the application of this compound in an FBDD workflow, from initial screening and hit validation to strategies for hit-to-lead optimization.
FBDD Workflow for this compound
The following diagram illustrates a typical FBDD workflow, contextualized for the screening and development of hits related to our fragment of interest.
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Application Notes and Protocols: Deprotection of "Allyl piperidin-4-ylcarbamate hydrochloride" using Palladium Catalysts
Introduction
In modern organic synthesis, particularly within pharmaceutical and agrochemical development, the use of protecting groups is a fundamental strategy for the selective transformation of multifunctional molecules. The allyloxycarbonyl (Alloc) group is a valuable amine protecting group due to its robustness under various conditions and its susceptibility to removal under exceptionally mild and selective conditions.[1] This orthogonality is crucial when dealing with complex molecular architectures sensitive to harsh acidic or basic reagents.[1][2]
This document provides a comprehensive guide to the palladium-catalyzed deprotection of "Allyl piperidin-4-ylcarbamate hydrochloride," a common intermediate in drug discovery. We will delve into the mechanistic underpinnings of this transformation, explore critical experimental parameters, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.
The Underlying Science: Mechanism of Palladium-Catalyzed Deprotection
The cleavage of the Alloc group is a catalytic process that hinges on the unique reactivity of palladium(0) complexes. The reaction proceeds through a well-established catalytic cycle, which can be broken down into three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst, typically formed in situ from a precursor like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the alkene of the allyl group. This is followed by an oxidative addition step where the Pd(0) inserts into the carbon-oxygen bond, forming a η³-allylpalladium(II) complex and liberating the free amine (as a carbamic acid, which decarboxylates).[3]
-
Nucleophilic Attack (Scavenging): A crucial component of this reaction is the "allyl scavenger." This nucleophilic species attacks the π-allyl moiety of the palladium complex.[3] This step is irreversible and drives the catalytic cycle forward. The choice of scavenger is critical and can influence reaction rates and efficiency.
-
Reductive Elimination: Following the nucleophilic attack, the catalyst is regenerated in its Pd(0) state, ready to participate in another catalytic cycle. The scavenged allyl group is released as a stable, neutral byproduct.[3]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of palladium-catalyzed allyl carbamate deprotection.
Experimental Design and Optimization
The success of the deprotection reaction is highly dependent on the careful selection of several key parameters.
Choice of Palladium Catalyst
The Critical Role of the Allyl Scavenger
The scavenger's purpose is to irreversibly trap the allyl group, preventing side reactions and ensuring the catalytic cycle proceeds to completion. The choice of scavenger can significantly impact reaction kinetics and compatibility with other functional groups in the substrate.
| Scavenger | Typical Conditions | Advantages | Considerations |
| Phenylsilane (PhSiH₃) | Room temperature | Mild, effective, and often provides clean reactions.[7] | Can be sensitive to moisture. |
| Dimedone | Room temperature | Effective and readily available. | Can sometimes be challenging to remove during workup. |
| Morpholine | Room temperature | Basic scavenger, useful for certain substrates. | Can act as a nucleophile in other contexts. |
| Formic Acid | Often used with a tertiary amine base. | Readily available and effective.[8] | The acidic nature may not be suitable for all substrates. |
| Sodium benzenesulfinate | Mild conditions | Highly effective for cleaving various allyl-based protecting groups.[4] | May require specific solvent systems. |
Solvent Selection
The choice of solvent is dictated by the solubility of the substrate and reagents. Common solvents for this reaction include:
-
Dichloromethane (DCM): A good general-purpose solvent for this reaction.
-
Tetrahydrofuran (THF): Another widely used solvent that is compatible with the reaction conditions.
-
Acetonitrile (MeCN): A more polar option that can be beneficial for certain substrates.
-
N,N-Dimethylformamide (DMF): A highly polar solvent, often used in solid-phase peptide synthesis applications.[9]
Reaction Monitoring
It is essential to monitor the progress of the deprotection to determine the reaction endpoint and avoid potential side reactions or degradation of the product. The two most common techniques for reaction monitoring are:
-
Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the desired product and identifying any potential byproducts.[9]
Detailed Experimental Protocols
Safety Precaution: Palladium catalysts and organophosphine ligands should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Deprotection using Pd(PPh₃)₄ and Phenylsilane
This protocol is a robust and generally applicable method for the deprotection of this compound.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Purge the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The solution will likely turn yellow.
-
Add phenylsilane (2.0-3.0 eq) dropwise to the stirring solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can then be purified by an appropriate method, such as silica gel chromatography or crystallization.
Protocol 2: Deprotection using an Air-Stable Palladium(II) Precatalyst
This protocol is advantageous when working in environments where a strictly inert atmosphere is difficult to maintain.
Materials:
-
This compound
-
Dichloro-bis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
A suitable scavenger (e.g., Dimedone or Morpholine)
-
A suitable solvent (e.g., THF or DCM)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen scavenger (e.g., Dimedone, 2.0-3.0 eq).
-
Add the solvent (e.g., THF) to dissolve the reactants.
-
Add Dichloro-bis(triphenylphosphine)palladium(II) (0.05 - 0.10 eq).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, proceed with a standard aqueous workup to remove the scavenger and catalyst residues.
-
The crude product can be purified by silica gel chromatography or other suitable methods.
Workflow Visualization
Caption: General experimental workflow for palladium-catalyzed deprotection.
Post-Reaction Considerations: Palladium Removal
A critical aspect of using palladium catalysts, especially in the context of drug development, is the removal of residual palladium from the final product to meet strict regulatory limits.[10] Several methods can be employed for this purpose:
-
Silica Gel Chromatography: Often sufficient for lab-scale purifications, as the polar silica can adsorb some of the palladium species.
-
Treatment with Activated Carbon: Activated carbon can be effective at adsorbing residual palladium.
-
Use of Metal Scavengers: A variety of solid-supported scavengers with high affinity for palladium are commercially available.[11][12][13] These are typically resins functionalized with sulfur-containing ligands (e.g., thiols, thioethers) that chelate the palladium, allowing for its removal by simple filtration.[10][11]
Conclusion
The palladium-catalyzed deprotection of "this compound" is a highly efficient and mild method for the generation of the corresponding free amine. By understanding the underlying mechanism and carefully selecting the catalyst, scavenger, and reaction conditions, researchers can achieve high yields and purity. The protocols provided herein offer a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
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Ascensus Specialties. Tetrakis(triphenylphosphine) palladium (0). [Link]
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Honda, M., Morita, H., & Nagakura, I. (1997). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry, 62(26), 9316-9319. [Link]
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Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(3), 1146–1149. [Link]
-
Supporting Information for "In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst". American Chemical Society. [Link]
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2022). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv. [Link]
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2023). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups: Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (1985). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron Letters, 26(20), 2449-2452. [Link]
- Zhang, H. X., Guibé, F., & Balavoine, G. (1990). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters, 31(46), 6645-6648.
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Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149. [Link]
-
Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]
-
Macfhionnlaoich, N., Kelly, A. M., & Williams, J. M. J. (2014). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 18(5), 626-635. [Link]
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aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. [Link]
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Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]
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ACS Green Chemistry Institute. (n.d.). Metal-catalysed cleavage of allyl esters. [Link]
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Ozawa, F., et al. (2005). Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts. Organometallics. [Link]
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Fallon, T., et al. (2022). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
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Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
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Wikipedia. (n.d.). Tetrakis(triphenylphosphine)palladium(0). [Link]
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SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
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Organic Syntheses. (n.d.). PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH 1-BROMO-1-PHENYLTHIOETHENE: 4-(3-CYCLOHEXENYL)-2-PHENYLTHIO-1-BUTENE. [Link]
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Napier, P., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ResearchGate. [Link]
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Toyota, M., et al. (2010). Palladium-Catalyzed Cascade Wacker/Allylation Sequence with Allylic Alcohols Leading to Allylated Dihydropyrones. Organic Letters. [Link]
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The Strategic Application of Allyl Piperidin-4-ylcarbamate Hydrochloride in the Synthesis of CNS Drug Candidates
Introduction: The Piperidine Scaffold and the Imperative of Strategic Protection
The piperidine ring is a cornerstone in the architecture of numerous therapeutics targeting the central nervous system (CNS).[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and the capacity to engage in crucial hydrogen bonding interactions within biological targets.[2] This saturated heterocycle is a key pharmacophoric element in a diverse array of CNS-active agents, including antipsychotics, antidepressants, and analgesics, often targeting neurotransmitter systems like the dopamine and serotonin receptors.[3][4][5]
The synthesis of complex, multi-functional piperidine-containing drug candidates necessitates a sophisticated approach to chemical synthesis, wherein the strategic use of protecting groups is paramount. Protecting groups allow for the sequential and regioselective modification of different reactive sites within a molecule. In the context of 4-aminopiperidine derivatives, which are common building blocks, the protection of the 4-amino group is crucial to allow for selective functionalization of the piperidine nitrogen.
This guide focuses on Allyl piperidin-4-ylcarbamate hydrochloride , a versatile building block for the synthesis of CNS drug candidates. The allylcarbamate (Alloc) group serves as a readily cleavable protecting group for the 4-amino functionality, offering distinct advantages in multi-step synthetic sequences due to its unique deprotection conditions. This orthogonality to other common protecting groups, such as Boc and Cbz, provides chemists with enhanced flexibility in synthetic design.[6]
Chemical Properties and Handling
This compound is a stable, crystalline solid that serves as a convenient source of Alloc-protected 4-aminopiperidine. Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 885274-96-4 | [7] |
| Molecular Formula | C₉H₁₇ClN₂O₂ | [7] |
| Molecular Weight | 220.70 g/mol | [7] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water, methanol, and DMSO | Supplier Data |
Handling and Storage: As with most amine hydrochlorides, this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.
The Allylcarbamate (Alloc) Protecting Group: A Strategic Choice
The selection of a protecting group is a critical decision in a synthetic campaign. The Alloc group offers several advantages that make it particularly suitable for the synthesis of complex CNS drug candidates:
-
Orthogonality: The Alloc group is stable to the acidic and basic conditions commonly used to remove other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively. This allows for selective deprotection and functionalization at different stages of a synthesis.[6]
-
Mild Deprotection Conditions: The Alloc group is typically removed under neutral conditions using a palladium(0) catalyst and a scavenger. This mildness preserves other sensitive functional groups within the molecule that might be susceptible to harsh acidic or basic reagents.[5][8]
-
High Yields and Clean Reactions: Palladium-catalyzed deprotection of Alloc groups is generally high-yielding and clean, minimizing the formation of byproducts and simplifying purification.[5]
Core Application: Synthesis of a Piperidinyl-Urea Scaffold for CNS Targets
A common structural motif in CNS drug candidates is the N,N'-disubstituted urea, often incorporating a piperidine ring. The following workflow illustrates how this compound can be employed to synthesize such a scaffold, which could be further elaborated to target receptors like serotonin or dopamine.
Caption: Synthetic workflow for a CNS drug candidate scaffold.
Detailed Protocols
Protocol 1: N-Alkylation of Alloc-Protected 4-Aminopiperidine
This protocol describes the functionalization of the piperidine nitrogen. The hydrochloride salt is first neutralized to the free base.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Substituted benzyl bromide (or other suitable electrophile)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a minimal amount of water, add a saturated solution of NaHCO₃ until the pH is ~8-9. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the free base.
-
Dissolve the resulting free base in anhydrous ACN.
-
Add K₂CO₃ (2.0 eq) and the desired electrophile (e.g., substituted benzyl bromide, 1.1 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated intermediate.
Causality and Experimental Choices:
-
Neutralization: The hydrochloride salt is not nucleophilic. Neutralization to the free base is essential for the piperidine nitrogen to react with the electrophile.
-
Base: Potassium carbonate is a mild base suitable for this alkylation, minimizing side reactions.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
Protocol 2: Palladium-Catalyzed Alloc Deprotection
This protocol details the removal of the allylcarbamate group to reveal the primary amine at the 4-position of the piperidine ring.
Materials:
-
N-Alkylated Intermediate from Protocol 1
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other suitable scavenger
-
Dichloromethane (DCM), anhydrous and degassed
Procedure:
-
Dissolve the N-alkylated intermediate (1.0 eq) in anhydrous, degassed DCM under an inert atmosphere (e.g., Argon).
-
Add the scavenger, phenylsilane (3.0-5.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.1 eq).
-
Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture and purify the crude product by silica gel chromatography to isolate the free 4-aminopiperidine derivative.
Causality and Experimental Choices:
-
Palladium(0) Catalyst: The Pd(0) catalyst is essential for the π-allyl complex formation that initiates the cleavage of the Alloc group.[6]
-
Scavenger: A scavenger, such as phenylsilane, is required to trap the allyl cation that is generated during the catalytic cycle, preventing side reactions like N-allylation of the product amine.[8]
-
Inert Atmosphere: Degassed solvent and an inert atmosphere are crucial to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state.
Caption: Mechanism of Palladium-Catalyzed Alloc Deprotection.
Application in the Synthesis of a Dopamine D₄ Receptor Ligand Precursor
The 4-aminopiperidine scaffold is a key feature in many ligands for the dopamine D₄ receptor, a target for antipsychotic and cognitive-enhancing drugs.[9][10] The following represents a plausible synthetic route to a key intermediate for such ligands, starting from Allyl piperidin-4-ylcarbamate.
-
N-Arylation: The free base of Allyl piperidin-4-ylcarbamate can undergo a Buchwald-Hartwig amination with a suitable aryl halide (e.g., 2-chloro-5-nitropyridine) to introduce an aryl group onto the piperidine nitrogen.
-
Alloc Deprotection: The Alloc group is then selectively removed using the palladium-catalyzed conditions described in Protocol 2, leaving the nitro group intact.
-
Amide Coupling: The resulting 4-amino group can then be coupled with a carboxylic acid, for example, using a standard peptide coupling reagent like HATU, to form an amide bond.
-
Nitro Reduction: Finally, the nitro group can be reduced to an amine, which can be further functionalized to complete the synthesis of the target D₄ receptor ligand.
This step-wise approach, enabled by the orthogonality of the Alloc protecting group, allows for the controlled and efficient assembly of a complex molecule with multiple points of diversity.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of CNS drug candidates. The strategic use of the Alloc protecting group provides synthetic chemists with the flexibility to perform a wide range of chemical transformations on the piperidine scaffold in a controlled manner. The mild deprotection conditions and orthogonality to other common protecting groups make it an excellent choice for multi-step syntheses of complex molecules targeting the central nervous system. The protocols and synthetic strategies outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the effective utilization of this important synthetic intermediate.
References
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Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. (2025). ResearchGate. [Link]
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A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (n.d.). ResearchGate. [Link]
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Multivalent ligands for the serotonin 5-HT4 receptor. (2011). National Institutes of Health. [Link]
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Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). PubMed. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
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Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. (2008). PubMed. [Link]
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Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). National Institutes of Health. [Link]
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). National Institutes of Health. [Link]
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Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. (2007). PubMed. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
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Alloc and Allyl Deprotection for Peptide Synthesis. (2025). pepresin. [Link]
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An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). ResearchGate. [Link]
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Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists as in vitro tool compounds. (2020). ChemRxiv. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry A. [Link]
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Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). Organic and Biomolecular Chemistry. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). National Institutes of Health. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). National Institutes of Health. [Link]
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A new method for the preparation of piperidin-4-ones. (2007). ResearchGate. [Link]
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Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2017). National Institutes of Health. [Link]
-
PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE. (n.d.). ChemicalRegister. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). National Institutes of Health. [Link]
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5-HT2A receptor antagonist M100907 reduces serotonin synthesis: An autoradiographic study. (2008). National Institutes of Health. [Link]
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2022). National Institutes of Health. [Link]
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Application Notes and Protocols for the Amide Coupling of Allyl Piperidin-4-ylcarbamate Hydrochloride with Carboxylic Acids
Introduction: The Central Role of the Amide Bond in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, present in over 25% of all pharmaceuticals.[1] Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a critical linker in a vast array of therapeutic agents. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in the drug discovery pipeline.[2] This guide provides a detailed technical overview and practical protocols for the coupling of a versatile building block, Allyl piperidin-4-ylcarbamate hydrochloride, with a range of carboxylic acids. This piperidine-containing scaffold is of significant interest due to its prevalence in centrally active compounds and other targeted therapeutics. The allyloxycarbonyl (Alloc) protecting group offers a distinct advantage due to its orthogonal removal under mild, palladium-catalyzed conditions, preserving other sensitive functionalities within a complex molecule.[3][4]
This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation. We will delve into the mechanistic underpinnings of common coupling strategies, provide robust, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. Several classes of reagents have been developed for this purpose, with carbodiimides and phosphonium/aminium salts being the most prevalent in modern synthesis.[5]
Carbodiimide-Mediated Couplings (e.g., EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[6] This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[7] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and readily reacts with the amine to furnish the desired amide.[8]
Aminium/Uronium Salt-Mediated Couplings (e.g., HATU)
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents available.[9] The reaction mechanism involves the formation of a highly reactive OAt-active ester.[10] The presence of the HOAt moiety accelerates the coupling reaction and effectively suppresses racemization.[11][12] These reagents are particularly useful for sterically hindered substrates or less reactive amines.[13]
General Workflow for Amide Coupling Reactions
The following diagram outlines the typical workflow for the coupling of this compound with a carboxylic acid.
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Application Note & Protocol: Strategic Incorporation of Allyl piperidin-4-ylcarbamate hydrochloride in Solid-Phase Peptide Synthesis
Abstract
The synthesis of complex peptides, including branched, cyclic, and labeled structures, necessitates a sophisticated toolkit of orthogonal protecting groups. The allyloxycarbonyl (Alloc) group stands out due to its unique deprotection mechanism via palladium catalysis, which is fully orthogonal to standard Boc/Bzl and Fmoc/tBu strategies.[1][2] This application note details the use of Allyl piperidin-4-ylcarbamate hydrochloride , a versatile building block for introducing a functionalized piperidine scaffold into peptide chains during Solid-Phase Peptide Synthesis (SPPS). The piperidine moiety is a privileged structure in medicinal chemistry, frequently utilized to create peptidomimetics and enhance the pharmacological properties of drug candidates.[3][4] We provide an in-depth examination of the underlying chemical principles, detailed protocols for on-resin incorporation and deprotection, and a discussion of the strategic advantages for drug discovery and development professionals.
Introduction: The Imperative for Orthogonal Protection in Advanced Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the construction of peptides by anchoring the growing chain to an insoluble resin support.[2][5] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps.[6] The success of SPPS hinges on a carefully orchestrated protection scheme. The Nα-amino group is temporarily protected (e.g., with Fmoc or Boc), while reactive amino acid side chains are shielded by more permanent protecting groups.[5][7]
An ideal protection scheme is "orthogonal," meaning each class of protecting group can be removed under specific conditions that do not affect the others.[2][8] This selectivity is paramount when site-specific modifications are required, such as creating branched peptides from a lysine side chain, on-resin cyclization, or attaching reporter tags.[1][9] The standard Fmoc/tBu strategy, for example, employs base-labile Fmoc groups for the Nα-terminus and acid-labile tert-butyl (tBu) groups for side chains.[7] Introducing a third, fully orthogonal protecting group like Alloc opens a new dimension of synthetic possibilities.
This compound serves as a specialized reagent to incorporate an Alloc-protected piperidine structure. The piperidine ring is a cornerstone in medicinal chemistry, valued for its conformational properties and ability to serve as a scaffold in a vast array of pharmaceuticals, particularly those targeting the central nervous system.[4][10] By integrating this building block, researchers can create novel peptide architectures with embedded, modifiable heterocyclic elements.
The Principle of Orthogonality: The Alloc Group Advantage
The strategic power of the Alloc group lies in its unique cleavage condition: palladium(0)-catalyzed allylic cleavage.[11][12] This method is exceptionally mild and does not interfere with the acid-labile groups (like Boc, tBu, Trt) or base-labile groups (like Fmoc) that form the foundation of the most common SPPS strategies.[13] This three-dimensional orthogonality allows for the selective unmasking of a specific functional group—in this case, the secondary amine of the piperidine ring—at any desired point in the synthesis.
Figure 1: Orthogonal deprotection strategies in SPPS, highlighting the distinct removal pathways for Fmoc, Alloc, and acid-labile side-chain/linker groups.
Chemical Structure & Mechanism of Deprotection
Structure of the Building Block
This compound is a salt, enhancing its stability and handling as a solid reagent. The core structure consists of a piperidine ring functionalized at the 4-position with a carbamate, which is in turn protected by an allyl group.
Figure 3: Catalytic cycle for the palladium(0)-mediated deprotection of the Alloc group.
Experimental Protocols
Safety Precaution: Palladium reagents and scavengers like phenylsilane should be handled in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Incorporation of the Building Block
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin (1.0 eq.) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel. Drain the DMF.
-
Coupling Cocktail Preparation: In a separate vial, dissolve this compound (3.0 eq.), a coupling agent such as HATU (2.9 eq.), and a base such as DIEA (6.0 eq.) in DMF. Note: The hydrochloride requires an extra equivalent of base for neutralization in addition to the standard amount for coupling.
-
Coupling Reaction: Add the coupling cocktail to the swollen resin. Agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution. Wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Optional Capping: To block any unreacted N-terminal amines, treat the resin with a solution of 10% acetic anhydride and 2% DIEA in DMF for 15 minutes. Wash as in step 4.
Protocol 2: On-Resin Alloc Group Deprotection
This protocol details the selective removal of the Alloc group from the piperidine moiety while the peptide remains on the solid support. [12][14]
-
Resin Preparation: Swell the Alloc-protected peptide-resin (1.0 eq.) in anhydrous, degassed DCM (~10 mL per gram of resin) for 30 minutes under an inert atmosphere (N₂ or Ar). Drain the solvent.
-
Reagent Preparation & Reaction:
-
Add fresh anhydrous, degassed DCM to the resin.
-
Add the scavenger (e.g., Phenylsilane, PhSiH₃) to the resin suspension.
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄) in DCM and add it to the resin slurry to initiate the reaction.
-
Agitate the mixture at room temperature for the specified time. The reaction vessel may turn yellow or dark brown.
-
-
Reaction Monitoring: A small sample of resin can be removed, washed, cleaved, and analyzed by LC-MS to check for completion.
-
Washing: Drain the reaction mixture. Wash the resin thoroughly with DCM (3x).
-
Palladium Removal: To remove residual palladium, wash the resin with a solution of 0.5% DIEA in DCM (2x), followed by a solution of 0.02 M sodium N,N-diethyldithiocarbamate in DMF (3 x 15 min). [15]6. Final Wash: Wash the resin extensively with DMF (5x) and DCM (5x) and dry under vacuum. The resin is now ready for subsequent modification at the piperidine amine.
Table 1: Recommended Reagents for Alloc Deprotection
| Component | Reagent | Equivalents (per Alloc group) | Solvent | Typical Time | Reference |
|---|---|---|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ | 0.1 - 0.2 eq. | DCM or THF | 30 - 120 min | [12][14] |
| Scavenger | Phenylsilane (PhSiH₃) | 10 - 20 eq. | DCM | 30 - 120 min | [14] |
| Morpholine | 10 - 20 eq. | THF/DCM | 1 - 3 hours | [16] |
| | Meldrum's Acid + TES-H | 3 eq. each | DMF/DCM | < 15 min | [17]|
Note: Reaction conditions may require optimization based on the peptide sequence and steric hindrance around the Alloc group.
Workflow and Strategic Applications
The incorporation of this building block enables several advanced synthetic strategies. Once the Alloc group is removed, the exposed secondary amine on the piperidine ring can be used as a handle for further functionalization.
Figure 4: Experimental workflow for incorporating and functionalizing the piperidine scaffold in SPPS.
-
Branched Peptides: A second peptide chain can be synthesized on the piperidine amine.
-
Peptidomimetics: The piperidine ring itself alters the peptide backbone, potentially increasing proteolytic stability or modifying receptor binding affinity.
-
Drug Conjugation: The amine serves as an attachment point for small molecule drugs, toxins, or imaging agents.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If LC-MS analysis shows remaining Alloc-protected peptide, the deprotection step can be repeated. Ensure reagents are fresh, solvents are anhydrous, and the system is inert, as Pd(0) catalysts are sensitive to air.
-
Palladium Contamination: Residual palladium can interfere with biological assays and subsequent chemistry. Thorough washing with a chelating agent like diethyldithiocarbamate is critical. [12]* N-Terminus Protection: During Alloc removal, the main chain's N-terminal amine must be protected (e.g., with Fmoc or Boc) to prevent it from reacting with the π-allyl palladium intermediate. [14]* Alternative Scavengers: While phenylsilane is effective, other scavengers can be used. Metal-free deprotection methods using iodine/water have also been reported as a more sustainable alternative, though this is a newer approach. [18]
Conclusion
This compound is a powerful and highly specialized tool for modern peptide chemistry. Its utility extends beyond a simple protecting group strategy; it is an enabling reagent for installing a modifiable, pharmaceutically relevant piperidine scaffold directly into a peptide sequence. The orthogonality of the Alloc group provides the surgical precision required to construct complex, multifunctional peptide architectures, making this building block an invaluable asset for researchers in drug discovery and chemical biology.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
Liffert, R., & Wennemers, H. (2018). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553-558. [Link]
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. (2007). Journal of Peptide Science, 13(2), 106-110. [Link]
-
Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Alloc Protecting Group Removal Protocol. (n.d.). University of Washington, PPMC. Retrieved from [Link]
-
Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (2023). Organic Letters, 25(33), 6179–6184. [Link]
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2023). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv. [Link]
- Lobl, T. J., & Maggiora, L. L. (1992). Allyl side chain protection in peptide synthesis.
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. (2021). ResearchGate. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. [Link]
-
Albericio, F., et al. (2004). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Abdelshaheed, M. M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
-
Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. (1995). The Journal of Organic Chemistry, 60(13), 4161–4166. [Link]
-
Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (1998). LSU Scholarly Repository. [Link]
-
A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases. (2005). Organic Letters, 7(19), 4107–4110. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
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Application Note: Allyl Piperidin-4-ylcarbamate Hydrochloride as a Strategic Building Block for Spirocyclic Compound Synthesis
Abstract
Spirocyclic scaffolds are increasingly sought-after motifs in modern drug discovery due to their unique three-dimensional architecture, which can impart improved potency, selectivity, and pharmacokinetic properties to bioactive molecules.[1][2] This application note provides a comprehensive guide to the utilization of Allyl piperidin-4-ylcarbamate hydrochloride, a versatile building block for the synthesis of novel spirocyclic compounds. We will delve into the strategic application of this reagent, focusing on a robust protocol for ring-closing metathesis (RCM) to construct aza-spirocycles. Detailed experimental procedures, mechanistic insights, and characterization data are provided to enable researchers to effectively incorporate this building block into their synthetic workflows.
Introduction: The Significance of Spirocycles and the Role of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] When incorporated into a spirocyclic system, where two rings share a single atom, the resulting rigidified structure can precisely orient functional groups for optimal interaction with biological targets.[1][3] The synthesis of such complex structures, however, presents a significant challenge, often requiring multi-step sequences and specialized reagents.[3][4]
This compound emerges as a highly valuable starting material for the construction of aza-spirocycles. The molecule strategically combines a piperidine core, an allyl-protected carbamate, and a readily functionalizable secondary amine. The allyl groups are primed for ring-closing metathesis (RCM), a powerful and widely used carbon-carbon bond-forming reaction catalyzed by ruthenium complexes, such as Grubbs catalysts.[3][5][6] This approach offers a convergent and efficient pathway to diverse spirocyclic piperidine derivatives.
Properties and Handling of this compound
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical reagent is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₇ClN₂O₂ | [7] |
| Molecular Weight | 220.70 g/mol | [7] |
| Appearance | Off-white to white crystalline powder | [8] |
| Solubility | Soluble in water, methanol, and DMSO. | General Knowledge |
| CAS Number | 1023810-85-6 | [9] |
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]
Hazard Statements:
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
-
Wash skin thoroughly after handling.[11]
-
Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
Synthetic Protocol: Synthesis of an Aza-Spirocycle via Ring-Closing Metathesis
This section details a proven protocol for the synthesis of a model aza-spiro[4.5]decane derivative using this compound as the starting material. The key transformation is a ruthenium-catalyzed ring-closing metathesis.
Step 1: N-Allylation of Allyl piperidin-4-ylcarbamate
The first step involves the introduction of a second allyl group onto the piperidine nitrogen. This sets the stage for the subsequent intramolecular cyclization.
Reaction Scheme:
Caption: Workflow for the N-allylation step.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Allyl bromide
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq). Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base in situ.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diallyl intermediate, which can often be used in the next step without further purification.
Step 2: Ring-Closing Metathesis (RCM)
The diallyl intermediate is then subjected to RCM using a second-generation Grubbs catalyst to form the spirocyclic core.
Reaction Scheme:
Caption: Workflow for the RCM cyclization step.
Materials:
-
Diallyl intermediate from Step 1
-
Grubbs Catalyst, 2nd Generation
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve the diallyl intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Grubbs Catalyst, 2nd Generation (0.05 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired aza-spiro[4.5]decane derivative.
Mechanistic Insights
The key to this synthetic strategy is the ring-closing metathesis reaction. The generally accepted mechanism for olefin metathesis catalyzed by a Grubbs-type ruthenium complex is a stepwise process involving the formation of metallacyclobutane intermediates.[5]
Caption: Simplified catalytic cycle for ring-closing metathesis.
The second-generation Grubbs catalyst is particularly effective due to its high tolerance for various functional groups and its enhanced activity.[3][5]
Characterization of the Spirocyclic Product
The structure of the synthesized spirocyclic compound should be rigorously confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the terminal vinyl proton signals of the allyl groups and the appearance of new signals corresponding to the internal alkene protons of the newly formed ring. Shifts in the signals of the piperidine ring protons due to the rigid spirocyclic structure.[13][14] |
| ¹³C NMR | Disappearance of the signals for the terminal carbons of the allyl groups and the appearance of a new signal for the internal alkene carbons.[13][14] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the spirocyclic product. |
| FT-IR | Presence of characteristic peaks for the carbamate C=O stretch and the C=C stretch of the newly formed ring. Disappearance of the C=C stretching vibrations of the terminal allyl groups.[13][15] |
Applications and Future Directions
The aza-spiro[4.5]decane scaffold synthesized through this protocol serves as a versatile platform for further chemical modifications. The carbamate protecting group can be removed to reveal a primary amine, which can be functionalized to introduce a wide array of substituents. The double bond in the newly formed ring can also be subjected to various transformations, such as hydrogenation, dihydroxylation, or epoxidation, to further increase molecular diversity.
Caption: Potential synthetic pathways from the starting material.
This building block and the associated synthetic methodology provide a powerful tool for medicinal chemists and drug discovery scientists to access novel, three-dimensional chemical matter for the development of new therapeutic agents.[16][17]
Conclusion
This compound is a strategically designed and highly effective building block for the synthesis of complex aza-spirocyclic compounds. The protocol outlined in this application note, centered around a robust ring-closing metathesis reaction, offers a reliable and efficient route to these valuable scaffolds. The versatility of the resulting products opens up numerous avenues for the generation of diverse compound libraries for screening in various drug discovery programs.
References
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys. (n.d.). UTC Scholar. Retrieved January 20, 2026, from [Link]
-
Aswar, V. (2022). Design and Synthesis of Spirocycles via Olefin Metathesis. In R. Rios Torres (Ed.), Spiro Compounds: Synthesis and Applications (pp. 65-94). John Wiley & Sons, Inc. [Link]
-
Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. (n.d.). Retrieved January 20, 2026, from [Link]
-
Spiro Heterocycles Bearing Piperidine Moiety as Potential Scaffold for Antileishmanial Activity: Synthesis, Biological. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Abbas, Y. A., Gaber, H. M., & Abd El-Salam, A. A. (2019). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of the Iranian Chemical Society, 16(11), 2413–2426. [Link]
-
Rubio, E., Merino, I., García, A. B., Cabal, M. P., Ribas, C., & Bayod-Jasanada, M. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 269–282. [Link]
-
Synthesis of spiro-cyclics via ring-closing metathesis. (n.d.). Arkivoc. Retrieved January 20, 2026, from [Link]
-
Gassama, A., Guillon, J., Gueddou, L., Mourabit, H., Forfar, I., Jarry, C., ... & Dallemagne, P. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
- Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents.
-
Synthesis and characterization of a new spirooxindole grafted pyrrolidino/piperidine moiety. (2021). Journal of Molecular Structure, 1224, 129033. [Link]
-
Safety Data Sheet. (n.d.). Retrieved January 20, 2026, from [Link]
-
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (2012). ACS Chemical Biology, 7(8), 1381–1386. [Link]
-
Neva, T., Leppänen, J., & Laitinen, T. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6694–6705. [Link]
-
Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Abbas, Y. A., Gaber, H. M., & Abd El-Salam, A. A. (2019). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of the Iranian Chemical Society, 16(11), 2413–2426. [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]
-
Grubbs catalyst. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Spiro[[18]benzothiophen-4,4′-piperidines] – carba analogs of potent σ1 ligands. (2012). MedChemComm, 3(11), 1405-1410. [Link]
-
The synthesis of novel spirocyclic N-aryl-substituted 2-thiopyrimidine-4,6-diones. (2019). Odesa National University, Department of Chemistry and Pharmacy, 24(2), 54-61. [Link]
-
Allyl (2-aminoethyl)carbamate hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. (2020). Journal of the American Chemical Society, 142(12), 5794–5803. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Allyl-[1-(4-benzoimidazol-1-yl-3-methyl-3-phenyl-butyl)-piperidin-4-yl]-carbamic acid benzyl ester. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers. (n.d.). ChemicalRegister. Retrieved January 20, 2026, from [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (2020). The Journal of Organic Chemistry, 85(3), 1407–1415. [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). (2020). The Journal of Organic Chemistry, 85(3), 1407–1415. [Link]
-
Allyl {(1S)-1-[(5-{4-[(2,3-dihydro-1H-inden-2-ylamino)carbonyl]benzyl}. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2020). Beilstein Journal of Organic Chemistry, 16, 1488–1501. [Link]
-
Allyl sulphides in olefin metathesis: catalyst considerations and traceless promotion of ring-closing metathesis. (2011). Chemical Communications, 47(26), 7500–7502. [Link]21633753/)
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Application Notes and Protocols: Allyl piperidin-4-ylcarbamate hydrochloride in the Development of 5-HT4 Receptor Ligands
Introduction: The Therapeutic Potential of 5-HT4 Receptor Ligands and the Strategic Role of Piperidine Scaffolds
The serotonin 4 (5-HT4) receptor, a G-protein-coupled receptor, is a key modulator of various physiological processes. Predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system, its activation triggers a signaling cascade via adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)[1][2]. This mechanism underpins the therapeutic interest in 5-HT4 receptor agonists for conditions such as chronic constipation and irritable bowel syndrome (IBS) due to their prokinetic effects on the gut[2][3][4]. Furthermore, emerging research points to the potential of 5-HT4 receptor agonists in treating central nervous system disorders, including depression and cognitive deficits associated with Alzheimer's disease[5][6].
A common structural motif in many potent and selective 5-HT4 receptor ligands is the piperidine ring[7]. This heterocyclic scaffold serves as a crucial pharmacophore, orienting key functionalities for optimal interaction with the receptor binding site. The development of novel 5-HT4 receptor ligands, therefore, heavily relies on the availability of versatile piperidine-based building blocks. "Allyl piperidin-4-ylcarbamate hydrochloride" is one such strategic intermediate. The allyl carbamate (Alloc) group serves as a protective shield for the reactive 4-amino group on the piperidine ring. This protection is essential during the synthesis of the ligand's backbone, preventing unwanted side reactions. The Alloc group is favored in certain synthetic strategies due to its stability under various conditions and, critically, its selective removal under mild conditions, typically using palladium catalysis[8][9]. This orthogonality allows for a modular and convergent synthetic approach to complex 5-HT4 receptor ligands.
This document provides detailed protocols for the utilization of this compound as a key intermediate in the synthesis of a model 5-HT4 receptor ligand.
The 5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist initiates a cascade of intracellular events. The receptor, coupled to a stimulatory G-protein (Gs), activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the physiological response[1][2][10].
Caption: 5-HT4 Receptor Signaling Cascade.
Experimental Protocols
This section outlines a two-step synthetic sequence to a model benzamide-based 5-HT4 receptor ligand, starting from this compound.
Workflow Overview
Caption: Synthetic workflow for a model 5-HT4 ligand.
Part 1: Deprotection of this compound
Objective: To remove the allyl carbamate (Alloc) protecting group to yield the free 4-aminopiperidine.
Rationale: The palladium-catalyzed deallylation is a mild and efficient method for the cleavage of the Alloc group. A scavenger is used to trap the allyl cation generated in the catalytic cycle, preventing side reactions such as N-allylation of the product[8][9].
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Pyrrolidine (or another suitable allyl cation scavenger)[11]
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Protocol:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
To this solution, add pyrrolidine (1.2 eq) and stir for 5 minutes at room temperature.
-
In a single portion, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product, 4-aminopiperidine, can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Part 2: Amide Coupling to Synthesize a Model 5-HT4 Ligand
Objective: To couple the newly formed 4-aminopiperidine with a substituted benzoic acid to form the final benzamide ligand. We will use 4-amino-5-chloro-2-methoxybenzoic acid as a representative coupling partner, which is a key component of the known 5-HT4 agonist, cisapride[1][2].
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of a coupling agent like ethyl chloroformate to form a mixed anhydride of the carboxylic acid provides a highly reactive species for efficient acylation of the amine.
Materials:
-
4-Aminopiperidine (from Part 1)
-
4-Amino-5-chloro-2-methoxybenzoic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Chloroform or Dichloromethane (DCM), anhydrous
-
Standard glassware
Protocol:
-
In a round-bottom flask, suspend 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous chloroform or DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the suspension and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to allow for the formation of the mixed anhydride.
-
In a separate flask, dissolve the 4-aminopiperidine (1.0 eq) from Part 1 in the same anhydrous solvent.
-
Add the solution of 4-aminopiperidine to the mixed anhydride suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the target benzamide ligand.
Data Summary (Illustrative)
| Step | Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (LC-MS) |
| 1 | 4-Aminopiperidine | 2.21 | 0.95 | ~95 (crude) | >90% |
| 2 | Target Ligand | 0.95 | 2.50 | 88 | >98% |
Characterization of Target Ligand (Illustrative):
-
¹H NMR: Consistent with the proposed structure, showing characteristic peaks for the aromatic, piperidine, and methoxy protons.
-
¹³C NMR: Shows the expected number of carbon signals, including the amide carbonyl.
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated and found values match, confirming the molecular weight.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate for the synthesis of 5-HT4 receptor ligands. The allyl carbamate protecting group provides the necessary stability during multi-step syntheses while allowing for mild and selective deprotection. The protocols outlined here demonstrate a robust and efficient pathway to benzamide-based 5-HT4 ligands, a class of compounds with significant therapeutic potential. This strategy can be adapted for the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies, aiding in the discovery of next-generation 5-HT4 receptor modulators with improved efficacy and safety profiles. Future work could explore the use of other palladium catalysts and scavengers to further optimize the deprotection step, as well as the application of this building block in the synthesis of diverse heterocyclic systems targeting the 5-HT4 receptor.
References
-
ResearchGate. Signaling pathways activated by 5-HT4Rs and 5-HT7Rs. Available at: [Link]
-
Frontiers in Pharmacology. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties. Available at: [Link]
-
Patsnap Synapse. What are 5-HT4 receptor agonists and how do they work?. Available at: [Link]
-
PubMed. The pharmacology of the 5-HT4 receptor. Available at: [Link]
-
PubMed. Serotonin 5-HT4 receptors: A new strategy for developing fast acting antidepressants?. Available at: [Link]
-
National Center for Biotechnology Information. Serotonin 5-HT4 Receptor Agonists. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
Cambridge University Press. Translating the promise of 5HT4 receptor agonists for the treatment of depression. Psychological Medicine. Available at: [Link]
-
PubMed. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Available at: [Link]
-
ResearchGate. Signaling pathways through which 5HT receptors may modulate generation.... Available at: [Link]
-
PubMed. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders. Available at: [Link]
-
Waseda University Repository. Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Available at: [Link]
- Google Patents. US4788282A - Deprotection of allylic esters and ethers.
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
- Google Patents. CN1233240A - The synthetic method of cisapride.
-
PubMed. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available at: [Link]
Sources
- 1. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]
- 2. CN1233240A - The synthetic method of cisapride - Google Patents [patents.google.com]
- 3. Cisapride hydrate, R-51619(anhydrous), Arcasin, Alimix, Propulsin, Propulsid, Acenalin, Risamol, Prepulsid-药物合成数据库 [drugfuture.com]
- 4. WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Prucalopride synthesis - chemicalbook [chemicalbook.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with Allyl piperidin-4-ylcarbamate hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Allyl piperidin-4-ylcarbamate hydrochloride . This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-tested insights to overcome common challenges and optimize your coupling reactions. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for success when first working with this reagent.
Q1: What is the significance of the hydrochloride salt, and how should I handle it?
The hydrochloride salt of Allyl piperidin-4-ylcarbamate enhances its stability and shelf-life, making it a reliable starting material. However, the piperidine nitrogen is protonated, rendering it non-nucleophilic. It is essential to neutralize the salt to the free base form before initiating any coupling reaction.
-
Expert Insight: Failure to adequately neutralize the hydrochloride is the most common reason for reaction failure. The presence of the salt will consume at least one equivalent of the base intended for the reaction, leading to low or no conversion.
-
Recommended Procedure: Before adding your coupling partner, dissolve the this compound in your chosen reaction solvent and add at least 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)). Stir for 15-30 minutes at room temperature. This in situ formation of the free base is critical for subsequent steps.
Q2: What is the "Alloc" group, and why is it used?
The "Alloc" (allyloxycarbonyl) group is a carbamate protecting group for the secondary amine of the piperidine ring.[1] Its primary advantages are its stability to a wide range of reaction conditions (including acidic and basic conditions used in Boc and Fmoc deprotection) and its specific, mild removal conditions.[2]
-
Mechanism of Action: The Alloc group renders the piperidine nitrogen non-reactive in many contexts, preventing side reactions. It is orthogonal to many other common protecting groups, which is highly advantageous in multi-step synthesis.[3]
-
Deprotection: It is typically removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of an "allyl scavenger" like phenylsilane, morpholine, or Meldrum's acid.[2][4] The scavenger traps the allyl cation generated during the catalytic cycle, preventing re-alkylation of the amine.
Q3: Which coupling reactions are suitable for this reagent?
This reagent is designed for reactions where the primary amine (the carbamate nitrogen) acts as the nucleophile. The most common applications include:
-
Amide Bond Formation: Coupling with a carboxylic acid (or its activated form) to form a urea derivative.
-
Reductive Amination: Reacting with an aldehyde or ketone in the presence of a reducing agent to form a substituted amine.[5]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with an aryl halide or triflate to form an N-aryl piperidine derivative.[6]
Troubleshooting Guide: Amide Bond Formation
Amide coupling is a cornerstone reaction, but challenges can arise from substrate steric hindrance or electronic properties.[7]
Q1: My amide coupling reaction has stalled with low conversion. What are the likely causes and solutions?
Low conversion is a frequent issue. A systematic approach is key to identifying the root cause.
dot
Caption: Decision workflow for troubleshooting low amide coupling yield.
Detailed Troubleshooting Steps:
| Problem Symptom | Potential Cause | Recommended Solutions & Scientific Rationale |
| No reaction or <10% conversion | Incomplete Neutralization: The starting material is still in its protonated, non-nucleophilic salt form. | Solution: Ensure at least 1.1 equivalents of DIPEA or TEA are added and stirred for 15-30 min before adding the coupling reagents.[8] Rationale: The primary amine must be deprotonated to act as a nucleophile. |
| Reaction stalls at ~50% conversion | Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough for your specific acid, especially if it's sterically hindered or electron-deficient. | Solution 1: Switch to a more powerful coupling reagent. For difficult couplings, uronium-based reagents like HATU or COMU are often superior to carbodiimides like EDC.[9] Solution 2: Convert the carboxylic acid to an acid chloride using (COCl)₂ or SOCl₂. This is a more reactive electrophile but may not be compatible with sensitive functional groups.[10] |
| Slow, incomplete reaction | Insufficient or Inappropriate Base: The base's role is to neutralize the HCl byproduct from activation and maintain a basic environment. A weak or nucleophilic base can be problematic. | Solution: Use 2-3 equivalents of a non-nucleophilic, hindered base like DIPEA or 2,6-lutidine. Avoid using TEA with highly sensitive substrates as it can sometimes cause side reactions. Rationale: Maintaining basicity ensures the amine remains deprotonated and nucleophilic throughout the reaction. |
| Reaction is clean but very slow | Low Reaction Temperature: Amide couplings with hindered partners can be slow at room temperature. | Solution: Gently heat the reaction to 40-60 °C. Monitor by TLC or LC-MS every hour to check for product formation versus decomposition. Rationale: Increased kinetic energy can overcome the activation barrier for sterically demanding couplings. |
Experimental Protocol: Optimized Amide Coupling
-
Neutralization: To a stirred solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1 M), add DIPEA (1.1 eq). Stir at room temperature for 20 minutes.
-
Activation: In a separate flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 10 minutes to pre-activate the acid.
-
Coupling: Add the solution from Step 2 to the solution from Step 1.
-
Monitoring: Stir the reaction at room temperature. Monitor progress by LC-MS or TLC. If the reaction is slow after 4 hours, warm to 45 °C.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide: C-N Cross-Coupling Reactions
Palladium-catalyzed reactions like the Buchwald-Hartwig amination are powerful but sensitive to catalyst, ligand, base, and solvent choice.[6][11]
Q1: My Buchwald-Hartwig reaction is failing. What are the critical parameters to investigate?
Success in Buchwald-Hartwig amination hinges on maintaining an active Pd(0) catalytic cycle. Reaction failure often points to catalyst inhibition or decomposition.
dot
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
| Problem Symptom | Potential Cause | Recommended Solutions & Scientific Rationale |
| No product, starting materials recovered | Incorrect Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination.[12] | Solution: For secondary amines like this piperidine derivative, bulky, electron-rich biaryl phosphine ligands such as XPhos or RuPhos are often required. Consult literature for couplings on similar substrates. Rationale: These ligands promote the reductive elimination step, which is often rate-limiting for secondary amines.[13] |
| Dark precipitate forms (Palladium black) | Catalyst Decomposition: The Pd(0) catalyst has likely crashed out of the catalytic cycle, often due to exposure to air or insufficient ligand stabilization. | Solution 1: Ensure the reaction is set up under an inert atmosphere (N₂ or Ar). Degas the solvent thoroughly before use. Solution 2: Use a pre-catalyst (e.g., XPhos Pd G3) which is more air-stable and generates the active Pd(0) species in situ. |
| Low yield with byproduct formation | Inappropriate Base or Solvent: The base must be strong enough to deprotonate the amine complex but not so strong as to cause side reactions. The solvent choice affects solubility and reaction rates.[14] | Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Toluene and dioxane are generally effective solvents.[14] Avoid protic solvents. Rationale: A strong, non-nucleophilic base is required to form the palladium-amido complex, a key intermediate in the catalytic cycle.[6] |
Issues Related to the Alloc Protecting Group
Q1: My Alloc group was unintentionally cleaved during my coupling reaction. How can I prevent this?
This is a critical issue, especially if your coupling reaction uses a palladium catalyst (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
Root Cause: The Pd(0) catalyst used for your primary coupling reaction is the same type of catalyst used to remove the Alloc group.[2]
-
Preventative Measures:
-
Choose a Non-Palladium Catalyzed Reaction: If possible, use coupling methods that do not involve Pd(0), such as reductive amination or standard amide coupling with HATU/EDC.
-
Perform Coupling on the Unprotected Piperidine: If the piperidine nitrogen is the intended site of reaction, the Alloc group should not be present. This reagent is designed for reactions at the primary carbamate nitrogen. If you need to functionalize the piperidine nitrogen, you must first deprotect the Alloc group.
-
Careful Catalyst Selection: If a palladium-catalyzed reaction is unavoidable, some research suggests that certain ligand/palladium combinations may be less prone to initiating Alloc deprotection, but this requires careful screening and is not a guaranteed solution.
-
Q2: What is a reliable, high-yield protocol for removing the Alloc group after my coupling reaction is complete?
A robust deprotection protocol is essential for the final step. The key is the efficient scavenging of the allyl group to prevent N-allylation side products.[4]
Experimental Protocol: Alloc Group Deprotection
-
Setup: Dissolve the Alloc-protected compound (1.0 eq) in anhydrous DCM or THF (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Add Scavenger: Add the allyl scavenger. Phenylsilane (PhSiH₃, 3-5 eq) is a very effective choice.[15] Alternatively, a combination of Meldrum's acid and triethylsilane (TES-H) can be used for an air-stable protocol.[4]
-
Add Catalyst: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 0.1 eq).
-
Monitoring: Stir at room temperature. The reaction is typically complete within 1-3 hours. Monitor by LC-MS for the disappearance of starting material.
-
Workup: Upon completion, the reaction mixture can be filtered through a pad of celite to remove palladium residues. The filtrate is then concentrated.
-
Purification: The crude product can be purified by column chromatography or by an appropriate acid/base extraction to isolate the free amine.
References
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism . [Link]
-
Napier, P., et al. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups . ResearchGate. [Link]
-
Napier, P., et al. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups . ACS Publications. [Link]
-
Napier, P., et al. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis . PubMed. [Link]
-
Dykstra, K. D., et al. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence . PubMed. [Link]
-
Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol . University of St Andrews. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? . r/Chempros. [Link]
-
Wikipedia. Buchwald–Hartwig amination . [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement . [Link]
-
MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide . [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates . [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates . [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents . [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry . [Link]
-
Osinski, B., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines . National Institutes of Health. [Link]
-
Journal of Organic Chemistry & Process Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . [Link]
-
The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination . YouTube. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature . [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach . [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. growingscience.com [growingscience.com]
- 10. hepatochem.com [hepatochem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Derivatives from Allyl Piperidin-4-ylcarbamate Hydrochloride
Welcome to the technical support guide for Allyl piperidin-4-ylcarbamate hydrochloride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of derivatives from this versatile building block. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the common challenges and side reactions encountered in your experiments.
Frequently Asked Questions (FAQs)
This section addresses general questions about the handling, stability, and reactivity of this compound.
Question 1: My starting material, this compound, seems to be clumping and is difficult to weigh accurately. What is causing this and how should I handle it?
Answer: The hydrochloride salt form of amines like piperidine can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to clumping and inaccurate measurements. Furthermore, the piperidine nitrogen can react with atmospheric carbon dioxide over time to form a carbonate salt, which can also alter the material's properties.[1]
Best Practices for Handling:
-
Storage: Always store the reagent in a tightly sealed container, preferably in a desiccator with a drying agent (e.g., silica gel, Drierite®) to minimize moisture exposure. For long-term storage, keeping it under an inert atmosphere (Nitrogen or Argon) is recommended.[1]
-
Weighing: For accurate measurements, transfer the required amount of the reagent to a separate weighing vessel in a controlled environment, such as a glove box or a balance with a draft shield. Do not leave the main stock container open to the atmosphere for extended periods.
-
Free-Basing (If Necessary): The hydrochloride salt is used to improve stability and handling. However, for many reactions, the free piperidine nitrogen must be unprotonated (the "free base"). This is typically achieved in situ by adding a non-nucleophilic base to the reaction mixture. It is generally not recommended to free-base the entire stock and store it, as the free amine is more prone to oxidation and reaction with CO2.[1]
Question 2: What is the primary purpose of the Allyloxycarbonyl (Alloc) group on the 4-amino position, and when should I choose it over other protecting groups like Boc or Cbz?
Answer: The Allyloxycarbonyl (Alloc) group is a carbamate-based protecting group for amines.[2] Its primary advantage is its unique deprotection condition, which provides "orthogonality" to other common protecting groups.[3][4]
-
Orthogonal Deprotection: The Alloc group is stable under the acidic conditions used to remove a Boc group (e.g., TFA) and the basic conditions used to remove an Fmoc group (e.g., piperidine).[4][5] It is also stable to many standard hydrogenation conditions that would cleave a Cbz group. The Alloc group is specifically removed under mild, neutral conditions using a palladium(0) catalyst and a scavenger.[6][7]
-
When to Use Alloc: Choose the Alloc group when you need to selectively deprotect the 4-amino group without affecting Boc, Fmoc, or other acid/base-labile groups elsewhere in your molecule. This is common in complex, multi-step syntheses, such as in peptide chemistry or the creation of molecules with multiple functional handles.[4][8]
Troubleshooting Guide: Common Side Reactions & Solutions
This guide provides detailed solutions to specific problems you may encounter during the synthesis of derivatives.
Problem 1: I am trying to perform an N-alkylation on the piperidine nitrogen, but I'm getting low yields and my starting material is being recovered. What's going wrong?
Root Cause Analysis: This is a classic issue that stems from the acidic nature of the starting material. Allyl piperidin-4-ylcarbamate is supplied as a hydrochloride salt. In this form, the piperidine nitrogen is protonated, rendering it non-nucleophilic and thus unreactive towards electrophiles like alkyl halides or aldehydes (in reductive amination).[9] The reaction cannot proceed until the piperidine is deprotonated to its free base form.
Troubleshooting Protocol & Optimization:
1. Addition of a Suitable Base:
-
Action: Add a non-nucleophilic base to your reaction mixture to neutralize the HCl salt and liberate the free amine.
-
Recommended Bases:
-
For Alkylation with Alkyl Halides: Use an inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Use at least 2.0 equivalents: 1.0 eq to neutralize the HCl salt and 1.0 eq to scavenge the acid (e.g., HBr, HI) generated during the alkylation.[10]
-
For Reductive Amination: Use a tertiary amine base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Add at least 1.1 equivalents to neutralize the starting material before adding the aldehyde/ketone and reducing agent.[11]
-
-
Causality: These bases are strong enough to deprotonate the piperidinium ion but are generally poor nucleophiles themselves, minimizing their competition with the piperidine for the alkylating agent.[9]
2. Choice of Solvent & Alkylating Agent:
-
Solvent: Polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they effectively solvate the species involved without interfering with the reaction.[9]
-
Alkylating Agent Reactivity: If the reaction is still sluggish, consider switching to a more reactive alkylating agent. The general order of reactivity is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride.[10]
Workflow for Troubleshooting Low N-Alkylation Yield:
Caption: Troubleshooting workflow for low N-alkylation yield.
Problem 2: During my Alloc deprotection using a Palladium catalyst, I'm observing a significant amount of an N-allylated byproduct. How can I prevent this?
Root Cause Analysis: Palladium-catalyzed Alloc deprotection proceeds via a π-allyl-palladium intermediate. While this intermediate is usually captured by a scavenger (like dimedone, morpholine, or triethylsilane), the newly deprotected, nucleophilic 4-amino group can sometimes intercept it before the scavenger does.[12] This results in the transfer of the allyl group from the carbamate oxygen to the amine nitrogen, creating a stable N-allyl byproduct that is difficult to remove. This side reaction is a known challenge in Alloc deprotection.[8]
Troubleshooting Protocol & Optimization:
1. Optimize the Allyl Scavenger:
-
Action: The choice and concentration of the scavenger are critical. Use a soft, effective nucleophile that can rapidly trap the π-allyl-palladium complex.
-
Recommended Scavengers & Conditions:
-
Meldrum's Acid: A highly effective scavenger that can suppress N-allylation.[8]
-
Triethylsilane (TES-H): Often used in combination with an air-stable catalyst like Pd(PPh₃)₂Cl₂ to ensure high yields and eliminate N-allylated byproducts.[8]
-
Morpholine or Dimedone: More traditional scavengers. Ensure they are used in sufficient excess (5-10 equivalents) to outcompete the product amine.
-
-
Causality: A highly reactive and concentrated scavenger provides a kinetic advantage, trapping the electrophilic allyl group before it can be intercepted by the product amine.
2. Control Reaction Conditions:
-
Catalyst Choice: While Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is common, it can be air-sensitive. Air-stable catalysts like Pd(PPh₃)₂Cl₂ may offer more consistent results and are compatible with scavengers like TES-H.[8]
-
Temperature: Run the reaction at room temperature. Elevated temperatures can increase the rate of undesired side reactions.
Table 1: Recommended Conditions for Clean Alloc Deprotection
| Catalyst | Scavenger (eq.) | Solvent | Typical Time | Reference |
| Pd(PPh₃)₄ (0.1 eq) | Morpholine (10 eq) | DCM/THF | 1-3 hours | [7] |
| Pd(PPh₃)₄ (0.1 eq) | Dimedone (3-5 eq) | THF | 1-3 hours | [6] |
| Pd(PPh₃)₂Cl₂ (0.1 eq) | Triethylsilane (TES-H) & Meldrum's Acid | DCM | 30-60 min | [8] |
Mechanism of N-Allylation Side Reaction:
Caption: Desired vs. undesired pathways in Alloc deprotection.
Problem 3: I am attempting an amide coupling reaction with a carboxylic acid at the piperidine nitrogen, but my yields are poor and purification is difficult.
Root Cause Analysis: Poor yields in amide coupling reactions with piperidine derivatives can arise from several factors:
-
Insufficient Base: As with N-alkylation, the piperidine must be in its free base form to be nucleophilic.[9]
-
Poor Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophile (e.g., an active ester) for the moderately nucleophilic piperidine to attack efficiently.
-
Suboptimal Coupling Reagents or Conditions: The choice of coupling reagent and solvent can significantly impact yield and byproduct formation.[13]
Troubleshooting Protocol & Optimization:
1. Ensure Free Base Conditions:
-
Action: Add at least 2.1 equivalents of a non-nucleophilic base like DIPEA. One equivalent neutralizes the starting material HCl salt, and another neutralizes the acid byproduct from the coupling reagent (e.g., HCl from HATU).[13]
2. Select an Effective Coupling Reagent:
-
Action: Use a modern coupling reagent known for high efficiency and low rates of side reactions like racemization.
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective, especially for hindered amines or acids.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and widely used coupling reagent.
-
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole): A classic and cost-effective combination. The HOBt suppresses side reactions and minimizes racemization.
-
-
Causality: These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or active ester intermediate, which is readily attacked by the piperidine nitrogen to form the stable amide bond.[13]
3. Optimize Reaction Protocol:
Step-by-Step Experimental Protocol for Amide Coupling:
-
Dissolve: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Activate: Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the active ester.
-
Add Amine & Base: In a separate flask, dissolve this compound (1.2 eq) in DMF and add DIPEA (2.1-2.5 eq).
-
Combine & React: Add the amine/base solution to the activated acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor: Track the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Perform an aqueous workup to remove excess reagents and DMF. Typically, this involves diluting with a water-immiscible solvent (e.g., Ethyl Acetate), washing with mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and finally brine.
-
Purify: Purify the crude product by silica gel column chromatography.
References
-
Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. Available at: [Link]
- Magdzinski, L. (1982). Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds. Google Patents (US4314942A).
-
Minami, I., et al. (1986). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Waseda University Repository. Available at: [Link]
-
Góngora-Benítez, M., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Journal of Organic Chemistry, 90(1), 197-201. Available at: [Link]
-
Organic Chemistry Portal. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
GOZZY. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
aapptec. (2006). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. Available at: [Link]
- Ciba Geigy AG. (1981). N-alkyl-piperidine DERIVATIVES. Google Patents (CH633264A5).
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Song, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Available at: [Link]
-
Bruce, H. M. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
- Lobl, T. J., et al. (1992). Allyl side chain protection in peptide synthesis. Google Patents (EP0518295A2).
-
Patil, S. J., & Kadam, P. K. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]
-
Shishov, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4735. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Allyl piperidin-4-ylcarbamate hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Allyl piperidin-4-ylcarbamate hydrochloride. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and offer optimization strategies to improve yield and purity. Our approach is grounded in established chemical literature and practical laboratory experience.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the carbamate through the reaction of 4-aminopiperidine with allyl chloroformate. This is a classic nucleophilic acyl substitution reaction.[1][2] The second step is the conversion of the resulting free base into its more stable and often crystalline hydrochloride salt by treatment with hydrochloric acid.[3][4]
Understanding the nuances of each step is critical for a successful outcome. The following sections are structured to address specific challenges you may encounter.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions.
Part A: Carbamate Formation (Step 1)
Q1: My reaction is proceeding very slowly or has stalled. What are the likely temperature-related causes?
A1: Insufficient thermal energy is a common reason for a slow or stalled reaction. While many carbamate syntheses are performed at or below room temperature to control side reactions, an activation energy barrier must still be overcome.[5]
-
Causality: The nucleophilic attack of the amine on the carbonyl carbon of allyl chloroformate requires a certain amount of energy. If the temperature is too low, especially with less reactive substrates, the reaction rate can be negligible.
-
Troubleshooting Steps:
-
Verify Recommended Temperature: Consult the specific literature protocol you are following for the optimal temperature range.
-
Controlled Heating: If no temperature is specified, consider a cautious, stepwise increase in temperature (e.g., from 0 °C to room temperature, or from room temperature to 40 °C).
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to closely track the consumption of starting material and the formation of the product as you adjust the temperature.
-
Ensure Uniform Heating: Use a well-calibrated heating mantle or oil bath to avoid hotspots, which can lead to decomposition.[5]
-
Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?
A2: Byproduct formation is often linked to temperature control, stoichiometry, and the reactivity of the piperidine nitrogen.
-
Causality & Common Byproducts:
-
Over-alkylation: The secondary amine of the piperidine ring can also react with allyl chloroformate, leading to a diallylated byproduct.
-
Urea Formation: If moisture is present, allyl chloroformate can hydrolyze to allyl alcohol and CO2. The amine can then react with another molecule of the starting amine to form a urea byproduct.
-
Decomposition: At excessively high temperatures, both the chloroformate reagent and the carbamate product can decompose.[5]
-
-
Optimization Strategies:
-
Controlled Reagent Addition: Add the allyl chloroformate dropwise to the solution of 4-aminopiperidine, preferably at a low temperature (e.g., 0 °C), to maintain a low instantaneous concentration of the electrophile. This minimizes the chance of double addition.
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the 4-aminopiperidine to ensure the complete consumption of the more valuable chloroformate, but avoid a large excess which can complicate purification.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent side reactions with atmospheric moisture and oxygen.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) instead of a less hindered one like Triethylamine (TEA). DIPEA is less likely to compete with the substrate as a nucleophile.
-
Part B: Purification & Isolation
Q3: After the aqueous workup, my crude product is a persistent oil and I'm struggling with purification.
A3: This is a common issue with piperidine derivatives, which can be difficult to crystallize when impure.[6] Purification of the free base before salt formation is crucial.
-
Causality: The oily nature is often due to residual solvents, unreacted starting materials, or byproducts that act as eutectic impurities, depressing the melting point.
-
Troubleshooting & Protocol:
-
Thorough Workup: Ensure your aqueous washes are effective. Wash the organic layer with a mild acid (e.g., dilute citric acid) to remove any remaining basic starting material, followed by a brine wash to remove bulk water.
-
Dry Thoroughly: Dry the organic extract over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Ensure all solvent is removed, possibly by co-evaporation with a solvent like toluene.
-
Column Chromatography: This is the most effective method for purifying the free base.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is often effective. A common starting point is 1-2% MeOH in DCM, gradually increasing to 5-10% MeOH. Adding a small amount of triethylamine (e.g., 0.1-0.5%) to the eluent can prevent the product from streaking on the silica gel.
-
-
Q4: My final hydrochloride salt won't precipitate or forms a gummy solid.
A4: This almost always points to either impurities in the carbamate free base or the presence of water during the salt formation step.[7]
-
Causality: Water can form hydrates with the salt or simply keep it in solution, preventing the formation of an ordered crystal lattice. Impurities will disrupt crystallization in the same way they prevent the free base from solidifying.
-
Troubleshooting Steps:
-
Start with Pure Material: Do not attempt salt formation until you have confirmed the purity of the carbamate free base via TLC or NMR. If it is an oil, purify it by chromatography first.
-
Use Anhydrous Conditions: Dissolve the purified free base in a dry, aprotic solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Choose the Right HCl Source: Using a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in 1,4-dioxane) is far superior to using aqueous HCl.[8] This method excludes water and allows for controlled precipitation.
-
Procedure: Cool the solution of the free base in an ice bath. Add the HCl solution dropwise with stirring. The hydrochloride salt should precipitate. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a co-solvent like hexane to reduce solubility.
-
Isolation: Collect the precipitate by filtration, wash with cold, dry solvent (e.g., diethyl ether), and dry under vacuum.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with allyl chloroformate?
A1: Allyl chloroformate is a hazardous reagent. It is corrosive, a lachrymator (causes tearing), and toxic upon inhalation or skin contact. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves). Have a quench solution (e.g., sodium bicarbonate) ready in case of spills.
Q2: How can I effectively monitor the reaction progress?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Sample TLC System:
-
Plate: Silica gel 60 F₂₅₄
-
Eluent: 95:5 Dichloromethane:Methanol. Adjust polarity as needed.
-
Visualization:
-
UV light (254 nm) if the product is UV active.
-
Staining: A potassium permanganate (KMnO₄) stain is excellent for visualizing the allyl group. A ninhydrin stain will visualize the primary amine of the starting material but not the carbamate product, making it easy to track the disappearance of the starting material.
-
-
Q3: How should the final this compound be stored?
A3: The hydrochloride salt is significantly more stable than the free amine.[4] It should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it in a desiccator under an inert atmosphere is recommended to prevent moisture absorption and potential degradation.
Q4: Can I use a different chloroformate?
A4: Yes, the general principles described here apply to other chloroformates like ethyl or benzyl chloroformate, which are used to install the common Boc and Cbz protecting groups, respectively.[1] However, the stability and deprotection conditions for the resulting carbamate will differ significantly. The allyl group is valued for its unique removal conditions using palladium catalysis, which are orthogonal to many other protecting groups.[9][10]
Optimized Protocol & Data
The following is a generalized protocol that incorporates the optimization strategies discussed. Researchers should adapt it based on their specific scale and equipment.
Table 1: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reagents | 4-Aminopiperidine (1.0 eq) | Starting nucleophile |
| Allyl Chloroformate (1.05 eq) | Electrophile for carbamate formation[11] | |
| DIPEA (1.2 eq) | Non-nucleophilic base to scavenge HCl[12] | |
| Anhydrous HCl (1.1 eq) | For salt formation; e.g., 4M in 1,4-Dioxane | |
| Solvents | Anhydrous DCM (Step 1) | Good solubility for reactants, aprotic |
| Anhydrous Ethyl Acetate (Step 2) | Good solvent for free base, poor for HCl salt | |
| Temperature | 0 °C to Room Temp (Step 1) | Controls exotherm and minimizes side reactions[5] |
| 0 °C (Step 2) | Promotes efficient precipitation of the salt | |
| Typical Yield | 75-90% (overall) | Dependent on purity of starting materials & workup |
Step-by-Step Experimental Protocol
Step 1: Synthesis of Allyl piperidin-4-ylcarbamate (Free Base)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-aminopiperidine (1.0 eq) and anhydrous Dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add Diisopropylethylamine (DIPEA) (1.2 eq) to the solution.
-
Add a solution of allyl chloroformate (1.05 eq) in anhydrous DCM to the dropping funnel.
-
Add the allyl chloroformate solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M citric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, typically as a viscous oil or waxy solid.
-
If necessary, purify the crude product by flash column chromatography on silica gel (eluting with a DCM/MeOH gradient).
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified Allyl piperidin-4-ylcarbamate in a minimal amount of anhydrous ethyl acetate or isopropanol.
-
Cool the solution to 0 °C in an ice bath.
-
With vigorous stirring, add a solution of 4M HCl in 1,4-dioxane (1.1 eq) dropwise. A white precipitate should form immediately.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous ethyl acetate or diethyl ether to remove any residual impurities.
-
Dry the white solid under high vacuum to a constant weight to yield the final product, this compound.
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). Benchchem.
- Temperature control issues in carbamate synthesis. (n.d.). Benchchem.
- What are the purification methods for piperidines?. (2025, August 5). Blog.
- A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
- What is the best way to convert my amine compound from the free amine into the salt form HCl?. (2020, February 3). ResearchGate.
- Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. (n.d.).
- Amine and HCl - salt formation reaction. (2022, June 6). YouTube.
- Operational difficulties & measures of low pressure carbamate condenser due to crystallization. (n.d.). UreaKnowHow.
- Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
- What are the best methods for Piperidine purification alternatives to distillation?. (2014, November 21). ResearchGate.
- Troubleshooting of hydrazine carbamate synthesis. (2023, May 14). Reddit.
- Allyl Chloroformate: Synthesis, Properties, and Applications in Organic Chemistry. (n.d.).
- Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. (n.d.).
- Hydrochloride salt of amine. (2023, June 22). Reddit.
- Chloroformate. (n.d.). Wikipedia.
- Stability of Allyl Carbocation. (2023, November 29). YouTube.
- PIPERIDINE. (n.d.). Ataman Kimya.
- 10.5: Stability of the Allyl Radical - Resonance Revisited. (2024, July 30). Chemistry LibreTexts.
- An In-depth Technical Guide to the Reaction Kinetics of Allyl Chloroformate with Nucleophiles. (n.d.). Benchchem.
- n-BUTYL CARBAMATE. (n.d.). Organic Syntheses Procedure.
- NMAM 1000: ALLYL CHLORIDE. (n.d.). CDC.
- 10.4: Stability of the Allyl Radical - Resonance Revisited. (2024, March 17). Chemistry LibreTexts.
- Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. (n.d.). Waseda University.
- Can an allylic carbocation be more stable than a benzylic carbocation?. (2016, March 17). Quora.
- Allyl piperidin-4-ylcarbamate. (n.d.). BLD Pharm.
- Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers. (n.d.). ChemicalRegister.
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025, January 10). PubMed.
- Synthesis of allylic amines. (n.d.). Organic Chemistry Portal.
- Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11 beta-hydroxysteroid dehydrogenase type 1 (11 beta-HSD1). (n.d.). PubMed.
- N-Dealkylation of Amines. (n.d.). PMC - NIH.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
- Allyl (2-aminoethyl)carbamate hydrochloride. (n.d.). PubChem.
- A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. (2022, December 8). NIH.
- Practical synthesis and divergent optimization of halichonine B for the discovery of novel pharmaceutical leads. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. (n.d.). PubMed.
- The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023, November 8). PMC - NIH.
- Preparation method of allyl sulfonyl chloride. (n.d.). Google Patents.
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.). Google Patents.
- Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? | American Fuel & Petrochemical Manufacturers [afpm.org]
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- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification Challenges of "Allyl piperidin-4-ylcarbamate hydrochloride" and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Allyl piperidin-4-ylcarbamate hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this important class of compounds. The unique chemical nature of these molecules—possessing a basic piperidine nitrogen, a polar carbamate linkage, and the hydrochloride salt form—presents a specific set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these complexities effectively.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and related structures.
Q1: What are the primary purification challenges associated with this class of compounds?
The core challenges stem from the molecule's trifecta of functional groups:
-
Basic Piperidine Nitrogen: The secondary amine in the piperidine ring (pKa ≈ 11) is basic.[] This leads to strong interactions with acidic stationary phases like silica gel, often resulting in significant peak tailing, poor resolution, and even irreversible adsorption during column chromatography.[2]
-
Polar Carbamate Group & Hydrochloride Salt: The carbamate group and the hydrochloride salt form make the molecule highly polar and often water-soluble. This can make extraction from aqueous media challenging and complicates the selection of appropriate chromatographic conditions, as the compound may have low solubility in common non-polar organic solvents used in normal-phase chromatography.
-
Potential for Impurities: Synthesis of these derivatives can lead to a variety of impurities, including starting materials, incompletely reacted intermediates, and by-products from side reactions like N-alkylation.[3] Chiral derivatives add another layer of complexity, requiring methods that can separate enantiomers or diastereomers effectively.[4][5]
Q2: My piperidine derivative is streaking badly on my silica gel column. What is causing this and how can I fix it?
This is a classic problem caused by the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This acid-base interaction leads to non-ideal chromatographic behavior.
Solutions:
-
Mobile Phase Modification (Competing Base): The most common solution is to add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.[2][6]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). TEA is volatile and can typically be removed under vacuum.
-
Ammonia: For very basic compounds, a solution of 1-2% ammonia in methanol can be used as the polar component of the mobile phase (e.g., 5% of a 2M NH3/Methanol solution in Dichloromethane).[6]
-
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Amine-Functionalized Silica: These columns have an amine-bonded phase that creates a "base shield," minimizing interactions with residual silanols and providing excellent peak shape for basic compounds without requiring mobile phase additives.[7][8]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can be effective for purifying amines, but method development may be required.[9]
-
Q3: How do I choose the right chromatography technique for my specific derivative?
The choice depends on the polarity of your specific derivative and the impurities you need to remove. A logical workflow can guide your decision.
Caption: Decision workflow for purification strategy.
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase | Silica Gel, Amine-Silica | Hexane/Ethyl Acetate or DCM/Methanol (+ competing base)[6] | Good for less polar derivatives; uses volatile organic solvents. | Peak tailing on silica for basic compounds; poor retention for highly polar salts.[2] |
| Reversed-Phase (RP-HPLC) | C18, C8 | Water/Acetonitrile or Water/Methanol (+ TFA or Formic Acid) | Excellent for polar, salt-form compounds; high resolution. | Water-based mobile phases are difficult to remove; may require lyophilization. |
| HILIC | Amine, Diol, bare Silica | Acetonitrile/Water (high organic content) | Ideal for very polar compounds that are not retained in reversed-phase.[8] | Requires careful equilibration; can have different selectivity than RP. |
| Chiral Chromatography | Chiral Stationary Phase (CSP) | Normal-phase or reversed-phase solvents | The gold standard for separating enantiomers.[10] | CSPs can be expensive; requires specific method development. |
Q4: What are the best practices for recrystallizing the hydrochloride salt of my compound?
Recrystallization is an excellent technique for final purification, especially for removing small amounts of impurities from a solid product.[11] The key is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
Common Solvent Systems for Piperidine HCl Salts:
-
Ethanol/Ether[12]
-
Methanol/Dichloromethane
-
Isopropanol/Hexane
-
Water/Acetone (use water sparingly)
Key Steps:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot primary solvent (e.g., ethanol).
-
Insolubles Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Induce Crystallization:
-
Cooling: Slowly cool the solution to room temperature, then in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Antisolvent Addition: If cooling alone is insufficient, slowly add a pre-chilled antisolvent (e.g., ether) dropwise until the solution becomes cloudy (the point of saturation).[11]
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold antisolvent, and dry thoroughly under vacuum.
Q5: How do I handle the purification of a chiral piperidine derivative to maintain its enantiomeric purity?
Purifying chiral compounds requires specialized techniques to avoid racemization and to separate stereoisomers.
-
Chiral HPLC/SFC: This is the most definitive method for both analytical assessment of enantiomeric excess (ee) and for preparative separation.[10] A variety of chiral stationary phases (CSPs) are available.
-
Diastereomeric Salt Formation: If you have a racemic mixture, you can react it with a chiral acid (like tartaric acid or camphorsulfonic acid) to form diastereomeric salts.[13] These diastereomers have different physical properties and can often be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure enantiomer.[13]
-
Kinetic Resolution: This involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing the separation of the unreacted, enantioenriched starting material.[14]
Q6: What are the most common impurities I should expect and how can I detect them?
Common impurities often arise from the synthetic route.[3]
| Impurity Type | Origin | Recommended Detection Method |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS, LC-MS |
| N-Alkylated Byproducts | Side reaction with alkylating agents | LC-MS, GC-MS[3] |
| Partially Hydrogenated Intermediates | If reducing a pyridine precursor | LC-MS, GC-MS[3] |
| Residual Solvents | From reaction or workup | ¹H NMR, GC |
| Stereoisomers | Non-stereoselective synthesis | Chiral HPLC[10] |
Purity Assessment: Final purity should always be confirmed by a combination of techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantifying purity, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect residual solvents.[15][16]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative
This protocol uses a modified mobile phase to improve separation on standard silica gel.
-
TLC Analysis & Solvent System Selection:
-
Develop a TLC system using Dichloromethane (DCM) and Methanol (MeOH). For example, start with 95:5 DCM:MeOH.
-
If the spot tails, add 1% triethylamine (TEA) to the TLC solvent jar and re-run.
-
Adjust the DCM:MeOH ratio to achieve an Rf of ~0.25-0.35 for the target compound.
-
-
Column Packing:
-
Select an appropriately sized silica gel column for your sample amount.
-
Pack the column using the non-polar component of your solvent system (e.g., DCM).
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM.
-
If insoluble: Add a few drops of MeOH to aid dissolution.
-
Adsorb the dissolved sample onto a small amount of silica gel (~1-2 times the sample weight).
-
Dry the silica-adsorbed sample completely under vacuum.
-
Carefully load the dry powder onto the top of the packed column.
-
-
Elution:
-
Begin eluting with the determined solvent system (e.g., 95:5:1 DCM:MeOH:TEA).
-
Collect fractions and monitor by TLC.
-
If the compound is slow to elute, the polarity can be gradually increased (e.g., to 90:10:1 DCM:MeOH:TEA).
-
-
Fraction Analysis & Workup:
-
Analyze the collected fractions by TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like DCM can help remove residual TEA.
-
Caption: Troubleshooting common chromatography issues.
References
- Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Retrieved from [Link]
-
Soine, W. H. (1981). Analytical Determination of Purity of 1-piperidinocyclohexanecarbonitrile and Its Hydrobromide Salt. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride. Retrieved from [Link]
-
Waters Corporation. (2013). Waters Alliance System for Carbamate Analysis Method Guide. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
Sources
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. biotage.com [biotage.com]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. prepchem.com [prepchem.com]
- 13. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"Allyl piperidin-4-ylcarbamate hydrochloride" stability issues in solution
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support center for Allyl piperidin-4-ylcarbamate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Navigating Common Stability Challenges
This guide addresses potential issues you may encounter when working with this compound in solution. The troubleshooting steps are presented in a question-and-answer format to help you identify and resolve common stability-related problems.
Question 1: I've prepared a stock solution of this compound in an aqueous buffer, and I'm observing a decrease in the compound's concentration over time. What could be the cause?
Answer:
The most probable cause for the decrease in concentration is the hydrolysis of the carbamate functional group. Carbamates are susceptible to hydrolysis, which involves the cleavage of the carbamate bond. This reaction is often catalyzed by acidic or basic conditions.[1][2] The piperidine nitrogen in your molecule is basic and, depending on the pH of your buffer, could potentially influence the rate of degradation.
Troubleshooting Steps:
-
pH Optimization: The stability of carbamates is highly pH-dependent.[2] To identify the optimal pH for your experiments, we recommend conducting a pH stability profile. This involves preparing solutions of your compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) and monitoring the concentration of the parent compound over time using a stability-indicating method like HPLC.
-
Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis. Ensure that your stock solutions are stored at the recommended temperature, typically 2-8°C, and are only brought to room temperature for the duration of your experiment.
-
Solvent Selection: If your experimental design allows, consider preparing your stock solution in an organic solvent such as DMSO or ethanol, where the rate of hydrolysis is generally much slower. You can then make further dilutions into your aqueous buffer immediately before use.
Question 2: My solution of this compound has developed a yellow tint. Does this indicate degradation?
Answer:
A change in the color of your solution can be an indicator of chemical degradation. While the exact degradation products of this compound are not extensively documented, the formation of colored species could arise from side reactions involving the allyl group or from the degradation of the piperidine ring under certain conditions. Oxidative degradation is another possibility that can sometimes lead to colored byproducts.
Troubleshooting Steps:
-
Protect from Light: Photodegradation can sometimes lead to the formation of colored impurities. Store your solutions in amber vials or protect them from light to minimize this possibility.
-
Inert Atmosphere: If you suspect oxidative degradation, try preparing your solutions using degassed solvents and storing them under an inert atmosphere, such as nitrogen or argon.
-
Forced Degradation Study: To better understand the potential degradation products, you can perform a forced degradation study. This involves subjecting your compound to stress conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to intentionally induce degradation.[1] Analysis of the stressed samples by a technique like LC-MS can help identify the masses of the degradation products and provide insights into the degradation pathways.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for carbamates like this compound?
The primary degradation pathway for many carbamates is the hydrolysis of the ester or amide linkage.[1][3] This reaction breaks the carbamate bond, leading to the formation of an alcohol (in this case, allyl alcohol), an amine (4-aminopiperidine), and carbon dioxide. This process can be accelerated by acidic or basic conditions.[1]
How does the structure of this compound influence its stability?
The stability of a carbamate is influenced by the electronic and steric properties of the substituents on the nitrogen and oxygen atoms. The basicity of the piperidine nitrogen could potentially play a role in the stability of this molecule, possibly through intramolecular catalysis of hydrolysis, although this is speculative without specific experimental data. The allyl group, with its double bond, could be susceptible to oxidation or other addition reactions under certain conditions.
What is the recommended way to prepare and store a stock solution of this compound?
For maximum stability, it is recommended to prepare stock solutions in a dry, aprotic organic solvent such as DMSO or anhydrous ethanol. These solutions should be stored at low temperatures (e.g., -20°C) in tightly sealed containers to minimize exposure to moisture and air. For aqueous experiments, it is best to dilute the organic stock solution into the aqueous buffer immediately before use.
What analytical techniques are best suited for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the stability of carbamates.[1] A well-developed HPLC method should be able to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for identifying the structures of any degradation products that may form.
Experimental Protocols
Protocol 1: General Procedure for a pH Stability Study
This protocol outlines a general procedure for evaluating the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol).
-
Sample Preparation: Dilute the stock solution into each of the prepared buffers to a final concentration suitable for your analytical method.
-
Time-Point Analysis: Immediately after preparation (t=0), and at specified time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
HPLC Analysis: Analyze the aliquots by a validated, stability-indicating HPLC method to determine the concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation rate.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.
Caption: Workflow for a forced degradation study.
Visualizing Degradation Pathways
The following diagram illustrates the general hydrolytic degradation pathway for a carbamate.
Caption: General hydrolytic degradation of a carbamate.
Summary of Key Stability Considerations
| Parameter | Key Consideration | Recommendation |
| pH | Carbamate hydrolysis is pH-dependent. | Determine the optimal pH for stability through a pH profile study. Generally, neutral to slightly acidic conditions are preferred. |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at recommended low temperatures (2-8°C or -20°C). Avoid prolonged exposure to ambient temperatures. |
| Solvent | Aqueous solutions are more prone to hydrolysis. | Prepare stock solutions in anhydrous organic solvents (e.g., DMSO, ethanol). Prepare aqueous dilutions fresh. |
| Light | Photodegradation is a possibility. | Protect solutions from light by using amber vials or storing them in the dark. |
| Oxygen | The allyl group may be susceptible to oxidation. | For long-term storage or if instability is observed, consider using degassed solvents and an inert atmosphere. |
References
-
ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Chemistry of Metal Carbamates. Retrieved from [Link]
-
ResearchGate. (2005). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Retrieved from [Link]
-
American Chemical Society Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Iowa State University Digital Repository. (n.d.). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
PLOS One. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]
-
Frontiers. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]
Sources
Technical Support Center: A Guide to the Scale-Up of Allyl Piperidin-4-ylcarbamate Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Allyl piperidin-4-ylcarbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions. Our focus is on ensuring scientific integrity, process robustness, and safety at every stage of your scale-up campaign.
I. Process Overview and Key Considerations for Scale-Up
The synthesis of this compound typically involves the reaction of a 4-aminopiperidine precursor with allyl chloroformate, followed by the formation of the hydrochloride salt. While seemingly straightforward, scaling this process from the bench to a pilot or manufacturing scale introduces several challenges that must be carefully managed. These include exothermic reaction control, impurity management, and achieving a consistent, high-purity crystalline final product.
A common and often more controllable route for larger scale synthesis involves the use of an N-protected 4-aminopiperidine, such as N-Boc-4-aminopiperidine. This strategy prevents potential side reactions at the piperidine nitrogen and allows for a more controlled introduction of the allyl carbamate group. The subsequent deprotection and salt formation are then carried out to yield the final product.
Below is a generalized workflow for the synthesis of this compound, which will be the basis for our troubleshooting guide.
Caption: A typical three-step workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, providing potential causes and actionable solutions.
Step 1: N-Allyloxycarbonylation
Issue 1.1: Low Yield of the Carbamate Intermediate
-
Potential Cause A: Incomplete Reaction. On a larger scale, mixing efficiency can decrease, leading to localized areas of low reagent concentration.
-
Solution:
-
Ensure adequate agitation throughout the reaction. For larger vessels, consider the use of baffles to improve mixing.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC). Extend the reaction time if necessary.
-
Consider a slight excess (1.05-1.1 equivalents) of allyl chloroformate, but be mindful of potential side reactions.
-
-
-
Potential Cause B: Degradation of Allyl Chloroformate. Allyl chloroformate is sensitive to moisture and can degrade, reducing its effective concentration.[1]
-
Solution:
-
Use a fresh, high-purity batch of allyl chloroformate.
-
Ensure all glassware and solvents are rigorously dried before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Potential Cause C: Competing Side Reactions. The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution:
-
Maintain a low reaction temperature (typically 0-5 °C) during the addition of allyl chloroformate to minimize side reactions.[2]
-
Choose a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl generated during the reaction.
-
-
Issue 1.2: Formation of Impurities
-
Potential Impurity A: Di-allyloxycarbonylated byproduct. If using unprotected 4-aminopiperidine, reaction can occur at both the primary amine and the secondary amine of the piperidine ring.
-
Mitigation:
-
The use of N-Boc-4-aminopiperidine as the starting material is the most effective way to prevent this impurity.[3]
-
If using 4-aminopiperidine, carefully control the stoichiometry of allyl chloroformate and maintain a low temperature.
-
-
-
Potential Impurity B: Urea Formation. Carbamates can undergo thermal degradation to form ureas, especially at elevated temperatures.[4]
-
Mitigation:
-
Avoid excessive heating during the reaction and work-up.
-
If the reaction requires heating, conduct small-scale experiments to determine the thermal stability of the carbamate under the proposed conditions.
-
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for reactants, relatively low boiling points for easy removal. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Scavenges HCl without competing as a nucleophile. |
| Temperature | 0-5 °C during addition, then room temperature | Controls exotherm and minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture-induced degradation of allyl chloroformate. |
Step 2: Deprotection of the N-Boc Group
Issue 2.1: Incomplete Deprotection
-
Potential Cause A: Insufficient Acid. On a larger scale, the molar equivalents of acid may need to be adjusted to account for any basic impurities or variations in raw material quality.
-
Solution:
-
Use a sufficient excess of a strong acid, such as HCl in a suitable solvent (e.g., dioxane, isopropanol) or trifluoroacetic acid (TFA).
-
Monitor the reaction to completion by HPLC or LC-MS.
-
-
-
Potential Cause B: Water Content. The presence of water can affect the acidity of the reaction medium and may slow down the deprotection.
-
Solution:
-
Use anhydrous solvents and reagents for the deprotection step.
-
-
Issue 2.2: Degradation of the Allyl Group
-
Potential Cause: While generally stable to acidic conditions for Boc deprotection, prolonged exposure to very strong acids or high temperatures could potentially lead to side reactions involving the allyl group.
-
Solution:
-
Perform the deprotection at a controlled, moderate temperature (e.g., room temperature).
-
Once the reaction is complete, proceed with the work-up and isolation promptly.
-
-
Step 3: Salt Formation and Crystallization
Issue 3.1: Poor Crystal Form or Low Purity
-
Potential Cause A: Inappropriate Solvent System. The choice of solvent is critical for obtaining a crystalline product with high purity.
-
Solution:
-
Conduct a solvent screen to identify a suitable system for crystallization. Common choices for hydrochloride salts include isopropanol (IPA), ethanol, or mixtures with less polar solvents like ethyl acetate or MTBE.
-
Ensure the free base is fully dissolved before adding the HCl source to avoid oiling out.
-
-
-
Potential Cause B: Rapid Crystallization. Crashing the product out of solution by adding the anti-solvent too quickly can lead to the trapping of impurities and a poor crystal habit.
-
Solution:
-
Add the HCl source or the anti-solvent slowly to the solution of the free base.
-
Control the cooling rate to allow for the growth of well-defined crystals.
-
Consider seeding the solution with a small amount of pure product to promote controlled crystallization.
-
-
Issue 3.2: Product is an Oil or Gummy Solid
-
Potential Cause A: Residual Solvents or Impurities. The presence of certain solvents or impurities can inhibit crystallization.
-
Solution:
-
Ensure the free base is of high purity before attempting salt formation.
-
Perform a solvent swap to a more suitable crystallization solvent if necessary.
-
Attempt to triturate the oil with a non-polar solvent to induce solidification.
-
-
-
Potential Cause B: Incorrect Stoichiometry of HCl. An excess or deficit of HCl can affect the crystallization process.
-
Solution:
-
Carefully control the addition of the HCl source to achieve the desired pH for precipitation. Typically, a pH of 1-2 is targeted.
-
-
Caption: A decision tree for troubleshooting low purity issues in the final product.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling allyl chloroformate at scale?
A1: Allyl chloroformate is a highly toxic, corrosive, and flammable liquid. It is also a lachrymator. When scaling up, it is crucial to:
-
Work in a well-ventilated area, preferably a fume hood or an enclosed reactor system.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Keep the reagent away from heat, sparks, and open flames.
-
Have an appropriate spill kit and emergency procedures in place.
-
Quench any excess reagent carefully with a suitable nucleophile (e.g., a solution of sodium hydroxide) under controlled conditions.
Q2: Can I use 4-aminopiperidine directly instead of the N-Boc protected version for scale-up?
A2: While it is possible, using 4-aminopiperidine directly presents several challenges at scale. The primary issue is the lack of selectivity, as the reaction can occur at both the primary amino group and the secondary amine of the piperidine ring, leading to the formation of a di-substituted impurity that can be difficult to remove. The N-Boc protected starting material, N-Boc-4-aminopiperidine, is highly recommended for a more robust and cleaner reaction on a larger scale.
Q3: My final product is off-white or slightly colored. How can I improve the color?
A3: A slight coloration can be due to trace impurities. Consider the following:
-
Charcoal Treatment: Dissolve the product in a suitable solvent and treat with activated carbon to adsorb colored impurities. Filter the charcoal and recrystallize.
-
Recrystallization: Performing a second crystallization from a well-chosen solvent system can significantly improve both purity and color.
-
Raw Material Quality: Ensure the starting materials are of high purity, as impurities can carry through the synthesis.
Q4: What is the expected stability of this compound, and how should it be stored?
A4: As a hydrochloride salt, the compound is expected to be a stable, crystalline solid. However, the carbamate functionality can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The allyl group is also potentially reactive under certain conditions. For long-term storage, it is recommended to keep the material in a well-sealed container in a cool, dry place, protected from light.
Q5: What analytical methods are recommended for in-process controls and final product release?
A5: A robust analytical package is essential for a successful scale-up.
-
In-Process Controls (IPCs):
-
HPLC: To monitor reaction completion and impurity formation.
-
TLC: A quick qualitative check of reaction progress.
-
GC: To check for residual solvents.
-
-
Final Product Release:
-
HPLC: For purity and assay.
-
¹H NMR and ¹³C NMR: To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine water content.
-
Elemental Analysis: To confirm the elemental composition.
-
Powder X-Ray Diffraction (PXRD): To characterize the crystalline form.
-
IV. References
-
US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (URL not available)
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. ([Link])
-
Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines | Request PDF - ResearchGate. ([Link])
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC - NIH. ([Link])
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. ([Link])
-
Crystallization and Purification - ResearchGate. ([Link])
-
Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed. ([Link])
-
Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - MDPI. ([Link])
-
US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. ()
-
Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers - ChemicalRegister. ([Link])
-
(PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride - ResearchGate. ([Link])
-
Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;... - ResearchGate. ([Link])
-
CN101066968A - Prepn process of alizapride hydrochloride - Google Patents. ()
-
How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. ([Link])
-
NO20053687D0 - Crystallization Process. - Google Patents. ()
-
CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. ()
-
Thermal Degradation of Aminosilicone Carbamates | Energy & Fuels - ACS Publications. ([Link])
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. ([Link])
-
Common Name: ALLYL CHLOROCARBONATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 3. US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Monitoring the Deprotection of Allyl piperidin-4-ylcarbamate hydrochloride by LC-MS
Welcome to the technical support center for monitoring the palladium-catalyzed deprotection of Allyl piperidin-4-ylcarbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical reaction and need to effectively monitor its progress using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Section 1: Reaction Overview and the Role of LC-MS
The deprotection of an allylcarbamate (Alloc) group is a fundamental transformation in organic synthesis, particularly in the context of peptide and medicinal chemistry where it serves as an orthogonal protecting group for amines. The reaction is typically catalyzed by a palladium(0) complex, which, in the presence of a scavenger, removes the allyl group to liberate the free amine.
Monitoring this reaction is crucial to determine the point of completion, identify any side products, and optimize reaction conditions. LC-MS is an ideal analytical technique for this purpose due to its ability to separate the components of the reaction mixture and provide mass information for their identification.
The Deprotection Reaction
The substrate, this compound, undergoes deprotection to yield piperidin-4-amine.
Reaction Scheme:
-
Starting Material: this compound
-
Product: Piperidin-4-amine
-
Catalyst: Typically a Palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2]
-
Scavenger: A nucleophile that traps the allyl group, preventing side reactions. Common scavengers include phenylsilane, morpholine, and dimedone.[1][3]
Why LC-MS is Essential
LC-MS provides two critical pieces of information in real-time:
-
Liquid Chromatography (LC): Separates the starting material, product, and any impurities based on their polarity. This allows for the visualization of the consumption of the starting material and the formation of the product over time.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the eluted compounds, confirming their identity. This is especially important for distinguishing between the desired product and potential side products.
Section 2: LC-MS Method Development
Developing a robust LC-MS method is paramount for accurately monitoring the deprotection reaction. The primary challenge often lies in achieving good chromatographic peak shape and retention for the polar amine product.
Calculated Mass-to-Charge Ratios (m/z)
It is crucial to know the expected m/z values for the starting material and product to set up the mass spectrometer correctly.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Allyl piperidin-4-ylcarbamate | C₉H₁₆N₂O₂ | 184.24 | 185.13 |
| Piperidin-4-amine | C₅H₁₂N₂ | 100.16 | 101.11 |
Step-by-Step Experimental Protocol for LC-MS Analysis
-
Sample Preparation:
-
Carefully take a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This prevents further reaction while awaiting analysis.
-
Further dilute the quenched sample as needed to be within the linear range of the detector. A starting dilution of 1:100 is often a good starting point.[4]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[5]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is a common starting point. For polar amines, a column stable at high pH or a HILIC column may provide better peak shape and retention.[6]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium formate.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) can improve reproducibility.[7]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for amines as they readily form [M+H]⁺ ions.[7]
-
Scan Mode: Full scan mode is useful for initial method development to identify all ions present. For quantitative monitoring, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide higher sensitivity and specificity.[8]
-
Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature to achieve the best signal for your analytes.
-
Visualizing the Workflow
Caption: Workflow for monitoring the deprotection reaction by LC-MS.
Section 3: Troubleshooting Guide
This section addresses common issues encountered when monitoring the deprotection of this compound.
Q1: My reaction appears to be stalled; I still see a large peak for my starting material and very little product.
Possible Causes & Solutions:
-
Inactive Catalyst: The Palladium(0) catalyst can be sensitive to air and may have oxidized.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[1]
-
-
Inefficient Scavenger: The chosen scavenger may not be effective under your reaction conditions.
-
Solution: Consider switching to a different scavenger. For example, if morpholine is slow, try a more active scavenger like N,N'-dimethylbarbituric acid or phenylsilane.[1]
-
Q2: I see my product peak, but also a significant peak with an m/z corresponding to an N-allylated byproduct.
Possible Cause & Solution:
-
Inefficient Scavenging: The allyl cation intermediate is being trapped by the newly formed product amine instead of the scavenger. This is a common side reaction in allyl deprotections.[3][10]
-
Solution: Increase the equivalents of the scavenger. Ensure the scavenger is added at the beginning of the reaction.
-
Q3: My product peak (piperidin-4-amine) is showing significant tailing or is not well-retained on my C18 column.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: The basic amine product can interact with acidic silanol groups on the surface of the silica-based column, leading to poor peak shape.
-
Solution 1 (Mobile Phase pH): Increase the pH of the mobile phase to deprotonate the silanol groups. Using a mobile phase with ammonium bicarbonate at a pH of around 9.5 can significantly improve the peak shape for basic compounds on pH-stable columns.
-
Solution 2 (Column Choice): Switch to a column with end-capping to block silanol groups, or consider a different stationary phase like a silica hydride-based column for aqueous normal phase (ANP) chromatography.[6]
-
-
High Polarity of the Analyte: Piperidin-4-amine is a very polar compound and may have little retention in reversed-phase chromatography.
-
Solution: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.
-
Q4: I don't see any peaks in my mass spectrometer's Total Ion Chromatogram (TIC), but I do see peaks on my UV detector.
Possible Causes & Solutions:
-
Poor Ionization: Your analytes may not be ionizing efficiently under the current MS conditions.
-
Solution: Ensure you are in the correct ionization mode (ESI positive for this compound). Optimize source parameters like capillary and cone voltage. The mobile phase composition is also critical; ensure you have a modifier like formic acid or ammonium acetate to promote ionization.
-
-
Sample Concentration: The sample might be too dilute for the MS detector but still detectable by the UV detector.
-
Solution: Try injecting a more concentrated sample.
-
Q5: How do I effectively remove the palladium catalyst from my final product?
Possible Cause & Solution:
-
Residual Palladium: Palladium residues are a common issue and must be removed, especially for pharmaceutical applications.[11]
-
Solution 1 (Chromatography): Standard silica gel chromatography can be effective.
-
Solution 2 (Scavengers): After the reaction is complete, adding a solid-supported scavenger with thiol groups can effectively bind and remove palladium.[12][13] These can then be filtered off.
-
Solution 3 (Aqueous Washes): Washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or cysteine can help to extract the palladium.[1]
-
Troubleshooting Logic Diagram
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Validation & Comparative
A Strategic Guide to Amine Protection: Allyl Piperidin-4-ylcarbamate Hydrochloride vs. Boc-Protected Piperidines
For researchers, scientists, and professionals in drug development, the selection of a protecting group for a piperidine nitrogen is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The piperidine scaffold is a cornerstone of many therapeutic agents, and its secondary amine often requires temporary masking to allow for selective modifications elsewhere in the molecule. This guide provides an in-depth, objective comparison between two prevalent strategies: the use of Allyl piperidin-4-ylcarbamate hydrochloride and the ubiquitous tert-butyloxycarbonyl (Boc) protecting group.
This document moves beyond a mere cataloging of features to offer a nuanced analysis grounded in mechanistic principles and practical, field-proven insights. We will dissect the orthogonality, deprotection kinetics, and substrate compatibility of each group, supported by experimental data and detailed protocols to inform your synthetic planning.
The Principle of Orthogonal Protection: A Synthetic Imperative
In the intricate chess game of multi-step organic synthesis, the ability to selectively unmask one functional group while others remain protected is a non-negotiable requirement. This concept, known as orthogonal protection, allows for precise and controlled chemical transformations.[1][2][3][4] Both the allyl and Boc groups are pillars of orthogonal strategies, but their cleavage conditions define their distinct roles and compatibilities.
The Boc group is famously robust, withstanding a broad range of nucleophilic and basic conditions, yet it is readily cleaved by strong acids like trifluoroacetic acid (TFA).[5][6][7] In contrast, the allyl group is stable to both acidic and basic reagents but is selectively removed under the mild, neutral conditions of palladium(0)-catalyzed allylic substitution.[8][9][10] This fundamental dichotomy in their lability is the bedrock of their orthogonal relationship, enabling chemists to design complex and elegant synthetic pathways.[3][5]
Diagram: Orthogonal Deprotection Pathways
Caption: Orthogonality of Allyl and Boc groups for piperidine protection.
Comparative Analysis: A Data-Driven Overview
The choice between these two protecting groups hinges on a careful evaluation of their performance across several key metrics.
| Feature | Allyl Piperidin-4-ylcarbamate | Boc-Protected Piperidines |
| Deprotection Conditions | Mild, near-neutral pH; Palladium(0) catalyst (e.g., Pd(PPh₃)₄) with an allyl scavenger (e.g., morpholine, dimedone, PhSiH₃).[9][10][11] | Strongly acidic (e.g., Trifluoroacetic Acid (TFA), HCl in dioxane).[6][7][12] |
| Orthogonality | Orthogonal to acid-labile (Boc, t-butyl esters) and base-labile (Fmoc) groups.[9] | Orthogonal to hydrogenolysis-labile (Cbz, benzyl) and base-labile (Fmoc) groups.[5][13] |
| Substrate Compatibility | Sensitive to substrates containing functionalities reducible by palladium catalysts. | Incompatible with other acid-sensitive functional groups within the molecule.[5][14] |
| Reaction Kinetics | Generally rapid, often complete in under 2 hours at room temperature.[10] | Typically very fast, often complete within 30 minutes to 2 hours.[6][7] |
| Workup & Purification | Requires removal of the palladium catalyst and scavenger, which may necessitate filtration through celite or chromatography.[15] | Involves simple evaporation of acid and solvent. The product is often isolated as a salt and used directly.[7][12] |
| Byproducts | Allyl-scavenger adduct and palladium complexes. | Gaseous isobutylene and carbon dioxide.[6][16] |
| Safety Considerations | Palladium catalysts can be air-sensitive. This compound may cause skin and eye irritation.[17] | Strong, corrosive acids (TFA, HCl) require careful handling.[7] |
Experimental Protocols: From Theory to Practice
The reliability of any synthetic step is contingent upon a robust and well-defined protocol. The following methodologies represent validated procedures for the deprotection of both allyl and Boc groups from a piperidine nitrogen.
Protocol 1: Palladium-Catalyzed Deprotection of Allyl Piperidin-4-ylcarbamate
This procedure leverages a palladium(0) catalyst to execute a mild and selective cleavage of the allyl carbamate. The scavenger is essential for irreversibly trapping the allyl group, thereby driving the reaction to completion.
Diagram: Allyl Deprotection Workflow
Caption: A typical workflow for the palladium-catalyzed deallylation.
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in an appropriate solvent like DCM or THF.
-
Scavenger Addition: Add a suitable allyl scavenger, such as morpholine (2-3 eq.) or phenylsilane (PhSiH₃, 2-3 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Introduction: Add the palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq.), to the reaction mixture.[9]
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction's progress via TLC or LC-MS until all starting material has been consumed.
-
Workup: Upon completion, dilute the mixture with a solvent like DCM and filter it through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or used directly if sufficiently pure.
Expertise & Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored to completion. The choice of scavenger is critical; while many exist, morpholine and silanes are highly effective and commonly used.[8][11] The mildness of the conditions preserves a wide array of functional groups, making this a trustworthy method for complex intermediates.
Protocol 2: Acid-Mediated Deprotection of Boc-Protected Piperidines
This is a classic and highly reliable method for Boc group removal, prized for its simplicity and efficiency.
Diagram: Boc Deprotection Workflow
Caption: A standard workflow for the acidic cleavage of a Boc group.
Methodology:
-
Dissolution: Dissolve the N-Boc protected piperidine (1.0 eq.) in a suitable solvent, typically anhydrous Dichloromethane (DCM).
-
Acidification: Add the strong acid. Common reagents include a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM, or a 4M solution of HCl in dioxane.[7][12][18]
-
Reaction Monitoring: Stir the solution at room temperature. Deprotection is usually rapid, and progress can be monitored by TLC or LC-MS. The evolution of gas (CO₂ and isobutylene) is a visual indicator of the reaction's progress.[16]
-
Isolation: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product is the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).
-
Neutralization (Optional): If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with an aqueous basic solution (e.g., saturated sodium bicarbonate), followed by extraction of the free amine into an organic layer.
Authoritative Grounding: The mechanism of acid-catalyzed Boc deprotection is well-established and proceeds via the formation of a stable tert-butyl cation.[6] To prevent this cation from causing side reactions with nucleophilic residues (like tryptophan or methionine), a scavenger such as anisole can be added to the reaction mixture.[6][19]
Strategic Selection in Drug Development
The choice between allyl and Boc protection is rarely arbitrary and is instead a strategic decision based on the overall synthetic plan.
-
Scenario 1: Synthesis of a peptide-like molecule with an acid-labile ester.
-
Challenge: The target molecule contains a tert-butyl ester, which would be cleaved under the standard acidic conditions used for Boc deprotection.
-
Optimal Choice: Allyl piperidin-4-ylcarbamate . Its removal via palladium catalysis is completely orthogonal to the acid-labile ester, ensuring the integrity of the molecule.
-
-
Scenario 2: A robust synthesis where the final product must be free of trace metals.
-
Challenge: The final active pharmaceutical ingredient (API) has stringent limits on residual palladium content.
-
Optimal Choice: Boc-protected piperidine . The deprotection uses only volatile reagents (acid and solvent), simplifying purification and eliminating the risk of metal contamination in the final product.
-
Conclusion
Both Allyl piperidin-4-ylcarbamate and Boc-protected piperidines are invaluable tools in the synthetic chemist's arsenal. The decision of which to employ is a function of synthetic design, dictated by the presence of other functional groups and the long-term goals of the project.
-
Allyl piperidin-4-ylcarbamate is the protecting group of choice when mild, non-acidic deprotection is paramount, especially in the presence of acid-sensitive functionalities.
-
Boc-protected piperidines offer a robust, metal-free, and straightforward deprotection path, making them ideal for a wide range of applications where acid stability is not a concern.
A thorough understanding of the principles of orthogonality and the practical nuances of each deprotection protocol, as outlined in this guide, will empower researchers to devise more efficient and successful synthetic strategies in the complex endeavor of drug discovery and development.
References
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Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
- Wu, J., Zheng, C., Li, B., Hawkins, J. M., & Scott, S. L. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6(2), 279-288.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Jeffrey, P. D., & McCombie, S. W. (1982). Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds. U.S.
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
- D'Agostino, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6539.
- Wu, J., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6(2), 279-288.
- Ghattas, M. J., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 14249-14261.
- Isidro-Llobet, A., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry.
- Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149.
- Jeffrey, P. D., & McCombie, S. W. (1982). Homogeneous, palladium(0)-catalyzed exchange deprotection of allylic esters, carbonates and carbamates. The Journal of Organic Chemistry, 47(4), 587-590.
-
Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Hwang, S. H., et al. (2020).
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2021). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 86(2), 1605-1614.
- Foley, D. J., et al. (2018). Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. Organic & Biomolecular Chemistry, 16(44), 8573-8582.
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Eriksson, L. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-Portal.org.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Kocienski, P. J. (2005). Protective Groups. In The Role of Protective Groups in Organic Synthesis. John Wiley & Sons, Ltd.
- Barany, G., et al. (1994). Automated allyl deprotection in solid-phase synthesis.
- Kumar, A., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(1), 101-106.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]
- Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149.
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A Comparative Guide to Amine Deprotection: Allyl Carbamate vs. Key Protecting Groups for Advanced Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within peptide and pharmaceutical development, the judicious selection and removal of protecting groups are paramount to achieving high yields and purity.[1] The temporary masking of reactive amine functionalities prevents undesirable side reactions and allows for the precise, sequential construction of complex molecules.[2][3] This guide offers an in-depth comparison of deprotection methodologies for the allyl carbamate (Alloc) protecting group against other industry-standard amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
This analysis is tailored for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind experimental choices to empower strategic synthetic planning.
The Principle of Orthogonality: A Synthetic Chemist's Strategy
The power of modern protecting group chemistry lies in the concept of orthogonality. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering conditions.[2][4] This allows for the selective deprotection of one amine in the presence of others, a critical capability for complex syntheses.[5] The four protecting groups discussed here—Alloc, Boc, Cbz, and Fmoc—form a cornerstone of orthogonal strategies due to their unique cleavage mechanisms.[6]
Allyl Carbamate (Alloc): Mild and Selective Deprotection
The Alloc group has gained significant traction as a versatile protecting group due to its stability under both acidic and basic conditions, while being removable under very mild, neutral conditions.[7] This makes it an excellent orthogonal partner to acid-labile (Boc) and base-labile (Fmoc) groups.
Deprotection Mechanism
The deprotection of Alloc carbamates is a catalytic process mediated by a Palladium(0) complex.[7] The cycle begins with the coordination of Pd(0) to the allyl group's double bond, followed by oxidative addition to form a π-allyl palladium(II) complex. This complexation renders the carbamate a good leaving group, which then dissociates and subsequently decarboxylates to liberate the free amine.[7] To regenerate the Pd(0) catalyst and prevent re-allylation of the deprotected amine, an "allyl scavenger" is required to irreversibly trap the allyl group.[8]
Caption: Palladium-catalyzed deprotection of an Alloc group.
Experimental Considerations
The choice of Pd(0) source and scavenger is critical for efficient deprotection. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common catalyst.[9] A variety of scavengers can be employed, including nucleophiles like morpholine, dimedone, or hydride donors such as phenylsilane (PhSiH₃) or tributyltin hydride (Bu₃SnH).[7] The reaction is typically fast, often completing at room temperature.[9]
Tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and removal.[10] Its stability to a wide range of non-acidic conditions makes it a robust choice in many synthetic routes.[11]
Deprotection Mechanism
Boc deprotection is an acid-catalyzed process.[6][12] Protonation of one of the carbamate oxygens facilitates the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate.[12] The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[12][13] The tert-butyl cation can be trapped by a nucleophilic counter-ion or deprotonate to form isobutylene gas.[12]
Caption: Acid-catalyzed deprotection of a Boc group.
Experimental Considerations
Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are standard for Boc removal.[10][13] Hydrochloric acid (HCl) in various solvents is also effective.[10] The reaction is typically rapid at room temperature. Care must be taken with substrates containing other acid-sensitive functional groups.
Carboxybenzyl (Cbz): The Classic Hydrogenolysis-Labile Group
The Cbz (or Z) group is a foundational protecting group in peptide chemistry.[5] Its removal via catalytic hydrogenation offers a mild and orthogonal deprotection strategy.
Deprotection Mechanism
Cbz deprotection is most commonly achieved through hydrogenolysis.[14] In the presence of a palladium catalyst (typically Pd on carbon) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent), the benzylic C-O bond is reductively cleaved.[14][15] This releases toluene and the unstable carbamic acid, which, like in the Boc deprotection, fragments into the free amine and carbon dioxide.[14]
Caption: Cbz deprotection via catalytic hydrogenolysis.
Experimental Considerations
The standard condition for Cbz removal is hydrogenation with H₂ gas over a Pd/C catalyst in a solvent like methanol or ethanol.[14] Transfer hydrogenation using reagents like ammonium formate can be a safer alternative to handling hydrogen gas.[15] While generally mild, this method is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.[16] Strong acids like HBr in acetic acid can also cleave the Cbz group, but this is less common.[15]
9-Fluorenylmethoxycarbonyl (Fmoc): The Base-Labile Standard in SPPS
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups typically employed.[17][18]
Deprotection Mechanism
Fmoc deprotection proceeds via a base-mediated β-elimination mechanism.[19][20] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-position of the fluorenyl ring system.[21] This generates a stabilized anion, which then undergoes elimination to form the highly reactive dibenzofulvene (DBF) intermediate and the carbamic acid, which decarboxylates to the free amine.[20] The excess amine base in the reaction mixture traps the DBF, preventing it from undergoing side reactions.[21]
Caption: Base-mediated deprotection of an Fmoc group.
Experimental Considerations
The most common condition for Fmoc removal is treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[20][21] The reaction is very fast, often completing in minutes at room temperature. The choice of base and concentration can be optimized to minimize side reactions like aspartimide formation in sensitive peptide sequences.[20]
Comparative Analysis: Data Summary
| Protecting Group | Deprotection Method | Key Reagents | Typical Conditions | Orthogonal To | Incompatible With |
| Allyl Carbamate (Alloc) | Palladium-Catalyzed Allylic Cleavage | Pd(PPh₃)₄, PhSiH₃, Morpholine | Neutral, Room Temp | Boc, Cbz, Fmoc | Certain sulfur-containing compounds, some reducible groups |
| tert-Butoxycarbonyl (Boc) | Acidolysis | TFA, HCl | Acidic, Room Temp | Alloc, Cbz, Fmoc | Acid-sensitive groups (e.g., some ethers, esters) |
| Carboxybenzyl (Cbz) | Hydrogenolysis | H₂, Pd/C | Neutral, Room Temp | Alloc, Boc, Fmoc | Reducible groups (alkenes, alkynes, nitro groups) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base-Mediated β-Elimination | Piperidine, DBU | Basic, Room Temp | Alloc, Boc, Cbz | Base-sensitive groups (e.g., some esters) |
Experimental Protocols
Protocol 1: Deprotection of Allyl Carbamate (Alloc)
-
Dissolve the Alloc-protected amine (1.0 equiv) in an appropriate anhydrous solvent (e.g., DCM or THF).
-
Add the allyl scavenger (e.g., phenylsilane, 3-4 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., N₂ or Ar).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 0.5 to 5 hours.[9]
-
Upon completion, the reaction mixture can be filtered through a pad of celite to remove the catalyst and then concentrated.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of tert-Butoxycarbonyl (Boc)
-
Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).[6]
-
Stir the mixture at room temperature for 1-3 hours.[6] The evolution of CO₂ gas should be managed in an open or vented system.[12]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and solvent. Toluene can be added and evaporated (azeotroped) to help remove residual TFA.[6]
-
The resulting amine is typically obtained as a TFA salt, which can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup or used directly in the next step.
Protocol 3: Deprotection of Carboxybenzyl (Cbz)
-
Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[14]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3 times.
-
Stir the reaction vigorously under a positive pressure of H₂ (e.g., a balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Protocol 4: Deprotection of 9-Fluorenylmethoxycarbonyl (Fmoc)
-
Dissolve the Fmoc-protected substrate in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.[20]
-
Stir at room temperature. The reaction is typically very fast and can be complete in as little as 10-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under high vacuum to remove the DMF and piperidine.
-
The crude product can be purified by an appropriate method, such as silica gel chromatography or crystallization, to remove the dibenzofulvene-piperidine adduct.
Conclusion
The choice of an amine protecting group is a critical decision in the design of a synthetic route. The Alloc, Boc, Cbz, and Fmoc groups each offer a distinct deprotection mechanism, providing a powerful toolkit for orthogonal strategies. The palladium-catalyzed removal of the Alloc group under neutral conditions provides a valuable alternative to the acid- and base-labile Boc and Fmoc groups, and the hydrogenolysis-labile Cbz group. By understanding the underlying mechanisms and experimental nuances of each deprotection method, researchers can navigate complex syntheses with greater precision and efficiency, ultimately accelerating the development of novel therapeutics and advanced materials.
References
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
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Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Available at: [Link]
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Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available at: [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Available at: [Link]
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Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
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Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]
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Oreate AI. (2026). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Available at: [Link]
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Springer Nature Experiments. Methods for Removing the Fmoc Group. Available at: [Link]
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Organic Chemistry Portal. Protecting Groups. Available at: [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
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Wiley Online Library. PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis. Available at: [Link]
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SlideShare. (2016). Protection for the AMINE.pptx. Available at: [Link]
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ResearchGate. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available at: [Link]
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Zhang, X., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
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University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
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Noël, T., & van der Pijl, F. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews. Available at: [Link]
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Semantic Scholar. An Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available at: [Link]
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Organic Chemistry Portal. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Available at: [Link]
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A Comparative Guide to the Validation of Piperidine-Based Pharmacophores: Featuring Allyl piperidin-4-ylcarbamate Hydrochloride as a Candidate Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Challenge of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule.[4] From central nervous system modulators to anticancer agents, the piperidine scaffold offers a versatile template for designing potent and selective therapeutics.[2][3] However, the very versatility of this scaffold presents a significant challenge in drug design: the validation of predictive in-silico pharmacophore models. A robust pharmacophore model is crucial for successful virtual screening and lead optimization, and its predictive power hinges on rigorous experimental validation.[5][6][7]
This guide provides a comparative framework for the validation of piperidine-based pharmacophores, with a special focus on the role of well-characterized reference compounds. We will introduce Allyl piperidin-4-ylcarbamate hydrochloride as a candidate for such a reference compound and outline a comprehensive workflow for its characterization and use in validating a hypothetical pharmacophore model. While extensive public data on this specific compound is limited, its structure embodies key features of many piperidine-based ligands, making it an excellent exemplar for this guide.
The Critical Role of Reference Compounds in Pharmacophore Validation
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity.[6] The validation of such a model is a critical step to ensure its utility in identifying novel active compounds.[5][8] This process typically involves a combination of in-silico and in-vitro methods. A key component of this validation is the use of reference compounds – molecules with known activity and selectivity that can be used to test the predictive power of the pharmacophore model.
An ideal reference compound for validating a piperidine-based pharmacophore should possess the following characteristics:
-
A well-defined piperidine core: To directly probe the spatial and electronic requirements of this key structural motif.
-
A tractable synthesis: Allowing for the generation of analogues to explore the structure-activity relationship (SAR).
-
Moderate affinity and measurable activity: To provide a clear and reproducible experimental readout.
-
Sufficient solubility and stability: For ease of handling in experimental assays.
This compound, with its piperidine core, carbamate linker, and terminal allyl group, presents an interesting scaffold for a reference compound. The piperidine nitrogen can act as a hydrogen bond acceptor or a basic center, the carbamate provides hydrogen bond donor and acceptor capabilities, and the allyl group offers a site for further chemical modification.
Comparative Analysis: this compound vs. Other Piperidine-Based Ligands
The utility of a reference compound is best understood in the context of other available ligands. The table below provides a comparative overview of this compound (as a hypothetical reference) against other classes of piperidine-containing molecules, highlighting their potential advantages and disadvantages in the context of pharmacophore validation.
| Compound Class | This compound (Hypothetical Reference) | Known Receptor Antagonists (e.g., for 5-HT4, D3 receptors) [9][10][11] | Natural Products and their Derivatives (e.g., Piperine) [12][13] |
| Primary Use | General validation of piperidine-based pharmacophores | Target-specific pharmacophore validation and lead optimization | Initial screening and identification of novel pharmacophoric features |
| Advantages | - Structurally simple, allowing for clear interpretation of interactions.- Potential for straightforward synthesis and analog generation.- Unlikely to have high intrinsic activity against a wide range of targets, making it a good "neutral" probe. | - High affinity and selectivity for a specific target provides a clear biological readout.- Well-characterized pharmacology allows for robust assay development. | - Often possess unique 3D structures and pharmacophoric features.- Can reveal novel binding modes and interactions. |
| Disadvantages | - Lack of pre-existing biological data requires extensive initial characterization.- May not be suitable for validating pharmacophores for highly specific targets without further modification. | - High target specificity may limit their utility for validating more general piperidine pharmacophores.- Complex structures can make synthesis and analoging challenging. | - Often have complex structures and may exhibit promiscuous binding.- Synthesis can be difficult, limiting the feasibility of extensive SAR studies. |
| Experimental Data to Generate | Binding affinity to a panel of common off-targets, functional activity in relevant cell-based assays, in-silico docking into a range of piperidine-binding proteins. | Ki values for the target receptor, functional antagonism (e.g., EC50 in a functional assay), selectivity profile against related receptors. | IC50 values in cell viability or other screening assays, identification of the molecular target(s), co-crystallization with the target protein. |
Experimental Workflow for Pharmacophore Validation using a Novel Reference Compound
The following section details a comprehensive, step-by-step workflow for the characterization of a novel reference compound like this compound and its use in validating a piperidine-based pharmacophore model.
Phase 1: Synthesis and Physicochemical Characterization
The first phase involves the synthesis and basic characterization of the reference compound.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route, based on common organic chemistry principles, is outlined below. This would need to be optimized and validated in a laboratory setting.
-
Protection of Piperidin-4-amine: React piperidin-4-amine with a suitable protecting group (e.g., Boc anhydride) to protect the secondary amine.
-
Carbamate Formation: React the protected piperidin-4-amine with allyl chloroformate in the presence of a base (e.g., triethylamine) to form the allyl carbamate.
-
Deprotection: Remove the protecting group from the piperidine nitrogen under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Salt Formation: Treat the deprotected compound with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Purification and Characterization: Purify the final product by recrystallization or chromatography and characterize its structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Diagram: Synthetic Workflow
Caption: Synthetic route for this compound.
Phase 2: In-Silico Characterization and Pharmacophore Model Generation
In this phase, computational methods are used to predict the properties of the reference compound and to generate a hypothetical pharmacophore model to be validated.
Experimental Protocol: In-Silico Analysis
-
Conformational Analysis: Perform a conformational search of this compound to identify its low-energy conformations.
-
Pharmacophore Feature Identification: Identify the key pharmacophoric features of the molecule, such as hydrogen bond donors and acceptors, hydrophobic regions, and positive ionizable centers.
-
Pharmacophore Model Generation: Based on a set of known active piperidine-based ligands for a hypothetical target, generate a pharmacophore model using software such as Discovery Studio, MOE, or LigandScout.[14][15]
-
Model Validation (Initial): Ensure the generated model can effectively distinguish between known active and inactive compounds in a training dataset.[5][8]
Diagram: Pharmacophore Model Generation Workflow
Caption: Workflow for generating a ligand-based pharmacophore model.
Phase 3: In-Vitro Biological Evaluation
This is the most critical phase, where the predictive power of the pharmacophore model is tested experimentally using the reference compound.
Experimental Protocol: Radioligand Binding Assay
This protocol is a generalized example and would need to be adapted for a specific target receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-spiperone for dopamine receptors), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Phase 4: Correlation of In-Silico and In-Vitro Data
The final phase involves comparing the experimental results with the predictions from the pharmacophore model.
Analysis and Interpretation
-
Docking of the Reference Compound: Perform molecular docking of this compound into the binding site of the target protein (if a structure is available).[16][17][18]
-
Comparison of Binding Mode and Pharmacophore: Compare the predicted binding mode from docking with the features of the generated pharmacophore model. Does the reference compound make the predicted key interactions?
-
Correlation of Affinity: Does the experimentally determined binding affinity (Ki) correlate with the predicted affinity from the pharmacophore model or docking score?
-
Iterative Refinement: If there is a poor correlation, the pharmacophore model may need to be refined based on the experimental data obtained with the reference compound and its analogues.
A strong correlation between the in-silico predictions and the in-vitro data for the reference compound provides confidence in the predictive power of the pharmacophore model for screening for novel ligands.
Conclusion: A Pathway to More Predictive Models
The validation of piperidine-based pharmacophores is a multifaceted process that requires a synergistic approach combining in-silico modeling and rigorous in-vitro experimentation. The use of well-characterized reference compounds is central to this process. While "this compound" serves as a hypothetical candidate in this guide, the principles and workflows outlined are broadly applicable to any novel reference compound. By systematically characterizing such compounds and using them to challenge and refine our computational models, we can enhance the predictive accuracy of our pharmacophore hypotheses and ultimately accelerate the discovery of new and effective piperidine-based therapeutics.
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A Comparative Guide to Scaffolds in Library Synthesis: Allyl piperidin-4-ylcarbamate Hydrochloride vs. Tropane-Based Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the selection of a molecular scaffold is a critical decision that dictates the scope and potential of a chemical library. An ideal scaffold should not only be synthetically tractable, allowing for the efficient generation of a diverse range of analogs, but also possess favorable physicochemical properties that translate into desirable pharmacokinetic profiles. This guide provides an in-depth technical comparison of two prominent scaffolds: the flexible Allyl piperidin-4-ylcarbamate hydrochloride and the rigid bicyclic tropane framework. Through a detailed examination of their synthetic utility, achievable chemical diversity, and key physicochemical parameters, we aim to equip researchers with the insights necessary to make informed decisions in the design and execution of library synthesis campaigns.
Introduction: The Strategic Importance of Scaffold Selection
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most frequently utilized heterocyclic scaffolds in FDA-approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties and synthetic versatility.[3][4] Piperidine moieties can significantly influence a compound's solubility, basicity, and binding interactions.[5] However, the very ubiquity of the piperidine scaffold can present challenges, including potential metabolic instability and the need to navigate existing patent landscapes.[2] This has fueled the exploration of alternative scaffolds that can offer distinct advantages in drug design.
This guide focuses on a specific, readily diversifiable piperidine building block, This compound . The allyl carbamate (Alloc) protecting group provides a versatile handle for late-stage functionalization. We will compare its performance in a representative library synthesis against a rigid bicyclic scaffold, the tropane ring system. Tropane alkaloids and their synthetic analogs are also prevalent in numerous biologically active compounds, offering a conformationally restricted framework that can impart high affinity and selectivity for biological targets.[6][7][8]
Scaffold Properties: A Head-to-Head Comparison
The choice between a flexible monocyclic scaffold like piperidine and a rigid bicyclic scaffold such as tropane has profound implications for the resulting library's properties and its exploration of chemical space.
| Property | Allyl piperidin-4-ylcarbamate | Tropane Scaffold | Key Considerations for Drug Design |
| Flexibility | High (Chair-boat conformations) | Rigid (Bicyclic structure) | Piperidine's flexibility allows it to adapt to various binding pockets, potentially increasing hit rates. Tropane's rigidity can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding.[5][9] |
| 3D Shape | Predominantly chair-like | Globular, defined 3D vectorality | The defined three-dimensional structure of tropanes can be advantageous for exploring specific regions of chemical space and for structure-based drug design.[10] |
| Synthetic Tractability | High, well-established chemistry | Moderate, can require more specialized synthetic routes | The synthesis of substituted piperidines is generally more straightforward, with a wider range of commercially available starting materials.[11] |
| Lipophilicity (logP) | Lower (more polar) | Higher (more lipophilic) | The lower lipophilicity of the piperidine core can be beneficial for improving aqueous solubility and reducing off-target effects.[5] |
| Metabolic Stability | Susceptible to oxidation at carbons alpha to the nitrogen | Generally more stable due to rigidity | The bicyclic nature of the tropane scaffold can shield it from metabolic enzymes, potentially leading to improved pharmacokinetic profiles.[2] |
Experimental Section: Parallel Synthesis of Urea Libraries
To provide a direct comparison of the synthetic performance of these two scaffolds, we present a detailed protocol for the parallel solution-phase synthesis of a 12-member urea library from both this compound and a representative aminotropane. The synthesis of ureas is a common and robust reaction in medicinal chemistry, making it an excellent choice for this comparative study.[12]
General Workflow for Urea Library Synthesis
The following diagram illustrates the general two-step workflow for the synthesis of the urea libraries.
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Spectroscopic analysis (NMR, IR) of "Allyl piperidin-4-ylcarbamate hydrochloride" for structural validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine moiety is a cornerstone of molecular design, valued for its favorable physicochemical properties that can enhance pharmacokinetics and metabolic stability.[1] When functionalized at the 4-position with a carbamate group, it becomes a versatile building block for a diverse range of therapeutic agents. The precise structural elucidation of these intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient.
This guide provides an in-depth comparative analysis of the spectroscopic techniques used for the structural validation of "Allyl piperidin-4-ylcarbamate hydrochloride," a key intermediate. While experimental spectra for this specific compound are not publicly available, this guide will leverage established spectroscopic principles and data from closely related analogues—tert-butyl piperidin-4-ylcarbamate and ethyl piperidin-4-ylcarbamate—to provide a comprehensive framework for its structural confirmation.
The Importance of Spectroscopic Analysis in Drug Development
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in the pharmaceutical sciences. They provide a non-destructive method to probe the molecular structure of a compound, confirming the presence of key functional groups and the connectivity of atoms. This validation is a critical step in the synthesis of any new chemical entity, ensuring that the desired molecule has been formed and is free from significant impurities.
Structural Validation of this compound
The structure of this compound combines the key features of a 4-substituted piperidine ring, a carbamate linkage, and an allyl group. The hydrochloride salt form protonates the piperidine nitrogen, influencing its electronic environment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be the most informative for confirming the structure. The signals can be assigned to the protons of the allyl group, the piperidine ring, and the carbamate N-H.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Allyl CH= | ~5.9 | ddt | J ≈ 17.2, 10.4, 5.6 |
| Allyl =CH₂ (trans) | ~5.3 | dd | J ≈ 17.2, 1.5 |
| Allyl =CH₂ (cis) | ~5.2 | dd | J ≈ 10.4, 1.5 |
| Allyl -O-CH₂- | ~4.5 | dt | J ≈ 5.6, 1.5 |
| Piperidine CH-N | ~3.8 | m | |
| Piperidine CH₂ (axial, adjacent to NH⁺) | ~3.4 | m | |
| Piperidine CH₂ (equatorial, adjacent to NH⁺) | ~3.0 | m | |
| Piperidine CH₂ (axial, remote from NH⁺) | ~2.1 | m | |
| Piperidine CH₂ (equatorial, remote from NH⁺) | ~1.8 | m | |
| Carbamate NH | ~7.0 | d | J ≈ 8.0 |
| Piperidine NH₂⁺ | ~9.0 | br s |
-
Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The deshielding effect of the oxygen and the double bond in the allyl group results in downfield shifts. The protonated piperidine nitrogen will deshield the adjacent protons. The carbamate NH proton's shift is influenced by hydrogen bonding and the electron-withdrawing nature of the carbonyl group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbamate C=O | ~156 |
| Allyl CH= | ~133 |
| Allyl =CH₂ | ~118 |
| Allyl -O-CH₂- | ~66 |
| Piperidine CH-N | ~48 |
| Piperidine CH₂ (adjacent to NH⁺) | ~42 |
| Piperidine CH₂ (remote from NH⁺) | ~30 |
-
Expertise in Interpretation: The carbonyl carbon of the carbamate is characteristically found in the 155-160 ppm region. The sp² carbons of the allyl group will be in the olefinic region, while the sp³ carbons of the piperidine ring will be upfield.
Predicted IR Spectral Data
The IR spectrum is crucial for identifying the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (carbamate) | ~3300 | Medium, sharp |
| N-H Stretch (piperidine HCl) | 2800-2500 | Broad |
| C-H Stretch (alkene) | ~3080 | Medium |
| C-H Stretch (alkane) | 2950-2850 | Strong |
| C=O Stretch (carbamate) | ~1700 | Strong, sharp |
| C=C Stretch (alkene) | ~1645 | Medium |
| N-H Bend (carbamate) | ~1530 | Medium |
| C-O Stretch (carbamate) | ~1250 | Strong |
-
Trustworthiness of Data: The presence of a strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbamate carbonyl group. The broad absorption in the 2800-2500 cm⁻¹ range is characteristic of a secondary amine salt.
Comparative Analysis with Alternative Piperidinyl Carbamates
To provide a robust validation framework, we will compare the expected spectroscopic data of this compound with the experimental data of two common analogues: tert-butyl piperidin-4-ylcarbamate (Boc-protected) and ethyl piperidin-4-ylcarbamate.
tert-Butyl piperidin-4-ylcarbamate
This compound is a widely used intermediate in organic synthesis.[2][3][4][5]
¹H NMR Data (CDCl₃, 400 MHz) [2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Piperidine CH₂ (axial, adjacent to NH) | 3.35 | m |
| Piperidine CH₂ (equatorial, adjacent to NH) | 1.56-1.45 | m |
| tert-butyl CH₃ | 1.45 | s |
¹³C NMR Data (DMSO-d₆, 100 MHz) [2]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbamate C=O | 154.89 |
| tert-butyl C | 79.03 |
| Piperidine CH₂ (adjacent to NH) | 44.31 |
| tert-butyl CH₃ | 28.42 |
| Piperidine CH₂ | 25.69 |
| Piperidine CH₂ | 24.45 |
IR Data [3]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3350 |
| C-H Stretch | 2970-2850 |
| C=O Stretch | ~1685 |
| N-H Bend | ~1520 |
| C-O Stretch | ~1250 |
Ethyl piperidin-4-ylcarbamate
Another common analogue with a different ester group.
Predicted ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Ethyl -O-CH₂- | ~4.1 | q |
| Piperidine CH-N | ~3.5 | m |
| Piperidine CH₂ (axial, adjacent to NH) | ~3.1 | m |
| Piperidine CH₂ (equatorial, adjacent to NH) | ~2.7 | m |
| Piperidine CH₂ | ~1.9, ~1.5 | m |
| Ethyl CH₃ | ~1.2 | t |
Predicted ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbamate C=O | ~157 |
| Ethyl -O-CH₂- | ~61 |
| Piperidine CH-N | ~49 |
| Piperidine CH₂ (adjacent to NH) | ~44 |
| Piperidine CH₂ | ~32 |
| Ethyl CH₃ | ~15 |
Predicted IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3330 |
| C-H Stretch | 2950-2850 |
| C=O Stretch | ~1695 |
| N-H Bend | ~1530 |
| C-O Stretch | ~1260 |
Experimental Protocols
NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; for the hydrochloride salt, DMSO-d₆ or D₂O are often preferred for their ability to dissolve polar compounds and for observing exchangeable protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) should be used.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.
-
Caption: Workflow for NMR-based structural validation.
Infrared Spectroscopy
IR spectroscopy provides complementary information to NMR by identifying the functional groups present.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands corresponding to the functional groups.
-
Caption: Workflow for IR-based functional group analysis.
Conclusion
The structural validation of "this compound" relies on a synergistic application of NMR and IR spectroscopy. By predicting the spectral features based on its constituent parts and comparing them with known analogues, a high degree of confidence in its structure can be achieved. The detailed protocols provided herein offer a robust framework for researchers to obtain high-quality spectroscopic data, ensuring the integrity of this and other critical intermediates in the drug development pipeline. This analytical rigor is fundamental to the principles of scientific integrity and is a non-negotiable aspect of pharmaceutical research and development.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Allyl Piperidin-4-ylcarbamate Hydrochloride Derivatives
Introduction: Allyl piperidin-4-ylcarbamate hydrochloride and its derivatives are crucial intermediates in contemporary drug discovery, forming the structural backbone of numerous therapeutic agents, including selective inhibitors for various kinases and receptor modulators. The purity of these intermediates is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even minute quantities of process-related impurities, unreacted starting materials, or degradation products can lead to downstream synthetic failures, altered pharmacological profiles, or adverse toxicological outcomes.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this compound. We move beyond simple protocol recitation to explore the causality behind methodological choices, empowering researchers to design and execute self-validating purity assessment workflows that ensure the highest standards of scientific integrity.
Logical Framework for Purity Assessment
A robust purity assessment strategy is multi-modal, leveraging the orthogonal strengths of different analytical techniques to build a comprehensive profile of the synthesized compound. No single method can provide a complete picture. The logical workflow involves confirming the primary structure, quantifying the main component, identifying and quantifying impurities, and assessing physical properties.
Caption: High-level workflow for comprehensive purity assessment of a synthesized pharmaceutical intermediate.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical method is dictated by the specific question being asked. Are you confirming the identity? Quantifying known impurities? Or searching for unknown byproducts? The following table compares the primary techniques used for analyzing this compound.
| Technique | Principle | Information Obtained | Sensitivity | Advantages | Limitations |
| HPLC (RP-UV/PDA) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Percent purity, detection and quantification of non-volatile impurities, stability indication. | High (µg/mL to ng/mL)[1][2] | Robust, reproducible, quantitative, widely available. | Requires chromophore for UV detection; may not resolve all impurities. |
| LC-MS | HPLC separation followed by mass-to-charge ratio analysis. | Molecular weight confirmation, impurity identification, fragmentation patterns. | Very High (ng/mL to pg/mL)[3] | Provides structural information on unknowns; high specificity. | Quantitative response can be variable; complex matrix effects. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural elucidation, confirmation of functional groups, quantification via internal standard. | Moderate (mg/mL) | Absolute structural information, non-destructive, good for mixtures. | Lower sensitivity than MS; complex spectra can be difficult to interpret. |
| Thermal Analysis (TGA/DSC) | Measurement of physical/chemical properties as a function of temperature. | Water/solvent content, thermal stability, melting point, polymorphic forms.[4][5][6] | Low (requires mg sample) | Provides key physicochemical data; essential for solid-state characterization.[7] | Non-specific; does not provide structural information on impurities. |
| Elemental Analysis | Combustion of sample to determine the percentage of C, H, N. | Confirmation of empirical formula. | Low (requires mg sample) | Fundamental check of elemental composition. | Provides no information on impurity structure; assumes a single pure compound. |
Deep Dive into Key Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
For carbamate and piperidine-containing compounds, Reversed-Phase HPLC (RP-HPLC) is the cornerstone of purity and impurity analysis.[1][8] The choice of method parameters is critical for achieving accurate and reliable results.
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice due to its versatility in retaining moderately polar compounds like our target molecule.[2]
-
Mobile Phase: A typical mobile phase consists of an acidified aqueous component (e.g., water with 0.1% phosphoric or formic acid) and an organic modifier (acetonitrile or methanol).[1][2][9] The acid is crucial: the piperidine nitrogen is basic and will exist in its protonated form at low pH. This prevents peak tailing by minimizing interactions with residual acidic silanols on the silica support, leading to sharp, symmetrical peaks. Formic acid is preferred for LC-MS compatibility.[9]
-
Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak. This allows for peak purity assessment (comparing spectra across a single peak) and can help tentatively identify impurity classes.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Detection: PDA, 210 nm (carbamates typically lack strong chromophores at higher wavelengths).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A:B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
Analysis: Calculate purity using the area percent method, assuming all impurities have a similar response factor at 210 nm.
NMR Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC confirms purity, it relies on comparison to a reference standard. Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute structural confirmation. For this compound, ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are good choices. DMSO-d₆ is particularly useful as it allows for the observation of exchangeable protons (NH, OH).
-
Key Diagnostic Signals (¹H NMR):
-
Allyl Group: Look for the characteristic multiplet for the vinyl proton (~5.9 ppm) and two doublets for the terminal vinyl protons (~5.2-5.3 ppm), along with a doublet for the methylene group adjacent to the oxygen (~4.5 ppm).
-
Piperidine Ring: Complex multiplets for the ring protons. The proton at C4 adjacent to the carbamate nitrogen will be shifted downfield.
-
Carbamate NH: A broad singlet or doublet whose chemical shift is concentration-dependent.
-
-
¹³C NMR: Confirms the presence of all carbon atoms, including the carbamate carbonyl (~156 ppm) and the vinyl carbons of the allyl group.[10]
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) for full assignment.
Mass Spectrometry (MS): Identifying the Unknowns
When HPLC reveals unexpected peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for their identification.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the basic piperidine nitrogen is readily protonated to form [M+H]⁺ ions.
-
Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is highly advantageous.[11] It provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an unknown impurity, which is critical for structural elucidation.[12]
-
Tandem MS (MS/MS): By isolating a parent ion and fragmenting it, one can deduce structural information.[13] For allyl piperidin-4-ylcarbamate, expected fragmentations include the loss of the allyl group or cleavage of the piperidine ring.
Caption: Plausible ESI-MS/MS fragmentation pathways for the target molecule.
Thermal Analysis (TGA/DSC): Assessing Solid-State Properties
For a hydrochloride salt, understanding its thermal behavior is critical for formulation and storage.[6]
-
Thermogravimetric Analysis (TGA): Measures mass change versus temperature. It is used to quantify the amount of residual solvent or water present in the sample. A weight loss step before decomposition indicates the presence of volatiles.[4]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It reveals the melting point, which is a key purity indicator, as well as other phase transitions like polymorphism.[5][7] For a hydrochloride salt, a sharp, high-temperature endotherm is expected for the melting point. Broad endotherms at lower temperatures often correspond to the loss of solvent or water.
Conclusion: An Integrated Approach to Purity
Assessing the purity of a key synthetic intermediate like this compound is a multi-faceted task that demands a synergistic application of orthogonal analytical techniques. HPLC provides the quantitative foundation, NMR offers definitive structural proof, Mass Spectrometry illuminates the identity of impurities, and Thermal Analysis characterizes crucial solid-state properties. By understanding the principles behind each method and making informed experimental choices, researchers can construct a self-validating analytical workflow. This rigorous approach not only ensures the quality of the intermediate but also builds a foundation of trust and reliability for the entire drug development process.
References
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SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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Tsonko, K., et al. (2021). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Wang, J., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]
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R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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Pomerantz, I. H., et al. (1970). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the AOAC INTERNATIONAL. Retrieved from [Link]
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Oxford Academic. (2020). High Resolution NMR Spectra of Pesticides. III. The Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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Blanc, A. H., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. Nature Communications. Retrieved from [Link]
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ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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Kim, I., et al. (2007). 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. Korean Journal of Chemical Engineering. Retrieved from [Link]
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Mettler Toledo. (n.d.). The Characterization of Polymorphs by Thermal Analysis. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
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ResearchGate. (2024). (PDF) DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
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NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]
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National Institutes of Health (NIH). (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
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Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Retrieved from [Link]
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U.S. Geological Survey Publications Warehouse. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]
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PubMed. (n.d.). Mass spectrometry as an aid in the detection and identification of piperidyl benzilates and related glycolates. Retrieved from [Link]
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PubMed. (n.d.). Current mass spectrometry strategies for the analysis of pesticides and their metabolites in food and water matrices. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Retrieved from [Link]
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PubMed. (n.d.). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
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A Comprehensive Cost-Benefit Analysis for the Large-Scale Synthesis of Allyl piperidin-4-ylcarbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic Amine Protection in Piperidine Synthesis
In the landscape of pharmaceutical development, the synthesis of piperidine-containing intermediates is a frequent and critical task. The selection of a protecting group for the piperidine nitrogen is a decision with far-reaching consequences, impacting not only the synthetic route's feasibility but also its scalability, cost-effectiveness, and safety profile. This guide provides an in-depth cost-benefit analysis of utilizing the allyloxycarbonyl (Alloc) group for the protection of 4-aminopiperidine, yielding Allyl piperidin-4-ylcarbamate hydrochloride. We will objectively compare this strategy with the widely adopted tert-butoxycarbonyl (Boc) protection, offering experimental insights and quantitative data to inform your process development decisions.
The Strategic Importance of Amine Protection in Piperidine Synthesis
The 4-aminopiperidine scaffold is a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2] Its primary amine and secondary cyclic amine moieties necessitate a robust protection strategy to ensure regioselective reactions and prevent undesirable side products. The choice of protecting group dictates the subsequent deprotection conditions, which in turn affects the overall process efficiency and the stability of the final compound.
Comparative Analysis: Alloc vs. Boc Protection Strategies
The two primary contenders for the protection of 4-aminopiperidine in large-scale synthesis are the Alloc and Boc groups. Each presents a unique set of advantages and disadvantages that must be carefully weighed.
The Alloc Route: Mild Deprotection at a Cost
The synthesis of Allyl piperidin-4-ylcarbamate involves the reaction of 4-aminopiperidine with allyl chloroformate. The key advantage of the Alloc group lies in its orthogonal deprotection under mild, neutral conditions using a palladium catalyst.[3] This is particularly beneficial when the target molecule contains acid- or base-labile functional groups.
Workflow for Alloc Protection and Deprotection:
Caption: General workflow for Alloc protection and deprotection of 4-aminopiperidine.
The Boc Route: A Well-Established, Cost-Effective Workhorse
The Boc group, introduced using di-tert-butyl dicarbonate (Boc anhydride), is a staple in industrial synthesis.[4][5] Its deprotection is typically achieved under acidic conditions. While effective and economical, this can be a significant drawback for acid-sensitive substrates.
Workflow for Boc Protection and Deprotection:
Caption: General workflow for Boc protection and deprotection of 4-aminopiperidine.
Cost-Benefit Analysis: A Quantitative Comparison
To provide a clear and objective comparison, we will analyze several key metrics for large-scale synthesis.
Raw Material Costs
The cost of raw materials is a primary driver in large-scale manufacturing. The following table provides an estimated cost comparison based on available bulk pricing information.
| Reagent | Alloc Route (per mole of product) | Boc Route (per mole of product) |
| 4-Aminopiperidine | ~$350 - $24000 (depending on supplier and quantity)[6] | ~$350 - $24000 (depending on supplier and quantity)[6] |
| Allyl Chloroformate | ~$100/kg[7] | - |
| Di-tert-butyl dicarbonate | - | ~$250/kg[8] |
| Estimated Reagent Cost per Mole | Higher | Lower |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and market conditions.
While the price of 4-aminopiperidine is a significant factor for both routes, the cost of the protecting group precursor is a key differentiator. Allyl chloroformate is generally more expensive than di-tert-butyl dicarbonate on a per-mole basis.[9]
Process and Operational Costs
Beyond raw materials, several other factors contribute to the overall cost of production.
| Factor | Alloc Route | Boc Route |
| Protection Step | ||
| Reagent Handling | High Hazard: Allyl chloroformate is highly toxic, corrosive, and flammable, requiring stringent engineering controls and specialized PPE.[2][10][11] | Moderate Hazard: Boc anhydride is a solid with lower volatility and toxicity, making it easier to handle. |
| Reaction Conditions | Typically performed at low temperatures to control exothermicity. | Generally conducted at or near room temperature. |
| Deprotection Step | ||
| Catalyst | Requires a palladium catalyst (e.g., Pd(PPh₃)₄), which is expensive.[12] | Requires a strong acid (e.g., HCl), which is inexpensive. |
| Catalyst Removal | Significant Challenge: Palladium residues must be removed to low ppm levels, often requiring specialized and costly scavenging agents or purification techniques.[13][14] | Simple aqueous work-up is usually sufficient. |
| Cycle Time | The deprotection and subsequent palladium removal steps can be time-consuming. | Deprotection is typically rapid. |
| Waste Management | ||
| Waste Streams | Generates palladium-contaminated waste, which requires specialized and expensive disposal. | Generates acidic waste streams that require neutralization. Amine wastes from carbamate production may require specific treatment.[15][16][17] |
| Process Mass Intensity (PMI) | Likely to be higher due to the use of catalyst, ligands, scavengers, and potentially more solvent for purification.[18][19][20][21] | Generally lower due to a more atom-economical deprotection step. |
Logical Relationship of Cost Factors:
Caption: Cost-benefit comparison of Alloc and Boc protection strategies.
Experimental Protocols: A Guide for the Bench
While detailed large-scale protocols are proprietary, the following provides a general framework for the protection step.
Protocol for Allyl piperidin-4-ylcarbamate Synthesis (Alloc Protection)
-
Reaction Setup: In a suitable reactor, dissolve 4-aminopiperidine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.
-
Reagent Addition: Cool the mixture to 0-5 °C. Slowly add allyl chloroformate (1.1 eq) while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Salt Formation: Purify the crude product by crystallization or column chromatography. For the hydrochloride salt, dissolve the purified product in a suitable solvent and treat with a solution of HCl.
Protocol for tert-butyl piperidin-4-ylcarbamate Synthesis (Boc Protection)
-
Reaction Setup: Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) and a base (e.g., sodium bicarbonate) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Extract the product into an organic solvent. Wash the organic layer with water and brine, dry, and concentrate to yield the crude product.
-
Purification: The product is often of sufficient purity for the next step, but can be further purified by crystallization if necessary.
Process Validation and Regulatory Considerations
For any large-scale pharmaceutical synthesis, process validation is a regulatory requirement.[22][23][24][25][26] This involves demonstrating that the manufacturing process consistently produces a product of the desired quality.
Stages of Process Validation:
Caption: The three stages of process validation in pharmaceutical manufacturing.
For the Alloc route, particular attention during process validation must be paid to:
-
Palladium Residue Analysis: Validated analytical methods are required to quantify palladium levels in the final product.
-
Handling of Hazardous Materials: Documentation of safety procedures and engineering controls for handling allyl chloroformate is crucial.
For the Boc route, process validation will focus on:
-
Control of Acid Concentration and Temperature: Ensuring consistent and complete deprotection without degradation of the product.
-
Neutralization and Salt Removal: Demonstrating effective removal of acidic byproducts.
Conclusion and Recommendations
The choice between Alloc and Boc protection for the large-scale synthesis of 4-aminopiperidine derivatives is a nuanced one, driven by the specific requirements of the overall synthetic strategy.
-
The Boc protection strategy is the more cost-effective and operationally simpler choice for large-scale synthesis. Its primary drawback is the harsh acidic deprotection, which may not be suitable for all molecules.
-
The Alloc protection strategy offers the significant advantage of mild, orthogonal deprotection. However, this comes at a higher cost due to more expensive reagents, the use of a palladium catalyst, and the complex and costly removal of palladium residues. The high toxicity of allyl chloroformate also presents significant safety and handling challenges.
Recommendation:
For most large-scale applications where the downstream chemistry allows, the Boc protection strategy is recommended due to its favorable economics and process simplicity. The Alloc group should be reserved for cases where its orthogonality is absolutely essential for the success of the synthesis, and the additional costs and operational complexities can be justified.
Ultimately, a thorough evaluation of the entire synthetic route, including the stability of all functional groups and the overall process economics, is essential for making an informed decision. This guide provides a framework for that evaluation, empowering researchers and drug development professionals to select the optimal protecting group strategy for their specific needs.
References
Please note that a comprehensive list of references is available in the digital version of this guide.
Sources
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- 3. researchgate.net [researchgate.net]
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Safety Operating Guide
A Guide to the Safe Disposal of Allyl piperidin-4-ylcarbamate hydrochloride
This document provides a detailed protocol for the safe handling and disposal of Allyl piperidin-4-ylcarbamate hydrochloride (CAS No. 885274-96-4). As a compound utilized in advanced research and drug development, its unique chemical structure—incorporating a reactive allyl group, a piperidine ring, and a carbamate functional group—necessitates a rigorous and informed approach to waste management. This guide is designed for laboratory professionals to ensure that disposal practices are safe, compliant, and environmentally responsible.
Foundational Principle: Hazard Analysis and Risk Mitigation
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact salt is not always available, we can infer its risk profile by analyzing its constituent chemical moieties. This proactive analysis is crucial for justifying the stringent disposal protocols that follow.
-
Carbamate Group: Many compounds in the carbamate class are recognized for their biological activity and are regulated as such. The U.S. Environmental Protection Agency (EPA) has specific regulations for hazardous wastes generated from carbamate production, underscoring their potential environmental and health impact.[1][2][3]
-
Piperidine Moiety: The piperidine ring is a foundational structure in many pharmaceuticals and alkaloids. As a heterocyclic amine, it can exhibit corrosive and toxic properties, requiring careful handling to prevent skin and eye irritation.[4]
-
Allyl Group: The allyl functional group can impart increased chemical reactivity and potential flammability. Compounds containing this group must be handled with care, avoiding sources of ignition and incompatible materials.[5][6]
-
Hydrochloride Salt: This indicates the compound is likely a water-soluble solid, which can facilitate its dispersal in aqueous environments if not properly contained.
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale & Mitigation |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Based on the general toxicity profile of related carbamates and piperidine derivatives.[4][7] Mitigation: Use of appropriate Personal Protective Equipment (PPE) is mandatory. |
| Skin/Eye Irritation | Potential to cause serious skin and eye irritation or burns. | Heterocyclic amines and related structures are known irritants.[8][9] Mitigation: Wear chemical-resistant gloves and safety goggles with side shields at all times. |
| Environmental Hazard | Potentially toxic to aquatic life. | Carbamates are a class of compounds that include pesticides, known for their environmental persistence and toxicity.[5] Mitigation: Absolutely no disposal via sink or general trash. All waste must be segregated as hazardous. |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is correctly worn. This is a non-negotiable standard for self-protection and protocol validation.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-rated safety goggles with side-shields. | Protects against splashes of solutions or contact with airborne powder.[8] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact.[9] |
| Body Protection | A full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Required if handling large quantities of powder outside a fume hood. | Use a NIOSH-approved respirator to prevent inhalation.[9] |
Waste Segregation and Collection Protocol
The cornerstone of proper disposal is meticulous segregation at the point of generation. Cross-contamination of waste streams is a serious compliance and safety issue. All waste associated with this compound must be treated as hazardous chemical waste .
Step-by-Step Collection Procedure:
-
Container Selection:
-
Solid Waste: Use a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) pail) for unreacted compound, contaminated gloves, weigh boats, and paper towels.
-
Aqueous Waste: Use a separate, clearly labeled, and sealable container for any solutions containing the compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Sharps: Contaminated needles, syringes, or glass pipette tips must be placed in a designated sharps container.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
Full Chemical Name: "this compound"
-
CAS Number: "885274-96-4"
-
Hazard Identification: Clearly mark "Toxic" and "Irritant."
-
-
-
Storage:
Diagram: Waste Segregation Workflow
Caption: Decision workflow for segregating waste at the source.
Approved Disposal Methodology
For research institutions, the only universally accepted and compliant method for disposing of this compound is through a licensed hazardous waste management service.
-
Primary Disposal Route: Incineration
-
Your institution's EHS department will arrange for the collection of your properly labeled hazardous waste containers.[10]
-
The waste will be transported to a licensed facility for high-temperature incineration. This method is the industry standard for destroying organic chemical waste, as it ensures complete breakdown of the molecule into less harmful components.[4]
-
-
Decontamination of Surfaces and Glassware
-
For cleaning residual contamination from benchtops or non-disposable glassware, physical and chemical decontamination is required.
-
First, perform a gross rinse with a suitable solvent (e.g., ethanol) to dissolve the compound. This rinse aid must be collected as hazardous aqueous waste.
-
Next, scrub the surface or glassware thoroughly with a strong soap solution or a solution of sodium carbonate (washing soda). This is an effective method for decontaminating surfaces exposed to carbamates.[11]
-
Rinse thoroughly with water. The initial rinse water should also be collected as hazardous waste.
-
Emergency Procedures: Spill and Exposure Management
Immediate and correct action during a spill is critical to preventing exposure and environmental contamination.
Step-by-Step Spill Response Protocol:
-
IMMEDIATE ACTIONS (All Spills):
-
ASSESS THE SPILL (Minor vs. Major):
-
MINOR SPILL CLEANUP:
-
Don appropriate PPE: At a minimum, a lab coat, gloves, and safety goggles are required.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Work from the outside of the spill inward to prevent spreading.[12]
-
Collection: Carefully sweep the absorbent material into a designated container.
-
Labeling: Seal the container and label it as "Spill Debris containing this compound." Dispose of it as solid hazardous waste.[12]
-
Decontamination: Clean the spill area with soap and water as described in Section 4.[11]
-
Diagram: Spill Response Workflow
Caption: Emergency response workflow for a chemical spill.
First Aid for Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Decontamination , Food and Agriculture Organization of the United Nations (FAO). Available at: [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes , U.S. Environmental Protection Agency (EPA), Federal Register. Available at: [Link]
-
Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste , U.S. Environmental Protection Agency (EPA), Federal Register. Available at: [Link]
-
Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions , U.S. Environmental Protection Agency (EPA), NEPA | NEPIS. Available at: [Link]
-
Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule , U.S. Environmental Protection Agency (EPA), NEPA | NEPIS. Available at: [Link]
-
Second Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes From Carbamate Production , U.S. Environmental Protection Agency (EPA), GovInfo. Available at: [Link]
-
Photochemical Processes for Removal of Carbamate Pesticides from Water , Journal of the Serbian Chemical Society. Available at: [Link]
-
Procedures in case of a hazardous material spill/leak , University of Minho. Available at: [Link]
-
Chemical Spill Procedures , Princeton University Environmental Health and Safety. Available at: [Link]
-
Safety Data Sheet for Piperidine , AAPPTec. Available at: [Link]
-
Allyl (2-aminoethyl)carbamate hydrochloride , PubChem, National Institutes of Health. Available at: [Link]
-
Photochemical processes for removal of carbamate pesticides from water , ResearchGate. Available at: [Link]
-
Hazardous Waste - Decontamination , Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Materials Spill Procedures , Wake Forest University School of Medicine. Available at: [Link]
-
Chemical Spill Procedures , University of Toronto Environmental Health & Safety. Available at: [Link]
-
Allyl-[1-(4-benzoimidazol-1-yl-3-methyl-3-phenyl-butyl)-piperidin-4-yl]-carbamic acid benzyl ester , PubChem, National Institutes of Health. Available at: [Link]
-
Ethyl 4-Allyl-4-piperidinecarboxylate Hydrochloride , Chemsigma. Available at: [Link]
-
PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers , ChemicalRegister. Available at: [Link]
-
ALLYL CHLORIDE FOR SYNTHESIS MSDS , Loba Chemie. Available at: [Link]
-
Allyl Chloride - Hazardous Substance Fact Sheet , New Jersey Department of Health. Available at: [Link]
-
ALLYL CHLORIDE Product Stewardship Manual , Olin Corporation. Available at: [Link]
-
Management of Hazardous Waste Procedure , Yale Environmental Health & Safety. Available at: [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Allyl piperidin-4-ylcarbamate hydrochloride
For the vanguard of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is foundational to both laboratory safety and experimental integrity. This guide provides essential, actionable protocols for the safe handling and disposal of Allyl piperidin-4-ylcarbamate hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds—including piperidine derivatives, carbamates, and allyl compounds—to establish a robust framework for risk mitigation.
Hazard Analysis: A Triad of Structural Concerns
This compound's potential hazards stem from three key structural components: the piperidine ring, the allyl carbamate functional group, and its hydrochloride salt form. A comprehensive understanding of these moieties is critical for anticipating and mitigating risks.
-
Piperidine Moiety : Piperidine and its derivatives are known to be hazardous. They can be toxic if swallowed, inhaled, or absorbed through the skin, and can cause severe skin burns and eye damage[1][2]. Vapors may be heavier than air and can release toxic gases, such as nitrogen oxides and carbon monoxide, upon thermal decomposition[3].
-
Allyl Group : The allyl group, as seen in compounds like allyl chloride, introduces risks of flammability and potential carcinogenicity[4][5]. Allyl compounds can cause irritation to the eyes and respiratory tract[5].
-
Carbamate Functionality : Carbamates are a class of compounds with a wide range of biological activities. Some carbamates are known to cause skin and eye irritation[6][7].
-
Hydrochloride Salt : The hydrochloride salt form indicates that the compound is acidic and will release hydrochloric acid upon dissolution in water. This necessitates precautions against corrosive hazards.
A product information sheet for the base, Allyl piperidin-4-ylcarbamate, indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[8]. An SDS for a similar compound, Allyl (2-aminoethyl)carbamate, confirms these hazards, stating it is harmful if swallowed, causes skin irritation, and can cause serious eye damage[9].
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is mandatory to ensure complete protection against the multifaceted hazards of this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes of the chemical which can cause serious eye irritation or damage[6][7][9]. |
| Skin Protection | Gloves: Chemical-resistant nitrile, neoprene, or butyl rubber gloves. Gloves should be inspected before each use and changed frequently. Lab Coat: A flame-resistant lab coat. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. | The compound is expected to cause skin irritation and may be absorbed through the skin[3][6][9]. Protective gloves and clothing create a necessary barrier. |
| Respiratory Protection | Typically not required when handling small quantities in a certified chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Inhalation of vapors or dust may cause respiratory irritation[6][7][8]. Engineering controls like fume hoods are the primary means of exposure control. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential handling protocol is paramount.
Preparation and Pre-Handling Checklist
-
Risk Assessment : Conduct a thorough, site-specific risk assessment before commencing any work.
-
Fume Hood : All handling of this compound must be performed inside a certified chemical fume hood to mitigate inhalation risks[10].
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[3].
-
Spill Kit : Have a spill kit readily available that is appropriate for handling acidic and potentially flammable materials.
Handling the Compound
-
Donning PPE : Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Grounding : To prevent static discharge, which could be an ignition source, ground and bond containers when transferring the material[3][7].
-
Dispensing : When weighing or transferring the solid, do so carefully to avoid generating dust.
-
Solution Preparation : When dissolving the compound, always add the solid to the solvent slowly. Given its hydrochloride form, be aware of the potential for an exothermic reaction and the release of acidic vapors.
Post-Handling Procedures
-
Decontamination : Thoroughly decontaminate all surfaces and equipment after use.
-
Hand Washing : Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Do not wear lab coats or gloves outside of the laboratory.
-
Clothing : Contaminated work clothing should not be taken home and must be decontaminated before reuse[6].
Disposal Plan: Neutralization and Waste Management
The hydrochloride salt of this compound necessitates a specific disposal protocol to neutralize its acidity.
-
Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Neutralization : Due to the hydrochloride component, the waste will be acidic. Neutralize the waste by slowly adding a weak base, such as sodium bicarbonate (baking soda), until the pH is between 6 and 8[11][12]. This should be done in a fume hood, as the reaction will release carbon dioxide gas, causing fizzing[11][12].
-
Final Disposal : Once neutralized, the waste should be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations[2]. Do not pour down the drain unless permitted by local regulations for neutralized solutions[11][13].
Workflow Visualization
The following diagram illustrates the critical steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- BenchChem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- BenchChem.
- BenchChem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- Jubilant Life Sciences Limited.
- Lab Alley. How to dispose of hydrochloric acid.
- Quora. How to safely dispose of hydrochloric acid.
- Fisher Scientific.
- Sigma-Aldrich.
- BASF.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Carl ROTH.
- AAPPTec, LLC.
- Chemistry For Everyone. How Should Hydrochloric Acid Be Disposed Of Safely?
- BLD Pharm.
- MedChemExpress. Allyl (2-aminoethyl)
- CloudSDS. Everything You Should Know About Allyl Chloride.
- U.S. Environmental Protection Agency (EPA). Allyl chloride.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
